molecular formula C15H21NO4 B556346 AC-Tyr(tbu)-OH CAS No. 201292-99-1

AC-Tyr(tbu)-OH

Cat. No.: B556346
CAS No.: 201292-99-1
M. Wt: 279.33 g/mol
InChI Key: JLNUTWJSFBIAAS-ZDUSSCGKSA-N
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Description

AC-Tyr(tbu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNUTWJSFBIAAS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AC-Tyr(tbu)-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key building block in peptide synthesis and related research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the alpha-amino group and a tert-butyl ether protecting the phenolic hydroxyl group of the side chain. This dual modification makes it a valuable reagent in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus and the tyrosine side chain during peptide elongation.

Chemical Identifiers
IdentifierValueReference(s)
CAS Number 201292-99-1[1]
Molecular Formula C15H21NO4[1]
IUPAC Name (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Synonyms N-Acetyl-O-tert-butyl-L-tyrosine, AC-TYROSINE(TBU)-OH[1]
Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following table includes data from supplier information and extrapolated data from closely related compounds.

PropertyValueReference(s)
Molecular Weight 279.33 g/mol [1]
Appearance White to off-white powder
Purity ≥99% (HPLC)[2]
Melting Point Data not available for this compound. For comparison, the melting point of the related compound Fmoc-Tyr(tBu)-OH is 153-156 °C.
Boiling Point Data not available.
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and dichloromethane.[3]
pKa Data not available.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the free amine of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH). The following is a general experimental protocol adapted from the synthesis of N-acetyl-L-tyrosine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture to create a biphasic system and maintain a basic pH.

  • Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of HCl to remove any unreacted base, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product H_Tyr_tbu_OH H-Tyr(tbu)-OH Reaction Acetylation with Acetic Anhydride in the presence of a base H_Tyr_tbu_OH->Reaction AC_Tyr_tbu_OH This compound Reaction->AC_Tyr_tbu_OH

Caption: Synthetic pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis. The acetylated N-terminus makes it suitable for introducing an N-terminally acetylated tyrosine residue at the beginning of a peptide sequence. The tert-butyl group protects the tyrosine side chain from unwanted reactions during peptide chain elongation and is typically removed during the final cleavage and deprotection step with strong acid.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol describes a general cycle for coupling this compound as the first amino acid to a resin in Fmoc-based SPPS.

Materials:

  • Rink Amide resin (or other suitable resin with a linker)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected linker, remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it for a few minutes.

    • Add the activated this compound solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.

  • Chain Elongation: Proceed with the standard cycles of Fmoc deprotection and coupling for the subsequent amino acids in the peptide sequence.

G Workflow for SPPS using this compound Resin Resin Swelling Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection Coupling Coupling of This compound Deprotection->Coupling Washing1 Washing Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Elongation Peptide Chain Elongation Capping->Elongation Cleavage Cleavage and Deprotection Elongation->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for SPPS with this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, the expected spectral characteristics can be predicted based on its chemical structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the tert-butyl group (a singlet around 1.3 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (279.33 g/mol ).

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate and is not expected to have significant biological activity in its protected form. Its biological relevance lies in its deprotected form, N-acetyl-L-tyrosine (NALT).

NALT serves as a more soluble precursor to L-tyrosine, which is a critical amino acid in the biosynthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (catecholamines).[5] The metabolic conversion of NALT to L-tyrosine is believed to occur primarily in the kidneys.[6]

G Metabolic Pathway of N-Acetyl-L-Tyrosine NALT N-Acetyl-L-Tyrosine (from deprotected this compound) Deacetylation Deacetylation (in kidneys) NALT->Deacetylation L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic fate of the deprotected form of this compound.

Derivatives of N-acetyl-L-tyrosine have been investigated as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides containing an N-terminally acetylated tyrosine residue. Its protected side chain ensures the integrity of the tyrosine hydroxyl group during peptide synthesis. While specific quantitative data for this compound is not widely published, its properties and reactivity can be inferred from related, well-characterized compounds. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in peptide research and development.

References

The Synthesis and Purification of N-Acetyl-O-tert-butyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key protected amino acid derivative utilized in peptide synthesis and drug development. This document outlines a robust synthetic pathway, detailed purification protocols, and presents key quantitative data to support practical application in a laboratory setting.

Introduction

N-acetyl-O-tert-butyl-L-tyrosine (this compound) is a valuable building block in synthetic organic chemistry, particularly in the field of peptide science. The N-acetyl group provides protection for the alpha-amino functionality, while the tert-butyl ether safeguards the phenolic hydroxyl group of the tyrosine side chain. This orthogonal protection scheme is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, ensuring the synthesis of well-defined and pure target molecules. The strategic use of this compound allows for the selective incorporation of a protected tyrosine residue, which can be deprotected under specific conditions in the final stages of a synthetic route.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-acetylation of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH). This precursor is typically synthesized via the tert-butylation of L-tyrosine. The overall synthetic pathway is a two-step process starting from L-tyrosine.

Physicochemical and Quantitative Data

The following tables summarize key physicochemical properties and expected quantitative outcomes for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 201292-99-1[1][2]
Molecular Formula C₁₅H₂₁NO₄[1][2]
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white solid[4]
Optical Rotation ([α]²⁰/D) +5.6° (c=0.01 g/mL, DMF)[4]
Solubility Soluble in Methanol, DMSO (sparingly), Chloroform (sparingly)[4]

Table 2: Summary of Synthetic Yields

Reaction StepTransformationTypical Yield
1 L-Tyrosine → O-tert-butyl-L-tyrosine80-95%[5]
2 O-tert-butyl-L-tyrosine → this compound85-95%[5]

Experimental Protocols

Step 1: Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

This procedure outlines the acid-catalyzed tert-butylation of the phenolic hydroxyl group of L-tyrosine.

Materials:

  • L-Tyrosine

  • Dioxane (anhydrous)

  • Isobutylene (liquefied) or Di-tert-butyl dicarbonate (Boc)₂O

  • Sulfuric acid (concentrated) or Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Suspend L-Tyrosine (1.0 equivalent) in anhydrous dioxane in a pressure-resistant flask.

  • Cool the suspension in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid.

  • Introduce isobutylene gas into the reaction mixture or add di-tert-butyl dicarbonate (1.1 equivalents).

  • Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the flask and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude H-Tyr(tbu)-OH.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of N-acetyl-O-tert-butyl-L-tyrosine (this compound)

This protocol details the N-acetylation of H-Tyr(tbu)-OH using acetic anhydride.

Materials:

  • O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • Triethylamine (Et₃N) or Pyridine

  • Acetic anhydride (Ac₂O)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve H-Tyr(tbu)-OH (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

  • If necessary, add a co-solvent like hexanes or heptane dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: O-tert-butylation cluster_intermediate Intermediate cluster_step2 Step 2: N-acetylation cluster_product Crude Product L_Tyrosine L-Tyrosine tert_butylation Acid-catalyzed tert-butylation L_Tyrosine->tert_butylation Isobutylene, H+ H_Tyr_tbu_OH H-Tyr(tbu)-OH tert_butylation->H_Tyr_tbu_OH N_acetylation N-acetylation with Acetic Anhydride H_Tyr_tbu_OH->N_acetylation Ac₂O, Base Crude_AC_Tyr_tbu_OH Crude this compound N_acetylation->Crude_AC_Tyr_tbu_OH

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Choice Choose Method Crude_Product->Choice Recrystallization Recrystallization Choice->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Choice->Column_Chromatography Difficult to Crystallize Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

References

Navigating the Solubility Landscape of AC-Tyr(tbu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a crucial building block in peptide synthesis and drug discovery, often presents solubility challenges that can impede research progress. Understanding its behavior in common organic solvents is paramount for efficient reaction setup, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for solubility determination, and a logical workflow for addressing solubility issues.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily governed by its molecular structure. The presence of the bulky, hydrophobic tert-butyl (tbu) protecting group on the tyrosine hydroxyl function, combined with the acetylated N-terminus, significantly influences its interaction with solvent molecules. Generally, protected peptides and amino acids with hydrophobic characteristics tend to be more soluble in organic solvents.[1][2][3]

Factors that can influence the solubility of this compound and related compounds include:

  • Solvent Polarity : The principle of "like dissolves like" is a fundamental guide. The non-polar nature of the tert-butyl group suggests better solubility in less polar organic solvents.

  • Solvent Quality : The purity of the solvent is critical. Degraded solvents, such as N,N-Dimethylformamide (DMF) containing amines, can negatively impact solubility and even react with the compound.[4]

  • Temperature : In many cases, gentle heating can increase the solubility of protected amino acids. However, caution must be exercised to avoid degradation.[4]

  • Crystalline Structure : Variations in the crystalline form of the this compound lot can affect its dissolution rate.[4]

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from general principles for protected amino acids and related compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents. This information is intended as a guideline, and experimental verification is strongly recommended.

SolventChemical FormulaPolarityExpected Solubility of this compoundNotes
N,N-Dimethylformamide (DMF) C₃H₇NOPolar aproticGenerally Soluble A common solvent for peptide synthesis; solubility can be enhanced with gentle heating.[4] Ensure high purity.
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar aproticGenerally Soluble A strong solvent for many organic compounds; may be used as a co-solvent to enhance solubility in DMF.[4] Note that DMSO can oxidize peptides containing methionine or cysteine.[1]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOPolar aproticGenerally Soluble Often a more effective alternative to DMF for dissolving protected amino acids.[4]
Methanol (MeOH) CH₃OHPolar proticModerately Soluble May require sonication or gentle heating to achieve desired concentrations.
Ethanol (EtOH) C₂H₅OHPolar proticModerately Soluble Similar to methanol, its protic nature may limit high solubility. The related compound N-Acetyl-L-tyrosine is soluble in ethanol.[5][6]
Acetonitrile (ACN) C₂H₃NPolar aproticSparingly Soluble to Moderately Soluble Often used in chromatography; solubility may be limited.
Tetrahydrofuran (THF) C₄H₈ONon-polar aproticSparingly Soluble The lower polarity might be favorable, but its hydrogen bonding capability is limited.
Dichloromethane (DCM) CH₂Cl₂Non-polar aproticSparingly Soluble Its non-polar nature may be suitable, but solubility is likely to be lower than in polar aprotic solvents.

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol provides a general framework that can be adapted to specific laboratory conditions.

Objective: To determine the approximate solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMF, DMSO, NMP)

  • Calibrated analytical balance

  • Small glass vials with caps

  • Vortex mixer

  • Sonicator bath

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath with temperature control (optional)

Procedure:

  • Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitation: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 50 µL). Repeat the agitation and observation steps.

  • Sonication (Optional): If solubility is still limited, place the vial in a sonicator bath for 5-15 minutes to aid dissolution.[4]

  • Gentle Heating (Optional): If necessary, gently heat the solution to 37-40°C using a heating block or water bath while stirring.[4] Avoid excessive or prolonged heating.

  • Equilibration: Allow the solution to return to room temperature and observe for any precipitation.

  • Calculation: Once the solid is completely dissolved, calculate the approximate solubility in mg/mL or mol/L.

This qualitative method provides a practical estimation of solubility. For more precise quantitative data, techniques such as gravimetry after solvent evaporation or spectroscopic methods can be employed.

Visualizing the Workflow

To systematically address solubility challenges, the following workflow can be implemented.

Solubility_Workflow start Start: Dissolve this compound in chosen solvent check_dissolution Visually inspect for undissolved solid start->check_dissolution fully_dissolved Solubility Achieved: Proceed with experiment check_dissolution->fully_dissolved Yes not_dissolved Incomplete Dissolution check_dissolution->not_dissolved No troubleshoot Troubleshooting Steps not_dissolved->troubleshoot sonicate Apply Sonication (5-15 min) troubleshoot->sonicate Option 1 heat Gentle Heating (37-40°C) troubleshoot->heat Option 2 cosolvent Add Co-solvent (e.g., DMSO in DMF) troubleshoot->cosolvent Option 3 recheck_dissolution Re-evaluate Dissolution sonicate->recheck_dissolution heat->recheck_dissolution cosolvent->recheck_dissolution end_success Solution Prepared recheck_dissolution->end_success Dissolved end_fail Consider Alternative Solvent System recheck_dissolution->end_fail Still Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

References

Navigating the Stability and Storage of AC-Tyr(tbu)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-O-(tert-butyl)-L-tyrosine, commonly abbreviated as AC-Tyr(tbu)-OH, is a valuable protected amino acid derivative utilized in peptide synthesis and various research applications. The integrity and purity of this reagent are paramount for obtaining reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

While specific stability data for this compound is not extensively published, this guide draws upon data from closely related N-terminally protected Tyr(tbu)-OH derivatives, namely Fmoc-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH, to provide a robust framework for its handling and storage. Additionally, the known stability characteristics of the N-acetyl group are incorporated to present a holistic view.

Chemical Profile

PropertyValue
Chemical Name (S)-2-Acetamido-3-(4-(tert-butoxy)phenyl)propanoic acid
Synonyms AC-TYROSINE(TBU)-OH; this compound; N-ALPHA-ACETYL-O-T-BUTYL-L-TYROSINE
CAS Number 201292-99-1
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol

Recommended Storage Conditions

Proper storage is critical to maintain the stability and extend the shelf-life of this compound. The following conditions are recommended based on general guidelines for protected amino acids and data from analogous compounds.

Solid (Lyophilized Powder)
ConditionTemperatureDurationRecommendations
Long-Term Storage -20°CYearsStore in a tightly sealed container in a dry, dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis.
Short-Term Storage 2-8°CMonthsKeep in a desiccator to protect from moisture. Avoid frequent temperature fluctuations.
Room Temperature AmbientWeeksGenerally stable for short periods, such as during shipping or handling. However, prolonged exposure should be avoided.

Handling Lyophilized Powder:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Weigh out the desired amount quickly and reseal the container tightly.

In Solution

Storing this compound in solution is generally not recommended for extended periods due to a higher risk of degradation. If solution storage is necessary, the following guidelines should be followed.

TemperatureDurationSolventRecommendations
-80°C Up to 6 monthsAnhydrous, aprotic solvents (e.g., DMF, DMSO)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°C Up to 1 monthAnhydrous, aprotic solvents (e.g., DMF, DMSO)Aliquotting is highly recommended.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups: the N-terminal acetyl (Ac) group and the O-tert-butyl (tBu) ether on the phenolic side chain.

Key Degradation Pathways:
  • Hydrolysis of the N-acetyl Group: The amide bond of the N-acetyl group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, yielding O-tert-butyl-L-tyrosine and acetic acid. The stability of the N-acetyl group is generally highest in neutral to slightly acidic conditions (pH 4-7). Elevated temperatures will accelerate this hydrolysis.

  • Cleavage of the O-tert-butyl Group: The tert-butyl ether protecting the phenolic hydroxyl group is labile to strong acids. Acid-catalyzed hydrolysis will result in the formation of N-acetyl-L-tyrosine and tert-butanol or isobutylene. This degradation pathway is a significant concern if the compound is exposed to acidic contaminants.

  • Oxidation: While the tert-butyl group offers protection against oxidation of the phenolic ring, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially under light, can potentially lead to degradation.

A proposed primary degradation pathway for this compound is illustrated below.

cluster_conditions Degradation Conditions AC_Tyr_tbu_OH This compound Degradation_Products Degradation Products AC_Tyr_tbu_OH->Degradation_Products Acid/Base Acid/Base Acid/Base->AC_Tyr_tbu_OH Hydrolysis Heat Heat Heat->AC_Tyr_tbu_OH Accelerates Hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->AC_Tyr_tbu_OH Oxidation

Proposed Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to evaluate the stability of this compound. These protocols are based on standard pharmaceutical industry practices and information available for analogous compounds.

Long-Term and Accelerated Stability a

Objective: To evaluate the stability of solid this compound under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot approximately 10-20 mg of at least three different batches of this compound into individual, tightly sealed amber glass vials.

  • Storage Conditions: Place the vials in climate-controlled stability chambers set to the conditions outlined in the table below.

    Study Type Storage Condition Time Points
    Long-Term 2-8°C / ambient humidity 0, 3, 6, 9, 12, 18, 24, 36 months
    Intermediate 25°C / 60% RH 0, 3, 6, 9, 12 months

    | Accelerated | 40°C / 75% RH | 0, 1, 2, 3, 6 months |

  • Analysis: At each time point, withdraw one vial from each batch and condition. Analyze the contents for purity and the presence of degradation products using a validated stability-indicating HPLC method (see below). Other tests such as appearance, water content (Karl Fischer), and melting point may also be performed.

Start Start: this compound Samples Prep Sample Preparation (Aliquoting) Start->Prep Storage Place in Stability Chambers (Long-Term, Accelerated) Prep->Storage Time_Points Withdraw Samples at Scheduled Time Points Storage->Time_Points Analysis Analyze Samples (HPLC, KF, etc.) Time_Points->Analysis Data Data Evaluation and Shelf-Life Determination Analysis->Data

Workflow for Long-Term and Accelerated Stability Testing.
Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. For thermal and photolytic degradation, use the solid compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 24-48 hours.

    • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.

Stability-Indicating HPLC Method (Example)

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is crucial for its successful application in research and development. By adhering to the recommended storage conditions—primarily long-term storage at -20°C in a dry, inert atmosphere—users can significantly extend the shelf-life and maintain the purity of this important reagent. Understanding the potential degradation pathways involving both the N-acetyl and O-tert-butyl groups allows for informed handling and the design of appropriate stability-indicating analytical methods. The experimental protocols outlined in this guide provide a solid foundation for researchers and quality control professionals to assess and ensure the stability of this compound for their specific applications.

The Strategic Role of the Tert-Butyl Protecting Group on Tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the success of constructing a specific amino acid sequence hinges on the strategic use of protecting groups. These chemical shields temporarily mask reactive functional groups, preventing unintended side reactions and ensuring the fidelity of the final peptide. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group on its side chain, effective protection is not just beneficial but essential. This technical guide provides a comprehensive analysis of the tert-butyl (tBu) protecting group's function on tyrosine, a cornerstone of modern peptide synthesis, particularly in the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1][2]

Core Function of the tert-butyl (tBu) Protecting Group

The primary role of the tBu group is to render the tyrosine side-chain hydroxyl group chemically inert during the iterative process of peptide chain elongation.[3] This prevents several critical side reactions that would otherwise compromise the purity, yield, and structural integrity of the target peptide.[1][2]

Prevention of O-Acylation

During the coupling step in peptide synthesis, an incoming amino acid is activated at its carboxyl group. The unprotected hydroxyl group of a tyrosine residue in the growing peptide chain is nucleophilic and can compete with the N-terminal amine for this activated carboxyl group.[2] This leads to the formation of an ester bond with the tyrosine side chain, resulting in an undesirable branched peptide impurity.[1] The tBu group, by forming a stable ether linkage with the phenolic oxygen, effectively blocks this O-acylation, ensuring that the incoming amino acid exclusively forms a peptide bond with the N-terminal amine, thus maintaining the correct linear sequence.[2][3]

O_Acylation_Prevention cluster_unprotected Unprotected Tyrosine Side Chain cluster_protected tBu-Protected Tyrosine Side Chain Unprotected_Tyr Peptide-Tyr-OH Branched_Peptide Branched Peptide (O-acylation) Activated_AA Activated Amino Acid (R-COOH*) Activated_AA->Unprotected_Tyr Undesired Acylation Protected_Tyr Peptide-Tyr(tBu)-OH Next_AA Next Amino Acid Coupling Protected_Tyr->Next_AA Desired Coupling Correct_Elongation Correct Linear Elongation

Caption: The tBu group prevents O-acylation side reactions.[3]

Prevention of Alkylation

During peptide synthesis, particularly in Boc-based strategies or during the final cleavage step, carbocations are generated from the removal of other acid-labile protecting groups.[3] The electron-rich aromatic ring of tyrosine is highly susceptible to electrophilic attack by these carbocations, leading to undesired alkylation of the ring.[3] The presence of the tBu ether on the phenolic oxygen deactivates the ring to some extent, reducing its susceptibility to such electrophilic substitution. More importantly, during the final cleavage with strong acids like trifluoroacetic acid (TFA), the released tert-butyl cation is a primary source of potential alkylation.[4] The use of "scavengers" in the cleavage cocktail is crucial to trap these reactive cations before they can modify sensitive residues like tyrosine, tryptophan, or methionine.[3][4]

Ensuring Orthogonality in Fmoc-SPPS

Modern peptide synthesis predominantly uses the Fmoc/tBu strategy, which relies on the principle of orthogonality—the ability to remove one type of protecting group under conditions that do not affect another.[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base, typically piperidine.[1][5] Reactive amino acid side chains are protected by acid-labile groups, with the tBu group being the most common choice for tyrosine, serine, threonine, aspartic acid, and glutamic acid.[6][7][8]

The tBu group is completely stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acid during the final step of releasing the completed peptide from the solid support.[1][9] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the Nα-amino group for chain elongation while the side chains remain protected until the very end.[1][10]

Orthogonality_Scheme cluster_cycle SPPS Elongation Cycle Resin Resin-Peptide-Tyr(tBu)-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Base_Labile Fmoc group is Base-Labile Washing1 2. Washing Deprotection->Washing1 Coupling 3. Coupling of next Fmoc-AA-OH Washing1->Coupling Washing2 4. Washing Coupling->Washing2 Washing2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) Washing2->Final_Cleavage After final AA Final_Peptide H₂N-Peptide-Tyr-OH Final_Cleavage->Final_Peptide Acid_Labile tBu group is Acid-Labile

Caption: Orthogonal scheme of Fmoc-SPPS using Tyr(tBu).[3]

Quantitative Data Summary

The successful application of protected amino acids requires a clear understanding of their properties and the specific conditions required for their use.

Table 1: Physicochemical Properties of tBu-Protected Tyrosine Derivatives

Property Boc-Tyr(tBu)-OH Fmoc-Tyr(tBu)-OH
Molecular Formula C₁₈H₂₇NO₅[11][12] C₂₈H₂₉NO₅[9]
Molecular Weight 337.41 g/mol [11][12] 459.5 g/mol [9]
Appearance White to off-white powder[11][12] White to off-white solid[9]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.[11][13] Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[14]

| Storage | 2-8°C[11] | 2-8°C, dry and cool place[14] |

Table 2: Stability and Cleavage Conditions of Key Protecting Groups

Protecting Group Protected Function Method of Introduction Cleavage Conditions Stability Profile
Boc (tert-Butoxycarbonyl) α-Amino (Nα) Di-tert-butyl dicarbonate (Boc₂O) 25-50% TFA in DCM[3] Labile to moderate/strong acid; Stable to base and hydrogenolysis.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl) α-Amino (Nα) Fmoc-OSu or Fmoc-Cl 20-25% Piperidine in DMF[1][5] Labile to base; Stable to acid and hydrogenolysis.[9]

| tBu (tert-Butyl) | Phenolic Hydroxyl (-OH) | Isobutylene / H₂SO₄ (cat.) or tert-Butyl 2,2,2-trichloroacetimidate | >90% TFA (in a cocktail with scavengers)[3] | Labile to strong acid; Stable to base, mild acid, and hydrogenolysis.[3][9] |

Table 3: Typical TFA Cleavage Cocktail Composition

Reagent Typical % (v/v) Function
Trifluoroacetic Acid (TFA) 90 - 95% Strong acid for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (like tBu).[3][4]
Triisopropylsilane (TIS) 2.5 - 5% Scavenger; traps tert-butyl cations by reducing them to isobutane, preventing side-chain alkylation.[3][8]
Water (H₂O) 2.5 - 5% Scavenger; reacts with tert-butyl cations to form tert-butanol. Also helps in the hydrolysis of certain linkages.[3][8]

| 1,2-Ethanedithiol (EDT) | ~2.5% (if needed) | Scavenger; particularly effective for protecting tryptophan residues.[8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and use of tBu-protected tyrosine in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Tyr(tBu)-OH

This protocol outlines a common route for preparing the Fmoc-protected and tBu side-chain protected tyrosine building block.

  • Materials: O-tert-butyl-L-tyrosine, Dioxane, Fluorenylmethyloxycarbonyl azide (Fmoc-N3) or similar Fmoc-donating reagent, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Toluene.[1]

  • Methodology:

    • Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent like dioxane.[1]

    • Acylation: Perform an acylation reaction using an Fmoc-donating reagent (e.g., Fmoc-N3) to protect the α-amino group.[1]

    • Extraction: After the reaction is complete, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.[1]

    • Purification (Recrystallization): a. Dissolve 100g of crude Fmoc-Tyr(tBu)-OH in 600ml of Toluene.[1] b. Heat the mixture to 50°C and stir for 1 hour.[1] c. Cool the mixture to 30±5°C and continue stirring for approximately 2 hours to facilitate crystallization.[1] d. Filter the solid, wash with Toluene, and dry the collected product under vacuum at 50°C to yield purified Fmoc-Tyr(tBu)-OH.[1]

Protocol 2: General Workflow for Incorporating Fmoc-Tyr(tBu)-OH in SPPS

This protocol details the iterative cycle for adding Fmoc-Tyr(tBu)-OH (or any Fmoc-amino acid) to a growing peptide chain on a solid support.

  • Materials: Appropriate solid support resin (e.g., Rink Amide), DMF, DCM, 20-25% Piperidine in DMF, Fmoc-Tyr(tBu)-OH, Coupling reagent (e.g., HBTU/HATU or DCC/HOBt), DIEA.[1][14]

  • Methodology:

    • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[14]

    • Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF for 3-5 minutes to remove the Fmoc group from the N-terminus. Repeat this step.[1][5]

    • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove piperidine and byproducts.[1]

    • Amino Acid Activation & Coupling: a. In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[12] b. Add DIEA (6-8 equivalents) to the solution to activate the amino acid.[12] c. Immediately add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.[1][12]

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[12]

    • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.[12]

    • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle, starting from step 2.[1]

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all side-chain protecting groups, including the tBu ether from tyrosine, are removed.

  • Materials: Peptide-resin, DCM, Cleavage Cocktail (e.g., TFA 95%, TIS 2.5%, H₂O 2.5%), Cold diethyl ether, Centrifuge.[3]

  • Methodology:

    • Preparation: Wash the final peptide-resin thoroughly with DCM to remove residual DMF and dry it under vacuum.[3]

    • Cleavage Reaction: a. Prepare the cleavage cocktail. TIS and water act as scavengers to trap the reactive tert-butyl cations released during deprotection.[3] b. Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dried resin.[3] c. Gently agitate the mixture at room temperature for 2-3 hours.[3]

    • Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide.[3] b. Precipitate the crude peptide by adding the filtrate dropwise into a stirred beaker of cold diethyl ether.[3]

    • Collection and Washing: a. Collect the peptide precipitate by centrifugation.[3] b. Decant the ether and wash the peptide pellet by repeating the precipitation process 2-3 times with cold ether.[3]

    • Drying: Dry the final peptide pellet under a stream of nitrogen to yield the crude, fully deprotected peptide, which can then be purified by RP-HPLC.[3][12]

Cleavage_Workflow cluster_scavengers Mechanism during Cleavage Start Dried Peptide-Resin (e.g., Peptide-Tyr(tBu)-Resin) Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H₂O) Start->Add_Cocktail Agitate Agitate 2-3h at RT Add_Cocktail->Agitate Filter Filter to separate resin Agitate->Filter tBu_cation tBu⁺ Cation (Reactive) Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Filtrate Centrifuge Centrifuge to collect precipitate Precipitate->Centrifuge Wash Wash peptide pellet with cold ether Centrifuge->Wash Dry Dry crude peptide Wash->Dry End Purify via RP-HPLC Dry->End Scavengers Scavengers (TIS, H₂O) tBu_cation->Scavengers Reacts with Trapped Trapped Products (Isobutane, t-Butanol) Scavengers->Trapped

Caption: Workflow for final peptide cleavage and the role of scavengers.

Applications in Research and Drug Development

The ability to reliably synthesize high-purity peptides using building blocks like Fmoc-Tyr(tBu)-OH is fundamental to numerous scientific disciplines.

  • Peptide-Based Therapeutics: Many modern drugs are peptide-based. The precise control offered by the tBu protecting group is essential for manufacturing these therapeutics with the high purity and consistency required for clinical use.[10][15]

  • Phosphorylation Studies: Tyrosine phosphorylation is a key event in many cellular signaling pathways. To study these pathways, researchers synthesize phosphopeptides. This often involves using a protected phosphotyrosine derivative where the phosphate itself is protected by tBu groups, which are conveniently removed during the final TFA cleavage step.[1]

  • Bioconjugation: Peptides are often linked to other molecules, such as fluorophores, toxins for targeted drug delivery, or carrier proteins. The specific protection of the tyrosine side chain allows for other parts of the peptide to be selectively modified.[15]

Signaling_Pathway Kinase Tyrosine Kinase Protein_Tyr Substrate Protein (with Tyrosine) ATP ATP Protein_pTyr Phosphorylated Protein (pTyr) Protein_Tyr->Protein_pTyr Phosphorylation SH2_Domain SH2 Domain Protein Protein_pTyr->SH2_Domain Binding/Recruitment Downstream Downstream Signaling SH2_Domain->Downstream

Caption: Simplified phosphotyrosine-mediated SH2 domain signaling.[1]

Conclusion

The tert-butyl protecting group for the tyrosine side chain is an indispensable tool in the arsenal of the modern peptide chemist. Its robustness under the basic conditions of Fmoc deprotection and its clean, efficient removal under strong acidic conditions provide the ideal orthogonality required for the successful synthesis of complex peptides.[1] By preventing deleterious side reactions such as O-acylation and alkylation, the tBu group ensures higher yields and purities of the final product, accelerating research and the development of novel peptide-based diagnostics and therapeutics.[2][3] The strategic use of Fmoc-Tyr(tBu)-OH remains a cornerstone of reliable and reproducible peptide synthesis.[10][16]

References

Technical Guide: AC-Tyr(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a crucial building block in synthetic peptide chemistry. Below, you will find its chemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visualization of the synthetic workflow.

Core Compound Data

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the N-terminus and a tert-butyl ether protecting group on the phenolic side chain. This specific modification makes it an ideal reagent for introducing an N-terminally acetylated tyrosine residue at the commencement of peptide synthesis.

ParameterValueReference
CAS Number 201292-99-1[1]
Molecular Formula C₁₅H₂₁NO₄[1][2]
Molecular Weight 279.33 g/mol [3][4][5][6]
Synonyms ACETYL-O-T-BUTYL-L-TYROSINE, AC-TYROSINE(TBU)-OH, N-ALPHA-ACETYL-O-T-BUTYL-L-TYROSINE[1][4]

Role in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The N-acetyl group provides a stable cap at the N-terminus of a peptide, mimicking a common post-translational modification and often enhancing the biological stability and activity of the resulting peptide. The tert-butyl (tBu) group on the tyrosine side chain is a temporary protecting group that prevents unwanted side reactions during the peptide chain elongation process.[5] This side-chain protection is crucial for maintaining the integrity of the final peptide product.[5] The tBu group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support resin.[5]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual steps for coupling this compound as the first residue to a resin in an Fmoc-based solid-phase peptide synthesis strategy.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling: The resin is placed in a reaction vessel and washed with DMF to induce swelling, which is crucial for efficient synthesis.

  • Fmoc Deprotection of the Resin: The terminal Fmoc protecting group on the resin is removed by treatment with a 20% piperidine solution in DMF.[1][6] This exposes the free amine for the first coupling reaction. The resin is then thoroughly washed with DMF and DCM.

  • Activation of this compound: In a separate vessel, this compound is dissolved in DMF. A coupling reagent such as DIC and an additive like OxymaPure® or HOBt are added to activate the carboxylic acid group of the amino acid derivative.

  • Coupling to the Resin: The activated this compound solution is added to the deprotected resin. The reaction is allowed to proceed for a set time (typically 1-2 hours) at room temperature to ensure complete coupling.

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted free amines on the resin, an optional capping step can be performed using acetic anhydride.

  • Chain Elongation: Subsequent amino acids (as Fmoc-protected derivatives) are added sequentially by repeating the deprotection and coupling steps.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from the tyrosine residue) are removed simultaneously using a strong acid, typically a TFA-based cleavage cocktail.[2][6]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the key stages of the process.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., this compound + DIC/Oxyma) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat Cycle for Peptide Elongation Washing2->Cycle n cycles Cycle->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of N-Acetyl-L-Tyrosine

While this compound is a synthetic precursor, the resulting N-acetyl-L-tyrosine (once deprotected) is a more soluble form of the amino acid L-tyrosine. N-acetyl-L-tyrosine can serve as a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[7] Its enhanced solubility makes it a compound of interest in nutritional supplements and parenteral nutrition.[8] It is important to note that the biological effects are associated with the unprotected N-acetyl-L-tyrosine, not the protected form used in synthesis.

References

Spectroscopic Characterization of N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key derivative of the amino acid L-tyrosine utilized in peptide synthesis and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed framework for its analysis. This includes predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its expected mass spectrometric fragmentation. Furthermore, standardized experimental protocols for acquiring this data are provided to guide researchers in their laboratory work. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

N-Acetyl-O-tert-butyl-L-tyrosine (this compound), with a CAS number of 201292-99-1 and a molecular formula of C₁₅H₂₁NO₄, is a protected amino acid derivative. The N-acetyl group and the O-tert-butyl ether on the phenolic hydroxyl group provide orthogonal protection, which is crucial in synthetic chemistry. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound before its use in further applications. This guide outlines the expected spectroscopic data and the methodologies to obtain it.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted spectroscopic data based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30s9HC(CH₃)₃
~1.95s3HCOCH₃
~2.90 - 3.10m2Hβ-CH₂
~4.50m1Hα-CH
~6.90d2HAromatic CH (ortho to OtBu)
~7.10d2HAromatic CH (meta to OtBu)
~8.20d1HNH
~12.50br s1HCOOH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~23.0COCH₃
~28.8C(CH₃)₃
~37.0β-C
~54.0α-C
~78.5C(CH₃)₃
~123.5Aromatic CH (ortho to OtBu)
~130.0Aromatic CH (meta to OtBu)
~132.0Aromatic C (ipso to CH₂)
~154.0Aromatic C (ipso to OtBu)
~170.0COCH₃
~173.0COOH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~2970Medium-StrongC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Amide I)
~1540MediumN-H bend (Amide II)
~1510MediumC=C stretch (Aromatic)
~1240StrongC-O stretch (tert-butyl ether)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
280.15[M+H]⁺ (Calculated: 279.14)
224.10[M+H - C₄H₈]⁺ (Loss of isobutylene)
178.09[M+H - C₄H₈ - CO₂H]⁺ (Loss of isobutylene and carboxyl)
136.08[HO-C₆H₄-CH₂-CH=NH₂]⁺ (Side chain fragment)

Experimental Protocols

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is acquired using an electrospray ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Verification Structure Verification Data_Analysis->Verification Final_Product Verified this compound Verification->Final_Product

Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for ensuring its quality and proper use in research and development. This technical guide provides a foundational framework for this process, including predicted data and standardized experimental protocols. The presented workflow illustrates the logical progression from synthesis to structural verification. It is anticipated that this guide will serve as a valuable resource for scientists and researchers in the field of peptide chemistry and drug discovery.

The Pivotal Role of N-terminal Acetylation in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation, the enzymatic or chemical addition of an acetyl group to the N-terminal α-amino group of a peptide or protein, is a widespread and crucial modification impacting a vast array of biological processes. Once considered a simple, irreversible modification, it is now recognized as a key regulator of protein stability, folding, localization, and interaction.[1][2] For researchers in peptide synthesis and drug development, a thorough understanding of N-terminal acetylation is paramount for designing peptides with desired therapeutic properties, including enhanced stability and bioactivity.[3][4] This technical guide provides an in-depth exploration of the core principles of N-terminal acetylation, its impact on peptide characteristics, detailed experimental protocols, and its role in complex biological pathways.

The Mechanism of N-terminal Acetylation

N-terminal acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a polypeptide chain.[5] This modification effectively neutralizes the positive charge of the N-terminus at physiological pH, thereby altering the peptide's overall charge distribution and increasing its hydrophobicity.[5][6]

This process can occur co-translationally, as the nascent polypeptide emerges from the ribosome, or post-translationally.[7] In eukaryotes, a family of enzymes known as N-terminal acetyltransferases (NATs) catalyzes this reaction.[6][7] There are several types of NATs (NatA, NatB, NatC, etc.), each with specific substrate specificities based on the N-terminal amino acid sequence of the target protein.[8][9]

Chemically, N-terminal acetylation can be achieved during solid-phase peptide synthesis (SPPS) by treating the deprotected N-terminus with an acetylating agent, most commonly acetic anhydride.[1][7]

Impact of N-terminal Acetylation on Peptide Properties

The introduction of an N-terminal acetyl group can have profound effects on the physicochemical and biological properties of a peptide. These effects are often context-dependent, relying on the specific peptide sequence and its biological target.

Enhanced Stability and Half-Life

One of the most significant advantages of N-terminal acetylation in peptide drug development is the enhancement of metabolic stability.[3][4] The acetyl group can act as a shield, protecting the peptide from degradation by exopeptidases, such as aminopeptidases, which specifically cleave the N-terminal amino acid.[3][10] This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of peptide-based therapeutics.[11][12]

Peptide/ProteinModificationChange in Half-Life/StabilityReference
Anionic Peptides (Ac-AD and Ac-PD)N-terminal AcetylationHalf-lives increased to 8.64h and 20.7h in human plasma, respectively.[11]
Methionine and Leucine EnkephalinsN-terminal AcetylationAfter 8 hours, only 54% of Ac-Met-enk and 38% of Ac-Leu-enk were hydrolyzed, compared to complete hydrolysis of unmodified peptides within 1 minute.[12]
Antimicrobial Peptide L163N-terminal AcetylationEnhanced stability against pH changes, plasma, and trypsin degradation.[13]
Modulation of Biological Activity and Receptor Binding

By neutralizing the N-terminal charge and altering the peptide's conformation, N-terminal acetylation can significantly impact its interaction with biological targets.[5] This can lead to either an increase or a decrease in binding affinity, depending on the nature of the interaction. For instance, if a positive charge at the N-terminus is crucial for receptor binding, acetylation will likely decrease activity. Conversely, if the N-terminus is not involved in binding or if a more hydrophobic interaction is favored, acetylation can enhance activity.[3]

Peptide/ProteinModificationChange in Binding Affinity (KA or Kd)Reference
Tat Peptide (HIV-1) - K50Lysine Acetylation8-fold reduction in binding affinity to TAR RNA (KA = 2.3 ± 0.2 × 106 M-1 vs. 19.0 ± 0.1 × 106 M-1 for unmodified).[3]
Tat Peptide (HIV-1) - K51Lysine Acetylation3-fold reduction in binding affinity to TAR RNA (KA = 5.6 ± 0.4 × 106 M-1).[3]
Histone H4 N-terminal PeptidesFull AcetylationWeak binding to DNA was completely abolished.[14]
α-synucleinN-terminal AcetylationIncreased affinity for physiological membranes.[15]
Influence on Solubility and Aggregation

The effect of N-terminal acetylation on peptide solubility can be variable. By reducing the overall charge of a peptide, acetylation can sometimes lead to a decrease in solubility in aqueous solutions.[3][8] However, it can also influence protein folding and prevent aggregation.[9] For example, N-terminal acetylation of α-synuclein, a protein implicated in Parkinson's disease, has been shown to stabilize its helical structure and reduce its propensity to aggregate.[15][16]

The Ac/N-end Rule Pathway: A Key Signaling Pathway

N-terminal acetylation plays a critical role in a major protein degradation pathway known as the Ac/N-end rule pathway.[17][18] This pathway recognizes the N-terminally acetylated residue of a protein as a degradation signal (degron), targeting the protein for ubiquitination and subsequent degradation by the proteasome.[17][19][20] The recognition is carried out by specific E3 ubiquitin ligases, known as N-recognins.[18][19] This pathway is crucial for protein quality control and the regulation of the stoichiometry of protein subunits within complexes.[5][20]

Ac_N_end_rule_pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Ubiquitin-Proteasome System Nascent_Peptide Nascent Polypeptide MetAP Methionine Aminopeptidase Nascent_Peptide->MetAP Removal of initiator Met NAT N-terminal Acetyltransferase (NAT) Nascent_Peptide->NAT Acetylation of retained Met MetAP->NAT Exposure of N-terminal residue Acetylated_Peptide N-terminally Acetylated Protein (Ac-N-degron) NAT->Acetylated_Peptide Transfer of Acetyl Group from Acetyl-CoA N_recognin N-recognin (e.g., Doa10/Not4) Acetylated_Peptide->N_recognin Recognition of Ac-N-degron Ubiquitination Polyubiquitination N_recognin->Ubiquitination E3 Ligase Activity Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Protein Degradation Proteasome->Degradation experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation Peptide_Design Peptide Design (Acetylated and Unmodified) SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Acetylation On-Resin N-terminal Acetylation SPPS->Acetylation Cleavage_Purification Cleavage and Purification (HPLC) Acetylation->Cleavage_Purification MS_Analysis Mass Spectrometry (Verification of Acetylation) Cleavage_Purification->MS_Analysis Stability_Assay Stability Assay (e.g., in serum/plasma) MS_Analysis->Stability_Assay Binding_Assay Binding Assay (e.g., SPR, ITC) MS_Analysis->Binding_Assay Activity_Assay Biological Activity Assay MS_Analysis->Activity_Assay Data_Analysis Data Analysis (Half-life, Kd, EC50) Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Activity_Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

A Comprehensive Technical Guide to Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, the precise chemical synthesis of peptides is a foundational technology. Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, has revolutionized this field by enabling the efficient and automated production of peptides.[] The success of SPPS is fundamentally reliant on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the specific, sequential assembly of amino acids.[2][3] This guide provides an in-depth exploration of the core principles of protecting group strategies in SPPS, with a focus on the two dominant methodologies: Fmoc/tBu and Boc/Bzl.

The Principle of Orthogonal Protection

The cornerstone of modern SPPS is the concept of orthogonal protection.[4][5] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under distinct chemical conditions without affecting the others.[2][4][6] A typical SPPS workflow utilizes three main categories of protecting groups:

  • Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are removed at the beginning of each amino acid addition cycle.[2]

  • Permanent Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are cleaved during the final step when the completed peptide is released from the solid support.[2][3]

  • Auxiliary Orthogonal Protecting Groups: These are used for specific, selective modifications of side chains, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[2]

This multi-layered approach provides the necessary control and flexibility to construct complex peptide architectures.[4]

General Workflow of Solid-Phase Peptide Synthesis cluster_0 SPPS Cycle (Repeated for each Amino Acid) cluster_1 Final Steps Resin Start: Resin with C-terminal Amino Acid (Nα-Protected) Deprotection Nα-Deprotection Resin->Deprotection Remove temporary Nα group Washing1 Washing Deprotection->Washing1 Remove deprotection agent and byproducts Coupling Coupling of next Nα-Protected Amino Acid Washing1->Coupling Add activated amino acid Washing2 Washing Coupling->Washing2 Remove excess reagents and byproducts Washing2->Deprotection Start next cycle FinalCleavage Final Cleavage and Side-Chain Deprotection Washing2->FinalCleavage After final amino acid addition Purification Purification and Analysis FinalCleavage->Purification Isolate final peptide

Caption: General workflow of the solid-phase peptide synthesis (SPPS) process.

Major Protecting Group Strategies

Two primary orthogonal strategies have become the mainstays of solid-phase peptide synthesis: the base-labile Fmoc/tBu approach and the acid-labile Boc/Bzl approach.[3][7]

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted system in modern SPPS.[5][8] It is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive peptide sequences.[]

  • Nα-Protection: The Fmoc group is used for temporary protection of the α-amino group. It is stable under acidic conditions but is readily cleaved by a mild base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[5][8][10]

  • Side-Chain Protection: Permanent side-chain protecting groups are based on the tert-butyl (tBu) moiety (e.g., tBu, Boc, Trt, Pbf).[][] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5]

This true orthogonality, where deprotection conditions for the Nα and side-chain groups are fundamentally different (base vs. acid), is a key advantage of the Fmoc strategy.[][11]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the dominant method in the early days of SPPS.[][11] This approach relies on graded acid lability.

  • Nα-Protection: The Boc group provides temporary Nα-protection and is removed by a moderately strong acid, typically TFA (25-50% in dichloromethane, DCM).[6][11][12]

  • Side-Chain Protection: Side chains are protected by benzyl-based groups, which are also acid-labile but require much stronger acidic conditions for removal, such as anhydrous hydrofluoric acid (HF).[11][13]

Because both protecting groups are removed by acid, the Boc/Bzl strategy is considered quasi-orthogonal.[3] The selectivity is achieved by using different strengths of acid for each deprotection step.[3][11]

Caption: Orthogonal vs. quasi-orthogonal protection in Fmoc and Boc strategies.

Data Presentation: Comparison of SPPS Strategies

The choice between the Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized, such as its length, sequence, and the presence of sensitive residues.[]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-Fluorenylmethyloxycarbonyl)[8]Boc (tert-Butoxycarbonyl)[]
Nα-Deprotection Condition Mild Base (e.g., 20% Piperidine in DMF)[5][10]Moderate Acid (e.g., 25-50% TFA in DCM)[11][12]
Side-Chain Protecting Groups Acid-labile (tBu, Boc, Trt, Pbf)[][14]Strong acid-labile (Bzl, Tos)[11][13]
Final Cleavage Condition Strong Acid (e.g., TFA)[5]Very Strong Acid (e.g., HF)[8]
Orthogonality True Orthogonal (Base vs. Acid)[][3]Quasi-Orthogonal (Graded Acid Lability)[3]
Advantages Milder overall conditions, suitable for acid-sensitive peptides, easier automation.[][8][]Less expensive reagents, lower risk of diketopiperazine formation at the dipeptide stage.
Disadvantages Piperidine is toxic, potential for side reactions like aspartimide formation.[5]Requires harsh, corrosive acids (TFA, HF), not suitable for many acid-sensitive modifications.[8][]

Common Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is critical for the success of peptide synthesis.

Amino AcidFunctional GroupFmoc Strategy Protecting Group (Cleavage)Boc Strategy Protecting Group (Cleavage)
Arginine (Arg) GuanidiniumPbf (TFA)[14], Pmc (TFA)[15]Tos (HF)[15], NO2 (HF)[15]
Aspartic Acid (Asp) Carboxylic AcidOtBu (TFA)[2]OcHex (HF)[2]
Cysteine (Cys) ThiolTrt (TFA)[15], Acm (Iodine)[2]4-MeOBzl (HF)[15]
Glutamic Acid (Glu) Carboxylic AcidOtBu (TFA)[2]OBzl (HF)
Histidine (His) ImidazoleTrt (TFA), Boc (TFA)Tos (HF), DNP (Thiophenol)
Lysine (Lys) AmineBoc (TFA)[14]2-Cl-Z (HF)
Serine (Ser) HydroxyltBu (TFA)[2]Bzl (HF)[2]
Threonine (Thr) HydroxyltBu (TFA)[2]Bzl (HF)[2]
Tryptophan (Trp) IndoleBoc (TFA)[14]For (HF)
Tyrosine (Tyr) Phenolic HydroxyltBu (TFA)[2]2-Br-Z (HF)[2], Bzl (HF)

Experimental Protocols

The following sections provide detailed, generalized protocols for performing a single cycle of amino acid addition using both Fmoc and Boc strategies.

Protocol 1: Typical Cycle for Fmoc-Based SPPS

This protocol outlines the steps for deprotection of the Nα-Fmoc group and coupling of the next amino acid.

Fmoc-SPPS Cycle Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect ~30-60 min Wash1 3. Wash with DMF Deprotect->Wash1 ~15-20 min Couple 4. Couple Activated Fmoc-Amino Acid Wash1->Couple Remove piperidine Wash2 5. Wash with DMF Couple->Wash2 ~1-2 hours End End: Peptide Elongated by one Residue (Fmoc-Protected) Wash2->End Remove excess reagents

Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.

Methodology:

  • Resin Preparation and Swelling:

    • Place the Fmoc-protected, peptide-bound resin in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.[10] Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[10]

    • Agitate the mixture for 3 minutes, then drain the solution.[10]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[10]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) by dissolving it with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA) in DMF.[10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.[10]

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[10] The resin is now ready for the next cycle.

Protocol 2: Typical Cycle for Boc-Based SPPS

This protocol details the steps for deprotection of the Nα-Boc group, neutralization, and coupling.

Boc-SPPS Cycle Workflow Start Start: Resin-Bound Peptide (Boc-Protected) Swell 1. Swell Resin in DCM/DMF Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect ~30 min Wash1 3. Wash with DCM/DMF Deprotect->Wash1 ~20-30 min Neutralize 4. Neutralization (e.g., 10% DIPEA/DMF) Wash1->Neutralize Remove TFA Wash2 5. Wash with DMF Neutralize->Wash2 ~10 min Couple 6. Couple Activated Boc-Amino Acid Wash2->Couple Remove base Wash3 7. Wash with DMF Couple->Wash3 ~1-2 hours End End: Peptide Elongated by one Residue (Boc-Protected) Wash3->End Remove excess reagents

Caption: Workflow for a single amino acid addition cycle in Boc-SPPS.

Methodology:

  • Resin Preparation and Swelling:

    • Place the Boc-protected, peptide-bound resin in a reaction vessel.

    • Wash and swell the resin in dichloromethane (DCM) or DMF for at least 30 minutes.[6]

  • Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

    • Agitate for 1-2 minutes and drain. Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM and then DMF to remove residual acid.

  • Neutralization:

    • The N-terminal amine is now protonated as a trifluoroacetate salt and must be neutralized.

    • Add a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF, to the resin.

    • Agitate for 5-10 minutes.

  • Washing:

    • Drain the neutralization solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove the excess base.[6]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid as described in the Fmoc protocol.

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for the duration of the coupling reaction.

  • Final Washing:

    • Drain the coupling solution and wash the resin with DMF to prepare for the subsequent cycle.[6]

Conclusion

The strategic application of protecting groups is the intellectual and chemical foundation of solid-phase peptide synthesis. The principle of orthogonality, exemplified by the Fmoc/tBu and Boc/Bzl strategies, allows for the controlled, stepwise assembly of complex peptides. A thorough understanding of the chemistry of these protecting groups, their cleavage conditions, and potential side reactions is essential for researchers, scientists, and drug development professionals to successfully synthesize high-purity peptides for a vast array of applications in science and medicine.

References

The Role of AC-Tyr(tbu)-OH in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug discovery, the precise synthesis of peptides is paramount. Tyrosine, with its phenolic side chain, is a critical amino acid often at the heart of cellular signaling through post-translational modifications like phosphorylation. To facilitate the controlled and efficient synthesis of tyrosine-containing peptides, chemical modifications are necessary to prevent unwanted side reactions. This guide focuses on the application of protected tyrosine, specifically utilizing the tert-butyl (tBu) protecting group for the hydroxyl function, in the context of solid-phase peptide synthesis (SPPS). While the N-terminal acetylated form, AC-Tyr(tbu)-OH, is not a standard building block for SPPS, N-terminal acetylation is a common final modification of synthetic peptides. Therefore, this guide will delve into the use of Fmoc-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH as the core components for synthesizing tyrosine-bearing peptides, which can then be N-terminally acetylated to produce the final AC-Tyr-containing peptide for various biochemical applications.

These synthetic peptides are indispensable tools for dissecting complex biological processes. They serve as specific substrates for enzymes like kinases and phosphatases, act as probes to study protein-protein interactions, and are foundational in the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of peptides synthesized using Tyr(tbu), with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Insights into Tyrosine-Mediated Interactions

The ability to quantify the interactions of tyrosine-phosphorylated peptides with their binding partners is crucial for understanding their biological function. The following tables summarize key quantitative data for enzyme kinetics and binding affinities.

Table 1: Kinetic Parameters of Tyrosine Kinases with Peptide Substrates
KinasePeptide Substrate SequenceK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Reference
c-SrcKVEKIGEGTYGVVYK~150~10~6.7 x 10⁴[1]
PKALRRASLG (Kemptide)4.9 ± 1.4214.3 x 10⁶[2]
PTPα (D1)DADEpYLIPQQG4.710202.2 x 10⁸[3]
PTPα (D2)DADEpYLIPQQG241004.2 x 10⁶[3]

Note: Data for PKA is for a serine/threonine kinase but is included to provide context for typical kinase kinetic parameters. PTPα data is for a phosphatase, where the peptide is the substrate.

Table 2: Binding Affinities (K_d) of Phosphotyrosine Peptides to SH2 Domains
SH2 DomainPhosphopeptide SequenceK_d (nM)K_d (µM)TechniqueReference
LckAc-pYEEI-NH₂400.04Fluorescence[4]
Grb2G-pY-V-N-V3000.3SPR[5]
p85α N-SH2pY-M-P-M-S2.90.0029SPR[6]
SHP2 N-SH2PD-1 pTyr 223-0.18FP[7]
SHP2 N-SH2Gab2 pTyr 614-0.25FP[7]

Signaling Pathways Involving Tyrosine Phosphorylation

Tyrosine phosphorylation is a cornerstone of signal transduction, governing a multitude of cellular processes. The synthesis of specific phosphotyrosine-containing peptides using Tyr(tbu) building blocks is essential for studying these pathways.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosines serve as docking sites for downstream signaling proteins containing SH2 domains, initiating cascades that regulate cell growth, proliferation, and differentiation.

RTK_Signaling cluster_membrane Plasma Membrane RTK_inactive RTK (monomer) RTK_active RTK (dimer) pY pY RTK_inactive->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 (SH2 domain) RTK_active->Grb2 SH2 domain binding Ligand Growth Factor Ligand->RTK_inactive Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor on tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins bind to these phosphotyrosines via their SH2 domains, are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Signaling cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment via SH2 JAK->Receptor Phosphorylation (pY) JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Overview of the JAK-STAT signaling cascade.

Experimental Protocols

The synthesis and application of tyrosine-containing peptides require robust and well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Phosphotyrosine-Containing Peptide

This protocol outlines the synthesis of a phosphotyrosine-containing peptide using Fmoc/tBu chemistry. The key is the use of a pre-phosphorylated and protected tyrosine residue, such as Fmoc-Tyr(PO₃Bzl₂)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH. The workflow below illustrates the general cycle.

SPPS_Workflow Start Start: Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Acetylation N-terminal Acetylation (Acetic Anhydride, Base) (Optional) Final_Deprotection->Acetylation Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

General workflow for Fmoc-SPPS of peptides.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • For incorporating phosphotyrosine, use Fmoc-Tyr(PO₃Bzl₂)-OH.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor reaction completion with a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional): After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., DIEA) in DMF for 30-60 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups, including the tBu group from tyrosine and benzyl groups from the phosphate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Tyrosine Kinase Assay

This protocol describes a general method for measuring the activity of a tyrosine kinase using a synthetic peptide substrate.[8][9]

Methodology:

  • Prepare Kinase Reaction Mixture: In a microplate well, combine the following in a suitable kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, and Na₃VO₄):

    • Tyrosine kinase of interest (at a predetermined optimal concentration).

    • Synthetic tyrosine-containing peptide substrate.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP to the mixture. The final ATP concentration should ideally be at or near the K_m for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specific time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate Mg²⁺ ions.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated peptide using one of the following methods:

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated during the kinase reaction into a luminescent signal. The light output is proportional to kinase activity.

    • Fluorescence Polarization (FP) Assay: Use a fluorescently labeled peptide substrate. A phosphospecific antibody that binds to the phosphorylated peptide is added. The binding of the large antibody to the small peptide causes a change in the polarization of the emitted fluorescent light.[10]

    • Mass Spectrometry (MALDI-TOF): Analyze the reaction mixture to detect the mass shift (~80 Da) corresponding to the addition of a phosphate group to the peptide substrate. The ratio of phosphorylated to unphosphorylated peptide is used to determine kinase activity.[8]

Protein-Peptide Interaction Analysis via Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[11]

Methodology:

  • Ligand Immobilization:

    • Covalently immobilize one of the binding partners (e.g., the protein with the SH2 domain) onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the protein for covalent attachment, and then deactivating any remaining active sites.

  • Analyte Injection (Binding Measurement):

    • Inject a series of concentrations of the analyte (the synthetic phosphotyrosine peptide) over the sensor surface at a constant flow rate.

    • The binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a change in response units (RU).

  • Data Acquisition: Record the sensorgram, which plots RU versus time, showing the association phase during analyte injection and the dissociation phase during the subsequent flow of buffer.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

SPR_Workflow Start Start: Sensor Chip Immobilization Ligand Immobilization (e.g., Protein) Start->Immobilization Baseline Establish Baseline (Running Buffer Flow) Immobilization->Baseline Association Analyte Injection (e.g., Peptide) Association Phase Baseline->Association Dissociation Buffer Flow Dissociation Phase Association->Dissociation Regeneration Regeneration (Remove Analyte) Dissociation->Regeneration Analysis Data Analysis (k_on, k_off, K_d) Dissociation->Analysis Regeneration->Baseline Next Concentration End Binding Kinetics & Affinity Analysis->End

Workflow for a typical Surface Plasmon Resonance experiment.

Conclusion

The use of this compound, or more accurately, the synthesis of peptides using Tyr(tbu)-containing building blocks followed by optional N-terminal acetylation, is a cornerstone of modern biochemical research. This approach provides scientists and drug developers with high-purity, well-defined peptides that are essential for unraveling the complexities of cellular signaling, particularly pathways regulated by tyrosine phosphorylation. By providing quantitative data, detailed experimental protocols, and clear visual diagrams, this guide serves as a comprehensive resource for researchers aiming to leverage these powerful tools in their work. The continued application and refinement of these methods will undoubtedly lead to further breakthroughs in our understanding of biology and the development of next-generation therapeutics.

References

Methodological & Application

Protocol for the Incorporation of Ac-Tyr(tBu)-OH in Manual Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N-terminal acetylation is a common post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides. The incorporation of N-acetylated amino acids, such as N-Acetyl-O-tert-butyl-L-tyrosine (Ac-Tyr(tBu)-OH), is a key strategy in the synthesis of peptidomimetics and therapeutic peptides. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides N-terminally capped with this compound using the Fmoc/tBu strategy. The tert-butyl (tBu) group provides acid-labile protection for the tyrosine side chain, preventing unwanted side reactions during synthesis.[1][2] This protocol is intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
Formal Name N-Acetyl-O-tert-butyl-L-tyrosine
CAS Number 201292-99-1
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.3 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability tBu: Acid-labile (e.g., high concentration of TFA)

Experimental Workflow for SPPS

The overall workflow for SPPS involves the sequential assembly of amino acids on a solid support. The process begins with the swelling of the resin, followed by iterative cycles of Fmoc deprotection and amino acid coupling. The final step involves the coupling of this compound, followed by cleavage of the peptide from the resin and removal of all side-chain protecting groups.

SPPS_Workflow Start Resin Swelling Deprotection Fmoc Deprotection Start->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for all Fmoc-AAs Wash2->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last Fmoc-AA Wash3 Washing FinalDeprotection->Wash3 AcTyrCoupling This compound Coupling Wash3->AcTyrCoupling Wash4 Washing AcTyrCoupling->Wash4 Cleavage Cleavage & Deprotection Wash4->Cleavage End Purification Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Materials and Reagents

The following table summarizes the necessary materials and reagents for a standard 0.1 mmol scale synthesis.

CategoryItem
Resin Rink Amide resin (or other suitable resin)
Amino Acids Fmoc-protected amino acids, this compound
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)
Deprotection Reagent 20% Piperidine in DMF
Coupling Reagents HBTU, HATU, or DIC/HOBt
Base N,N-Diisopropylethylamine (DIPEA)
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Monitoring Kaiser test kit
Apparatus Manual SPPS reaction vessel, fritted syringe, shaker

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Swelling

Proper swelling of the resin is crucial for efficient synthesis.

  • Place the resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF.

  • Agitate for at least 30-60 minutes at room temperature.

  • Drain the solvent.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh aliquot of the deprotection solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Standard Fmoc-Amino Acid Coupling

This protocol describes the activation and coupling of a standard Fmoc-amino acid.

  • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Coupling of this compound

This is the final coupling step to introduce the N-terminal acetylated tyrosine.

  • Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 2.

  • In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative result is expected.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.[3][4]

  • Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).

  • A white precipitate of the crude peptide should form.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the peptide pellet under vacuum.

Cleavage_Workflow Start Dry Peptide-Resin AddCocktail Add Cleavage Cocktail (TFA/H2O/TIS) Start->AddCocktail Agitate Agitate for 2-3 hours AddCocktail->Agitate Filter Filter to Collect Filtrate Agitate->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End Crude Peptide Dry->End

Caption: Workflow for the final cleavage and deprotection of the peptide.

Quantitative Data Summary

This table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis.

ParameterValue/Procedure
Resin Loading 0.1 mmol
Fmoc-Amino Acid Excess 3-5 equivalents
This compound Excess 3-5 equivalents
Coupling Reagent (HBTU) Excess 2.9-4.9 equivalents
Base (DIPEA) Excess 6-10 equivalents
Coupling Time 1-2 hours
Fmoc Deprotection Time 3-5 min followed by 15-20 min
Cleavage Time 2-3 hours
Typical Crude Yield 70-90%
Typical Purity (Crude) 60-80%

Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

AnalysisExpected Outcome
RP-HPLC A major peak corresponding to the desired peptide.
Mass Spectrometry (ESI-MS) A molecular weight corresponding to the calculated mass of the acetylated peptide.

Conclusion

This protocol provides a comprehensive guide for the successful incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. The N-terminal acetylation is achieved in the final coupling step, followed by a standard cleavage and deprotection procedure. By following these detailed steps, researchers can reliably synthesize N-terminally acetylated tyrosine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Ac-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Automated solid-phase peptide synthesis (SPPS) has become an indispensable technology for the efficient and reproducible production of peptides for research, therapeutic, and diagnostic applications.[1] The most common contemporary approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[1][2]

This document provides detailed protocols for the incorporation of N-acetyl-O-tert-butyl-L-tyrosine (Ac-Tyr(tbu)-OH) in an automated SPPS workflow. N-terminal acetylation is a common post-translational modification that can significantly enhance the biological stability and activity of peptides by mimicking natural proteins and preventing degradation by aminopeptidases. This compound serves as a key building block for introducing a protected, acetylated tyrosine residue at the N-terminus of a synthetic peptide. The tBu protecting group on the tyrosine side chain prevents unwanted side reactions, such as O-acylation, during synthesis and is removed during the final acidolytic cleavage step.[2][3]

Physicochemical and Handling Properties of this compound

A comprehensive understanding of the properties of this compound is crucial for its proper handling and efficient use in automated peptide synthesis.

PropertyValueReference
IUPAC Name (2S)-2-acetamido-3-[4-(tert-butoxy)phenyl]propanoic acid
Molecular Formula C₁₅H₂₁NO₄[4]
Molecular Weight 279.3 g/mol [4]
CAS Number 201292-99-1[4]
Appearance White to off-white powder[5]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO[5]
Storage Conditions 2-8°C, store in a dry, cool place away from direct sunlight[5]
Side-Chain Protection tert-Butyl (tBu)[2]
Protecting Group Lability tBu: Acid-labile (e.g., high concentration of TFA)[6]

Experimental Protocols and Workflows

The following sections detail the automated synthesis of a peptide chain followed by the incorporation of this compound at the N-terminus, cleavage from the resin, and final analysis.

Overall Experimental Workflow

The general workflow for synthesizing an N-terminally acetylated tyrosine-containing peptide involves sequential automated cycles of deprotection and coupling, followed by a final manual coupling of the acetylated residue, cleavage, and purification.

G cluster_0 Automated Synthesis Cycles (SPPS) cluster_1 Final Steps start Start: Resin Support (e.g., Rink Amide) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid final_coupling Final Coupling: This compound wash2->final_coupling Sequence Complete cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_coupling->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis final_product Final Peptide analysis->final_product

Caption: Automated SPPS workflow for N-acetylated peptides.
Protocol 1: Automated Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol outlines a general automated cycle for elongating the peptide chain on a 0.1 mmol scale. Parameters should be optimized based on the specific peptide sequence and synthesizer.[1]

Reagents and Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

Automated Synthesizer Cycle:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.[6]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3-5 minutes and drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes, then drain.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[7]

  • Coupling:

    • Dissolve the next Fmoc-amino acid (3-5 eq.), HBTU (2.9-4.9 eq.), and DIEA (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.[8]

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Final N-Terminal Coupling with this compound

After the final Fmoc deprotection of the complete peptide chain, this compound is coupled.

Procedure:

  • Prepare the activation mixture: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Allow the solution to pre-activate for 2-5 minutes.

  • Add the activation mixture to the deprotected peptide-resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8]

  • After completion, wash the resin extensively with DMF (5 times), followed by DCM (3 times), and dry the resin under vacuum for at least 3 hours.[9]

Protocol 3: Cleavage and Side-Chain Deprotection

This step simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group.[6]

Cleavage Cocktail:

  • Reagent K (Standard for peptides with sensitive residues):

    • TFA (Trifluoroacetic acid): 92.5%

    • Water: 2.5%

    • TIS (Triisopropylsilane): 2.5%

    • Phenol: 2.5% Scavengers like TIS and phenol are crucial to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with residues like tryptophan and methionine.[5]

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel within a fume hood.

  • Add the freshly prepared, pre-chilled (0°C) cleavage cocktail to the resin (approx. 10 mL per gram of resin).[5]

  • Stir the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Protocol 4: Crude Peptide Precipitation and Purification

Procedure:

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[6]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.[10]

Quantitative Data Summary

This table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis involving this compound coupling.

ParameterValue / ReagentEquivalents (vs. Resin)Purpose
Resin Loading e.g., Rink Amide1.0Solid support for synthesis
Fmoc-Amino Acids (During Elongation)3 - 5Peptide chain building blocks
This compound (Final Coupling)2 - 3N-terminal acetylated residue
Coupling Activator HBTU / HATU2.9 - 4.9Promotes amide bond formation
Activation Base DIEA / 2,4,6-Collidine6 - 10Activates carboxyl group
Deprotection Reagent 20% Piperidine in DMFN/ARemoves Fmoc group
Coupling Time Standard Amino Acids30 - 60 minReaction time per cycle
Coupling Time This compound1 - 2 hoursReaction time for final coupling
Cleavage Time Reagent K2 - 3 hoursPeptide release and deprotection
Expected Purity (Crude) (Sequence Dependent)>70%Purity before HPLC
Expected Yield (Purified) (Sequence Dependent)15 - 40%Final yield after purification

Application Focus: Tyrosine in Cellular Signaling

Tyrosine residues are fundamental to cellular communication, particularly in signal transduction pathways mediated by Receptor Tyrosine Kinases (RTKs). The phosphorylation of tyrosine residues on RTKs and their substrates initiates downstream signaling cascades that regulate cell growth, differentiation, and metabolism. Synthetic peptides containing tyrosine are invaluable tools for studying these pathways, acting as substrates or inhibitors of tyrosine kinases. N-terminal acetylation can enhance their stability in biological assays.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding P_Tyr Phosphorylated Tyrosine (pY) Dimerization->P_Tyr Adaptor Adaptor Proteins (e.g., Grb2) P_Tyr->Adaptor 3. Recruitment Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) Adaptor->Downstream Response Cellular Response (Growth, Proliferation) Downstream->Response 4. Signal Cascade

References

Coupling reagents for efficient incorporation of AC-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of N-acetyl-O-tert-butyl-L-tyrosine (Ac-Tyr(tbu)-OH) is a critical step in the synthesis of peptides and peptidomimetics for various research and drug development applications. The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, combined with the N-terminal acetyl group, presents significant steric hindrance, which can lead to incomplete coupling reactions, low yields, and racemization.[1][2][3] The selection of an appropriate coupling reagent is therefore paramount to overcome these challenges and ensure high-efficiency synthesis.[3] This document provides a comprehensive guide to the most effective coupling reagents for the incorporation of this compound, complete with comparative data and detailed experimental protocols.

Onium-salt-based reagents, such as aminium/uronium (e.g., HATU, HBTU, HCTU) and phosphonium (e.g., PyBOP, PyAOP) salts, are generally the preferred choice for coupling sterically hindered amino acids.[1][2] These reagents form highly reactive esters that can effectively overcome the steric barrier.[2][4] For extremely challenging couplings, the in-situ formation of an acyl fluoride can also be a highly effective strategy.[2][4]

Coupling Reagent Performance Comparison

The efficacy of various coupling reagents is best evaluated by comparing their performance in challenging coupling scenarios. The following table summarizes quantitative data on the effectiveness of different coupling reagents for sterically hindered amino acids, with a focus on yield and the potential for side reactions like racemization.

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Aminium/Uronium Salt HATU (Internal HOAt)DIPEA, CollidineGenerally considered more reactive than HBTU, making it highly suitable for difficult couplings, including those involving sterically hindered amino acids.[5][6] The presence of the 7-azabenzotriazole (HOAt) moiety leads to the formation of a more reactive OAt-ester.[5]
HBTU HOBtDIPEA, CollidineA popular and efficient coupling reagent that forms HOBt active esters.[6][7] While effective, it can be less efficient than HATU for very hindered residues.[5]
HCTU (Internal 6-Cl-HOBt)DIPEA, CollidineA highly reactive reagent, with performance often comparable to HATU.[2][6]
COMU (Internal OxymaPure)DIPEA, CollidineA safer and highly efficient alternative to HATU, with coupling efficiencies that can be comparable or even superior in some cases.[3][6][8] It is particularly well-suited for microwave-assisted SPPS.[2][6]
Phosphonium Salt PyBOP HOBtDIPEA, NMMAn efficient coupling reagent that avoids the potential for guanidinylation side reactions that can occur with aminium/uronium salts.[3] It is generally associated with lower levels of racemization.[1]
PyAOP (Internal HOAt)DIPEA, NMMA highly effective reagent, particularly for N-methylated amino acids, due to the formation of the reactive OAt ester.[4]
Carbodiimide DIC HOBt, HOAt, OxymaPureN/A (or weak base like Collidine)Often inefficient for sterically demanding couplings when used alone.[2][4] The addition of additives like HOBt or the more effective HOAt and OxymaPure is essential to enhance reactivity and suppress racemization.[1][8]

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis (SPPS) involving the coupling of this compound. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the efficient coupling of this compound, particularly when steric hindrance is a concern.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a fritted syringe reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM, 3 times), and finally DMF (3 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as collidine (6 equivalents) in DMF.[6]

    • Allow the mixture to pre-activate for 1-2 minutes.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[6] For very difficult couplings, the reaction time can be extended overnight.[2]

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin to confirm the completion of the coupling reaction. A negative result (the beads remain colorless or yellow) indicates a complete reaction.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[6]

  • Capping (Optional but Recommended): If the ninhydrin test is positive, indicating incomplete coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and a base like pyridine or DIPEA in DMF for approximately 30 minutes at room temperature.[4]

    • Wash the resin extensively with DMF.[4]

  • Subsequent Cycles: The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection: After the peptide sequence is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (like tBu) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers.[9]

Protocol 2: Coupling using COMU

This protocol offers a highly efficient and safer alternative to HATU.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow for a brief pre-activation of 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring, Washing, Capping, and Subsequent Steps: Follow steps 4-8 from Protocol 1.

Visualizations

Peptide_Coupling_Reaction AcTyr This compound ActivatedEster Activated Ester Intermediate AcTyr->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA, Collidine) Base->ActivatedEster NewPeptideBond New Peptide Bond Formation ActivatedEster->NewPeptideBond ResinPeptide Resin-Bound Peptide with N-terminal Amine ResinPeptide->NewPeptideBond Nucleophilic Attack FinalProduct Resin-Bound Peptide + Ac-Tyr(tbu) NewPeptideBond->FinalProduct SPPS_Workflow Start Start: Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Activation Activation of this compound (Coupling Reagent + Base) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (Ninhydrin Test) Wash2->Monitoring Monitoring->Coupling Incomplete -> Recouple/Cap Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Complete Repeat->Deprotection Cleavage Final Cleavage from Resin (TFA) Repeat->Cleavage Final Amino Acid Coupling_Factors Efficiency High Coupling Efficiency LowYield Low Yield / Deletion Racemization Racemization Reagent Potent Coupling Reagent (HATU, COMU) Reagent->Efficiency Base Appropriate Base (DIPEA, Collidine) Base->Efficiency Solvent Good Swelling Solvent (DMF, NMP) Solvent->Efficiency Time Sufficient Reaction Time Time->Efficiency

References

Application Notes and Protocols for the Deprotection of N-Terminal Acetyl-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a widespread and crucial co- and post-translational modification of proteins in eukaryotes, with an estimated 80% of human proteins being acetylated at their N-terminus. This modification, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group to the alpha-amino group of the N-terminal amino acid. The presence of an N-terminal acetyl group can profoundly influence a protein's structure, function, stability, and subcellular localization.

Tyrosine, with its bulky hydrophobic side chain, can be a target for N-terminal acetylation, particularly by the NatC complex when the initiator methionine is retained. The acetylation status of an N-terminal tyrosine can have significant biological implications, including the regulation of protein degradation and participation in signaling cascades. Consequently, the ability to selectively remove the acetyl group from an N-terminal tyrosine is a valuable tool for researchers studying protein function and for the development of therapeutic agents.

These application notes provide detailed protocols for the chemical and enzymatic deprotection of the acetyl group from N-terminal tyrosine residues. Additionally, the role of N-terminal tyrosine acetylation in cellular signaling pathways is discussed.

Chemical Deprotection of N-Terminal Acetyl-Tyrosine

Chemical methods for the removal of an N-acetyl group from a peptide or protein typically involve harsh conditions, such as strong acids or bases at elevated temperatures. These methods are generally effective but may lack specificity and can lead to the hydrolysis of peptide bonds or modification of other functional groups. Careful optimization is therefore crucial to maximize the yield of the deprotected product while minimizing degradation.

Acidic Hydrolysis

Acidic hydrolysis is a common method for the deprotection of acetyl groups. Concentrated hydrochloric acid is frequently used, often in combination with an alcohol.

Experimental Protocol: Acidic Hydrolysis with Hydrochloric Acid

  • Reagents:

    • N-terminally acetylated tyrosine-containing peptide or protein

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • Dissolve the N-acetylated peptide/protein in a suitable solvent such as ethanol.

    • Add concentrated HCl to the solution. A typical ratio is 1:1 to 2:1 (v/v) of ethanol to concentrated HCl.

    • Reflux the reaction mixture at 80°C for 16 hours.[1]

    • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol and excess HCl.

    • Dissolve the residue in deionized water and neutralize the solution by the slow addition of saturated aqueous NaHCO₃ until the pH is approximately 7-8.

    • Extract the aqueous solution with an organic solvent like DCM or EtOAc (3 x volume of the aqueous phase).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude deprotected product.

    • Purify the product using an appropriate chromatographic technique, such as preparative HPLC.

Basic Hydrolysis

Basic hydrolysis offers an alternative to acidic conditions for the removal of acetyl groups. Sodium hydroxide is a commonly used reagent for this purpose.

Experimental Protocol: Basic Hydrolysis with Sodium Hydroxide

  • Reagents:

    • N-terminally acetylated tyrosine-containing peptide or protein

    • Sodium Hydroxide (NaOH)

    • Methanol (MeOH)

    • Deionized water

    • Acetic Acid (for neutralization)

  • Procedure:

    • Prepare a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water.[2]

    • Dissolve the N-acetylated peptide/protein in the 0.4 M NaOH solution.

    • Incubate the reaction mixture at room temperature for 17 hours.[2]

    • Monitor the reaction progress using HPLC or MS.

    • After the reaction is complete, neutralize the solution by adding glacial acetic acid.

    • The resulting solution will contain the deprotected peptide/protein and sodium acetate, which can be separated by desalting techniques like size-exclusion chromatography or dialysis, followed by purification via HPLC.

Method Reagents Conditions Advantages Disadvantages Reported Yield
Acidic Hydrolysis Concentrated HCl, EthanolReflux at 80°C for 16 hours[1]Effective for complete deprotection.Harsh conditions can lead to peptide bond cleavage and other side reactions.77% (on a specific substrate, may vary)[1]
Basic Hydrolysis 0.4 M NaOH in 4:1 MeOH/H₂ORoom temperature for 17 hours[2]Milder temperature conditions compared to acid hydrolysis.Can be slow; potential for side reactions with base-sensitive functional groups.Variable, requires careful optimization.

Enzymatic Deprotection of N-Terminal Acetyl-Tyrosine

Enzymatic deprotection methods offer a milder and more specific alternative to chemical hydrolysis, minimizing the risk of unwanted side reactions. Acylpeptide hydrolase (APEH) and certain aminoacylases are the key enzymes involved in the removal of N-terminal acetyl groups.

Acylpeptide Hydrolase (APEH)

Acylpeptide hydrolase is an exopeptidase that catalyzes the removal of an N-acylated amino acid from the N-terminus of a peptide.[3][4] It can be utilized for the deprotection of N-terminally acetylated peptides.

Experimental Protocol: Deprotection using Acylpeptide Hydrolase (APEH)

  • Reagents:

    • N-terminally acetylated tyrosine-containing peptide

    • Acylpeptide Hydrolase (e.g., from porcine liver)

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Trifluoroacetic acid (TFA) for reaction termination

    • HPLC system for analysis and purification

  • Procedure:

    • Dissolve the N-acetylated peptide in 50 mM Tris-HCl buffer (pH 7.5).

    • Pre-incubate the peptide solution at 37°C for 2 minutes.

    • Initiate the reaction by adding APEH to the solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start in the range of 1:100 to 1:1000 (w/w).

    • Incubate the reaction mixture at 37°C.

    • Monitor the progress of the deacetylation by taking aliquots at different time points, quenching the reaction with 0.1% TFA, and analyzing by reverse-phase HPLC.[5]

    • Once the reaction is complete, the deprotected peptide can be purified from the reaction mixture using preparative HPLC.

Aminoacylase 3 (AA3)

Aminoacylase 3 is known to deacetylate N-acetyl aromatic amino acids, including N-acetyl-L-tyrosine.[6] This enzyme can potentially be used for the specific deprotection of N-terminal acetyl-tyrosine residues.

Experimental Protocol: Deprotection using Aminoacylase 3 (AA3)

  • Reagents:

    • N-terminally acetylated tyrosine-containing peptide

    • Recombinant Aminoacylase 3 (AA3)

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Quenching solution (e.g., 1 M HCl)

    • HPLC system for analysis and purification

  • Procedure:

    • Dissolve the N-acetylated peptide in the phosphate buffer.

    • Pre-warm the solution to 37°C.

    • Initiate the reaction by adding AA3. The optimal enzyme and substrate concentrations should be determined experimentally.

    • Incubate the reaction at 37°C.

    • Monitor the reaction progress by taking time-point samples, stopping the reaction with a quenching solution, and analyzing via HPLC.

    • Upon completion, purify the deprotected peptide using preparative HPLC.

Enzyme Substrate Specificity Typical Reaction Conditions Advantages Disadvantages
Acylpeptide Hydrolase (APEH) N-acylated peptidespH 7.5, 37°CHigh specificity, mild conditions.Enzyme availability and cost; may have limited activity on larger proteins.
Aminoacylase 3 (AA3) N-acetyl aromatic amino acids[6]pH ~7.4, 37°CHigh specificity for N-acetyl aromatic amino acids, mild conditions.Primarily characterized for free N-acetyl amino acids; activity on peptides needs to be empirically determined.

The Role of N-Terminal Tyrosine Acetylation in Signaling Pathways

N-terminal acetylation is a key regulator of protein function and can significantly impact cellular signaling. The acetylation status of an N-terminal tyrosine can influence protein stability and protein-protein interactions.

Regulation of Protein Stability: The Ac/N-end Rule Pathway

The N-end rule pathway is a cellular system that recognizes specific N-terminal amino acids as degradation signals (degrons), leading to protein ubiquitination and subsequent proteasomal degradation. The Arg/N-degron pathway targets proteins with bulky hydrophobic N-terminal residues, such as tyrosine, when they are unacetylated.[7]

N-terminal acetylation of a tyrosine residue can therefore act as a protective shield, preventing the protein from being recognized and targeted for degradation by the Arg/N-degron pathway. This mechanism suggests that the acetylation of an N-terminal tyrosine can increase the in vivo half-life of a protein.

G cluster_0 N-terminal Tyrosine Status cluster_1 Arg/N-end Rule Pathway Unacetylated_Tyr Unacetylated N-terminal Tyrosine N-recognin N-recognin (e.g., UBR E3 Ligases) Unacetylated_Tyr->N-recognin Recognized as N-degron Acetylated_Tyr Acetylated N-terminal Tyrosine Protein_Stability Increased Protein Stability Acetylated_Tyr->Protein_Stability Shields from Recognition Ubiquitination Ubiquitination N-recognin->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: N-terminal tyrosine acetylation and the Arg/N-end rule pathway.

Modulation of Protein-Protein Interactions

N-terminal acetylation can alter the electrostatic and hydrophobic properties of the N-terminus, thereby modulating protein-protein interactions. For instance, the N-terminal acetylation of the insulin receptor substrate 1 (IRS1) reduces the positive charge at its N-terminus, which weakens its interaction with the negatively charged phosphorylated tyrosine residues on the insulin receptor β-subunit, thereby impairing insulin signaling.[8] While this example involves a different N-terminal amino acid, it illustrates the principle that N-terminal acetylation can fine-tune signaling pathways by altering protein binding affinities.

G cluster_0 Protein A cluster_1 Protein B Protein_A_Unacetylated Unacetylated N-terminal Tyr Protein_B Binding Partner Protein_A_Unacetylated->Protein_B Strong Interaction Protein_A_Acetylated Acetylated N-terminal Tyr Protein_A_Acetylated->Protein_B Weak or No Interaction Strong_Interaction Signaling Pathway Activated Protein_B->Strong_Interaction Weak_Interaction Signaling Pathway Inhibited G Start N-acetyl-Tyr-Peptide Deprotection Deprotection Method (Chemical or Enzymatic) Start->Deprotection Monitoring Reaction Monitoring (HPLC, MS) Deprotection->Monitoring Monitoring->Deprotection Incomplete Reaction Purification Purification of Deprotected Peptide (Preparative HPLC) Monitoring->Purification Complete Reaction Characterization Characterization (MS, Amino Acid Analysis) Purification->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay End Results Functional_Assay->End

References

Application Notes and Protocols: Synthesis of Phosphotyrosine-Containing Peptides Using AC-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular signaling pathways, making it a focal point for research in cell biology and drug discovery. The synthesis of phosphotyrosine (pTyr)-containing peptides is an indispensable tool for elucidating the roles of protein kinases and phosphatases, developing novel therapeutics, and generating specific antibodies. Nα-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH) is a key building block in solid-phase peptide synthesis (SPPS) for incorporating a protected tyrosine residue that can be subsequently phosphorylated. This application note details two primary strategies for the synthesis of pTyr-containing peptides using this compound: the "Building Block" approach and the "Post-Synthetic Phosphorylation" approach.

Core Concepts in Phosphopeptide Synthesis

Two predominant strategies are employed for the synthesis of phosphotyrosine-containing peptides:

  • The Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected tyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH, during standard Fmoc-SPPS. This strategy offers precise control over the location of phosphorylation and is often favored for its potential to deliver higher purity and reduced side reactions.[1][2]

  • Post-Synthetic (Global) Phosphorylation: In this approach, a peptide containing a protected tyrosine residue, such as Tyr(tBu), is first assembled on the solid support. The hydroxyl group of the tyrosine is then deprotected and phosphorylated on-resin prior to cleavage and final deprotection. This method allows for the synthesis of both the phosphorylated and non-phosphorylated versions of the peptide from a single peptide synthesis.

This document will focus on the utility of this compound within the context of the post-synthetic phosphorylation strategy and provide a comparative overview with the building block approach.

Data Presentation: Comparison of Synthesis Strategies

The choice between the building block and post-synthetic phosphorylation strategies can impact the final purity and yield of the target phosphopeptide. The following table summarizes representative quantitative data for the synthesis of phosphopeptides.

ParameterBuilding Block ApproachPost-Synthetic Phosphorylation
Starting Protected Amino Acid Fmoc-Tyr(PO(OBzl)OH)-OHThis compound
Crude Purity Often higher; can be >50% for multi-phosphorylated peptides[3]Variable, dependent on phosphorylation efficiency
Overall Yield Generally higher and more consistent[3]Can be lower due to additional on-resin steps
Key Advantage Avoids potentially incomplete phosphorylation and related side reactions.[4]Allows for the synthesis of both pTyr and Tyr peptides from the same batch.[4]
Key Challenge Coupling of bulky, charged phospho-amino acids can be sluggish.[5]Potential for incomplete phosphorylation and side reactions during on-resin modification.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Tyr(tBu)-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a Tyr(tBu) residue, which serves as the precursor for post-synthetic phosphorylation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Tyr(tBu)-OH at the desired position.

  • N-terminal Acetylation (Optional): After the final Fmoc deprotection, the N-terminus can be acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to Post-Synthetic Phosphorylation (Protocol 2).

Protocol 2: Post-Synthetic On-Resin Phosphorylation

This protocol describes the phosphorylation of the resin-bound Tyr(tBu)-containing peptide.

Materials:

  • Peptide-resin from Protocol 1

  • Phosphoramidite reagent (e.g., dibenzyl N,N-diisopropylphosphoramidite)

  • Activator (e.g., 1H-tetrazole)

  • Oxidizing agent (e.g., tert-butyl hydroperoxide (t-BuOOH))

  • DCM

  • DMF

Procedure:

  • Selective Deprotection of Tyr(tBu): The tert-butyl group on the tyrosine side chain is removed simultaneously with the final cleavage from the resin. Therefore, the phosphorylation is performed on the unprotected tyrosine hydroxyl group after the full peptide sequence is assembled.

  • Phosphitylation:

    • Swell the peptide-resin in anhydrous DCM.

    • In a separate flask, dissolve the phosphoramidite reagent and activator in anhydrous DCM.

    • Add the phosphitylation solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours.

    • Wash the resin with DCM.

  • Oxidation:

    • Treat the resin with a solution of the oxidizing agent (e.g., t-BuOOH in DCM) for 30-60 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the benzyl groups on the phosphate.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude phosphopeptide under vacuum.

Protocol 3: Synthesis Using the Building Block Approach (for comparison)

This protocol outlines the synthesis using a pre-phosphorylated tyrosine building block.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Tyr(PO(OBzl)OH)-OH

  • DMF, DCM, Piperidine, HBTU/HATU, DIPEA

  • Cleavage Cocktail (TFA/TIS/Water)

  • Diethyl ether

Procedure:

  • Follow the general SPPS procedure as described in Protocol 1.

  • At the desired position, use Fmoc-Tyr(PO(OBzl)OH)-OH for the coupling step. Note that coupling of this bulky amino acid may require longer reaction times or double coupling. The use of HATU as a coupling reagent is often recommended.[5]

  • After the entire sequence is assembled, proceed directly to the final cleavage and deprotection step as described in Protocol 2, step 4. The benzyl protecting groups on the phosphate will be removed simultaneously with the other side-chain protecting groups and cleavage from the resin.

Visualizations

G cluster_0 Post-Synthetic Phosphorylation Workflow start Start: Fmoc-Rink Amide Resin spps 1. Standard Fmoc-SPPS (Incorporate Fmoc-Tyr(tBu)-OH) start->spps phosphitylation 2. On-Resin Phosphitylation (Phosphoramidite + Activator) spps->phosphitylation oxidation 3. On-Resin Oxidation (e.g., t-BuOOH) phosphitylation->oxidation cleavage 4. Cleavage and Deprotection (TFA Cocktail) oxidation->cleavage purification 5. HPLC Purification cleavage->purification end Final Phosphopeptide purification->end

Post-Synthetic Phosphorylation Workflow

G cluster_1 Building Block Approach Workflow start_bb Start: Fmoc-Rink Amide Resin spps_bb 1. Fmoc-SPPS with Fmoc-Tyr(PO(OBzl)OH)-OH start_bb->spps_bb cleavage_bb 2. Cleavage and Deprotection (TFA Cocktail) spps_bb->cleavage_bb purification_bb 3. HPLC Purification cleavage_bb->purification_bb end_bb Final Phosphopeptide purification_bb->end_bb

Building Block Approach Workflow

G cluster_2 Phosphotyrosine Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphotyrosine (pY) Residue RTK->pY Phosphorylation pY->RTK Dephosphorylation SH2 SH2 Domain-containing Protein pY->SH2 Binding Downstream Downstream Signaling SH2->Downstream Signal Transduction PTP Protein Tyrosine Phosphatase (PTP) PTP->pY Dephosphorylation

Phosphotyrosine Signaling Pathway

Concluding Remarks

The synthesis of phosphotyrosine-containing peptides is a powerful tool for investigating cellular signaling. The use of this compound in a post-synthetic phosphorylation strategy provides a flexible method to generate both phosphorylated and non-phosphorylated peptides for comparative studies. However, for applications demanding the highest purity and yield, the building block approach with pre-phosphorylated tyrosine derivatives is often the preferred method. The choice of strategy should be guided by the specific research goals, the complexity of the peptide sequence, and the available synthetic resources. Careful purification and characterization by methods such as HPLC and mass spectrometry are essential to ensure the quality of the final phosphopeptide product.

References

Synthesis of Peptides with a C-Terminal N-Acetyl-O-tert-butyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Peptide Chemistry and Drug Development

Introduction

This document provides detailed protocols for the synthesis of peptides featuring a C-terminal N-acetyl-O-tert-butyl-tyrosine (Ac-Tyr(tbu)-OH). This modification can be crucial for various applications in drug discovery and biological research, as N-terminal acetylation is known to increase peptide stability against enzymatic degradation by preventing N-terminal degradation.[1][2] The presence of the tert-butyl (tBu) protecting group on the tyrosine side chain prevents unwanted side reactions during synthesis.[3] The final peptide product will possess a free carboxylic acid at the C-terminus.

The synthesis is approached using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4] A key feature of this protocol is the initial loading of the pre-synthesized this compound onto a suitable resin, followed by standard SPPS cycles for chain elongation. This methodology ensures the specific placement of the acetylated and side-chain protected tyrosine at the C-terminus of the peptide.

Core Principles and Workflow

The overall strategy involves three main stages:

  • Synthesis of the C-terminal building block: N-acetylation of Fmoc-Tyr(tbu)-OH followed by the removal of the Fmoc group to yield this compound.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Loading of this compound onto a suitable resin (e.g., Wang resin).

    • Iterative cycles of Fmoc-deprotection and coupling of subsequent Fmoc-amino acids.

  • Cleavage and Deprotection: Release of the synthesized peptide from the resin with simultaneous removal of all acid-labile side-chain protecting groups.

The general workflow for this solid-phase peptide synthesis is depicted below.

SPPS_Workflow cluster_prep Starting Material Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_final Final Steps start_aa Fmoc-Tyr(tbu)-OH acetylation N-acetylation start_aa->acetylation fmoc_deprotection Fmoc Deprotection acetylation->fmoc_deprotection final_aa This compound fmoc_deprotection->final_aa loading Loading of This compound final_aa->loading resin Wang Resin resin->loading capping Capping of unreacted sites loading->capping deprotection Fmoc Deprotection (Piperidine/DMF) capping->deprotection n cycles wash Washing (DMF, DCM) deprotection->wash coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) coupling->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) coupling->cleavage wash->coupling precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_peptide Final Peptide: Ac-Tyr-....-AA-OH purification->final_peptide

Caption: General workflow for the synthesis of a peptide with C-terminal this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the N-acetylated, O-tert-butylated tyrosine required for the initial loading onto the resin.

Materials:

  • Fmoc-Tyr(tbu)-OH

  • Acetic anhydride (Ac₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • N-acetylation:

    • Dissolve Fmoc-Tyr(tbu)-OH (1 equivalent) in DMF.

    • Add DIPEA (2.5 equivalents) and acetic anhydride (2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ac-Tyr(tbu)-OH.

  • Fmoc-Deprotection:

    • Dissolve the obtained Fmoc-Ac-Tyr(tbu)-OH in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography (e.g., using a gradient of methanol in DCM) to yield pure this compound.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Loading of this compound onto Wang Resin

This protocol details the esterification of this compound to Wang resin, which will yield a peptide with a C-terminal carboxylic acid upon cleavage.

Materials:

  • Wang Resin

  • This compound (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

  • DMF

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for at least 30 minutes in a peptide synthesis vessel.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (2-4 equivalents relative to resin capacity) in a minimal amount of DMF.

    • Add this solution to the swelled and drained resin.

    • Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Agitate the mixture at room temperature for 4-12 hours.

  • Capping: After the coupling reaction, wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

  • Washing: Thoroughly wash the resin sequentially with DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

  • Substitution Level Determination: The loading efficiency can be determined by cleaving the this compound from a small, weighed amount of dried resin and analyzing the cleavage solution by UV-Vis spectrophotometry.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry. Repeat this cycle for each amino acid in the peptide sequence.

Materials:

  • Ac-Tyr(tbu)-loaded Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU, HATU, or DIC/Oxyma

  • DIPEA

  • 20% piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for 5-10 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

    • Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.[5] A negative test indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times).[5]

  • Repeat: Return to step 1 for the next amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing tyrosine is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For simpler sequences, a mixture of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[5] Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[6]

    • Gently agitate the mixture at room temperature for 2-3 hours.[4][6]

  • Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[6]

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[4][6]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4][6]

    • To maximize precipitation, store the tube at -20°C for 30 minutes.[5]

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.[6]

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.[5]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide typical quantities for the key steps of the synthesis at a 0.1 mmol scale.

Table 1: Loading of this compound onto Wang Resin (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mg)Volume
Wang Resin (1.0 mmol/g)-1.0100-
This compound295.363.088.6-
DIC126.203.037.947.7 µL
DMAP122.170.11.2-

Table 2: SPPS Amino Acid Coupling Cycle (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mg)Volume
Peptide-Resin-1.0--
Fmoc-Amino Acid(variable)4.0(variable)-
HBTU379.253.9148-
DIPEA129.258.0103.4139 µL
20% Piperidine in DMF---2 x 2 mL

Table 3: Cleavage Cocktail Composition

Reagent"Reagent K" (% v/v)TFA/TIS/H₂O (% v/v)
Trifluoroacetic acid (TFA)82.595
Phenol5-
Water52.5
Thioanisole5-
1,2-Ethanedithiol (EDT)2.5-
Triisopropylsilane (TIS)-2.5

Signaling Pathways and Applications

Peptides with a C-terminal acetylated tyrosine are not standard biological motifs. However, the acetylation of the N-terminus is a common modification that mimics the structure of larger proteins and can increase resistance to aminopeptidases.[1] Tyrosine residues are critical in many signaling pathways as they can be phosphorylated by tyrosine kinases. The synthesis of peptides containing modified tyrosine residues is therefore essential for studying these pathways.

Below is a simplified representation of a generic tyrosine kinase signaling pathway that such peptides could be designed to interact with, for example, as inhibitors or probes, after deprotection of the side chain.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Dimerization Receptor Dimerization Receptor->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Autophosphorylation Autophosphorylation on Tyrosine Residues Dimerization->Autophosphorylation SH2_Protein SH2 Domain Protein Autophosphorylation->SH2_Protein recruits Downstream Downstream Signaling Cascade SH2_Protein->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

References

Application Notes and Protocols: AC-Tyr(tBu)-OH in the Synthesis of Enzyme Substrates and Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-tyrosine (t-butyl)-OH, commonly referred to as AC-Tyr(tbu)-OH, and its Fmoc-protected counterpart, Fmoc-Tyr(tBu)-OH, are invaluable building blocks in the solid-phase peptide synthesis (SPPS) of peptides designed to study and modulate the activity of various enzymes, particularly protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The tert-butyl (tBu) protecting group on the tyrosine hydroxyl moiety provides robust protection against undesired side reactions during peptide synthesis and is readily cleaved under acidic conditions during the final deprotection step. This allows for the precise incorporation of tyrosine residues into peptide sequences, which can then serve as substrates for enzymatic phosphorylation or as scaffolds for the development of potent and selective enzyme inhibitors.

These application notes provide detailed protocols for the synthesis of peptide-based inhibitors targeting two key enzymes involved in critical cellular signaling pathways: the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain and Protein Tyrosine Phosphatase 1B (PTP1B).

I. Synthesis and Application of Grb2 SH2 Domain Inhibitors

The Grb2 SH2 domain is a critical component of the receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in various cancers.[1][2] Grb2 acts as an adaptor protein, linking activated RTKs to downstream signaling molecules, most notably Son of Sevenless (SOS), which in turn activates the Ras/MAPK pathway, promoting cell proliferation and survival.[3][4] Blocking the interaction between the Grb2 SH2 domain and its phosphotyrosine binding partners on activated receptors is a promising strategy for anticancer drug development.[1]

Quantitative Data: Inhibitory Activity of Cyclic Pentapeptides against Grb2 SH2 Domain

A series of thioether-bridged cyclic pentapeptides have been synthesized and evaluated for their binding affinity to the Grb2 SH2 domain. The use of Fmoc-protected amino acids, including a protected phosphotyrosine derivative, is central to their synthesis. The binding affinities (Kd) were determined using Biacore assays.[5]

Compound IDStructureKd (µM)[5]
1 cyclo(pTyr-Glu-Asn-Val-Cys)-amide3.6
2 cyclo(pTyr-Ach-Asn-Val-Cys)-amide1.42
3 cyclo(pTyr-Ach-Asn-Tyr-Cys)-amide1.06
4 cyclo(pTyr-Ach-Asn-Trp-Cys)-amide1.05
15 cyclo(pTyr-Acp-Asn-Val-Cys)-amide0.359

Ach: 1-amino-1-cyclohexylcarboxylic acid; Acp: 1-aminocyclopentane-1-carboxylic acid

Experimental Protocols

This protocol describes the synthesis of a representative cyclic pentapeptide inhibitor of the Grb2 SH2 domain using Fmoc-based solid-phase peptide synthesis. The synthesis involves the assembly of the linear peptide on a solid support, followed by on-resin cyclization and final cleavage and deprotection.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Cys(Mmt)-OH, and other standard amino acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence. For the phosphotyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH.[5]

  • On-Resin Cyclization:

    • Once the linear peptide is assembled, selectively deprotect the Mmt group from the Cysteine residue using 1% TFA in DCM.

    • Wash the resin with DCM and DMF.

    • Induce on-resin cyclization by treating the resin with a base such as N-methylmorpholine (NMM) in DMF.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of synthesized inhibitors to the Grb2 SH2 domain. The assay measures the change in polarization of a fluorescently labeled phosphopeptide upon displacement by a competitive inhibitor.[6][7][8]

Materials:

  • Recombinant Grb2 SH2 domain protein

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNQ-NH2)

  • Assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4)

  • Synthesized inhibitor peptides

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Dilute the Grb2 SH2 domain protein and the fluorescent probe to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration that gives a significant polarization window for the protein.

    • Prepare a serial dilution of the inhibitor peptides in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a constant volume of the Grb2 SH2 domain protein and the fluorescent probe to each well.

    • Add varying concentrations of the inhibitor peptides to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent probe.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK 2. Dimerization & Autophosphorylation Grb2 Grb2 pRTK->Grb2 3. Grb2 SH2 domain binding to pY SOS SOS Grb2->SOS 4. Recruitment of SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP 5. Guanine nucleotide exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras_GTP->MAPK_Cascade 6. Activation of MAPK pathway Proliferation Cell Proliferation & Survival MAPK_Cascade->Proliferation 7. Gene expression changes Inhibitor Cyclic Peptide Inhibitor Inhibitor->Grb2 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK 1. Ligand Binding Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) deprotect->couple wash Wash (DMF) couple->wash cycle Repeat for each amino acid wash->cycle cycle->deprotect Next cycle cyclize On-Resin Cyclization cycle->cyclize Final cycle cleave Cleavage & Deprotection (TFA/TIS/H2O) cyclize->cleave purify Purification (RP-HPLC) cleave->purify end Final Product: Cyclic Peptide purify->end PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) pInsulin_Receptor Phosphorylated IR (pY) Insulin_Receptor->pInsulin_Receptor 2. Autophosphorylation IRS IRS Proteins pInsulin_Receptor->IRS 3. IRS Docking & Phosphorylation PTP1B PTP1B pInsulin_Receptor->PTP1B Dephosphorylation pIRS pIRS IRS->pIRS PI3K_Akt_Pathway PI3K-Akt Pathway pIRS->PI3K_Akt_Pathway 4. Pathway Activation GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt_Pathway->GLUT4_Translocation 5. Metabolic Effects PTP1B->Insulin_Receptor Inhibitor Peptide-based Inhibitor Inhibitor->PTP1B Inhibition Insulin Insulin Insulin->Insulin_Receptor 1. Insulin Binding PTP1B_Assay_Workflow start Start: Prepare Reagents pre_incubate Pre-incubation: PTP1B + Inhibitor start->pre_incubate initiate Initiate Reaction: Add pNPP pre_incubate->initiate incubate Incubate (37°C) initiate->incubate stop Stop Reaction (NaOH) incubate->stop read Read Absorbance (405 nm) stop->read analyze Data Analysis: Calculate IC50 read->analyze end Result: Inhibitor Potency analyze->end

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine (Tyr) is a crucial amino acid in many biological processes, and its post-translational modifications (PTMs), such as phosphorylation and sulfation, are vital for regulating protein function, signal transduction, and protein-protein interactions.[1] The ability to synthesize peptides with site-specific tyrosine modifications is therefore a powerful tool for studying these biological pathways and for developing novel therapeutics.

This document provides detailed protocols for the post-synthesis, on-resin modification of peptides containing a tyrosine residue. The strategy relies on an orthogonal protection scheme, where the tyrosine side chain is protected by a group that can be selectively removed while the peptide remains attached to the solid support, allowing for subsequent chemical modification.[2] We will focus on the use of the acid-labile trityl (Trt) protecting group for the tyrosine side chain, which can be removed under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile protecting groups like tert-butyl (tBu).[3]

Principle of Orthogonal Protection for On-Resin Modification

The widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile groups like tBu for side-chain protection.[4] For post-synthesis on-resin modification of a specific residue, an additional layer of orthogonality is required. This is achieved by using a protecting group for the target residue that can be removed under conditions that are orthogonal to both the Fmoc and tBu deprotection conditions.[5]

For tyrosine modification, incorporating Fmoc-Tyr(Trt)-OH instead of the standard Fmoc-Tyr(tBu)-OH allows for the selective deprotection of the tyrosine side chain. The Trt group is significantly more acid-labile than the tBu group and can be removed on-resin using a very dilute solution of trifluoroacetic acid (TFA), leaving the tBu-protected residues and the acid-labile linker to the resin intact.[3] Once the tyrosine hydroxyl group is deprotected, it can be subjected to various on-resin modifications, such as phosphorylation.

Data Presentation

Table 1: Comparison of Tyrosine Side-Chain Protecting Groups and Deprotection Conditions
Protecting GroupStructureDeprotection ConditionsOrthogonality to Fmoc/tBu StrategySuitability for On-Resin Modification
tert-Butyl (tBu) -C(CH₃)₃High concentration of TFA (e.g., 95%)[6]Standard, removed during final cleavageNo, requires harsh conditions that cleave the peptide from the resin
Trityl (Trt) -C(C₆H₅)₃Mild acid (e.g., 1-2% TFA in DCM)Yes, allows for selective on-resin deprotectionYes, ideal for post-synthesis modification
Table 2: Efficacy of Scavenger Cocktails in Minimizing Side-Product Formation During Final Cleavage

The final cleavage of the peptide from the resin releases carbocations from the protecting groups, which can lead to side reactions like the alkylation of sensitive residues. The use of scavengers is crucial to minimize these side products. The data below, adapted from a study on a model Cys-containing peptide, illustrates the principle of scavenging tBu cations, which is directly applicable to protecting Tyr residues during the final cleavage step.[7]

Scavenger Cocktail (v/v/v)Desired Peptide (%)t-Butylated Side Product (%)
TFA/TIS/H₂O (95:2.5:2.5)81.418.6
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)90.29.8
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)88.511.5
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)92.17.9
TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5)94.35.7

Data adapted from a study on a model Cys-containing peptidyl resin.[7] Percentages are relative area determined by HPLC.

Experimental Protocols

This section provides a comprehensive workflow for the synthesis of a peptide containing a modifiable tyrosine residue, its on-resin modification (phosphorylation as an example), and its final cleavage and deprotection.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the synthesis of a model peptide with the sequence H-Gly-Ala-Tyr(Trt)-Gly-Leu-OH on a Wang resin.

Materials:

  • Wang resin

  • Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(Trt)-OH, Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

    • Load the first amino acid (Fmoc-Leu-OH) onto the resin using standard procedures (e.g., DIC/DMAP or as a pre-formed symmetrical anhydride).

  • Peptide Chain Elongation (per cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling completion using a Kaiser test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling cycle for each amino acid in the sequence (Gly, Tyr(Trt), Ala, Gly).

  • After the final coupling, perform a final Fmoc deprotection of the N-terminal glycine.

Protocol 2: On-Resin Selective Deprotection of Tyr(Trt)

This protocol describes the selective removal of the Trt group from the tyrosine side chain.

Materials:

  • Peptide-resin from Protocol 1

  • DCM

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Swell the dry peptide-resin in DCM in a reaction vessel.

  • Prepare a deprotection solution of 1% TFA and 5% TIS in DCM.

  • Treat the resin with the deprotection solution and agitate for 2 minutes. Drain the solution.

  • Repeat the treatment 3-4 times, agitating for 2 minutes each time.

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • The resin now contains the peptide with a deprotected tyrosine side chain, ready for modification.

Protocol 3: On-Resin Phosphorylation of Tyrosine

This protocol details the phosphorylation of the deprotected tyrosine residue on the solid support.[8]

Materials:

  • Peptide-resin from Protocol 2

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Tetrazole

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile (ACN)

  • DCM

Procedure:

  • Wash the peptide-resin with anhydrous ACN (3x).

  • In a separate vessel, dissolve dibenzyl N,N-diisopropylphosphoramidite (5 eq.) and tetrazole (10 eq.) in anhydrous ACN.

  • Add the phosphorylation solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with ACN (3x) and DCM (3x).

  • Prepare a 5.5 M solution of TBHP in decane.

  • Treat the resin with the TBHP solution for 1 hour to oxidize the phosphite triester to a phosphate triester.

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

Protocol 4: Final Cleavage and Deprotection

This protocol cleaves the modified peptide from the resin and removes the remaining side-chain protecting groups.[7]

Materials:

  • Phosphorylated peptide-resin from Protocol 3

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the peptide pellet under vacuum.

  • The crude phosphopeptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_OnResin_Modification_Workflow cluster_SPPS_Cycle SPPS Cycle (repeat n times) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA(PG)-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Resin Start: Resin cluster_SPPS_Cycle cluster_SPPS_Cycle Resin->cluster_SPPS_Cycle Load first AA Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Selective_Deprotection Selective Tyr(Trt) Deprotection (1% TFA/DCM) Final_Fmoc_Deprotection->Selective_Deprotection OnResin_Modification On-Resin Modification (e.g., Phosphorylation) Selective_Deprotection->OnResin_Modification Final_Cleavage Final Cleavage & Deprotection (95% TFA Cocktail) OnResin_Modification->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification cluster_SPPS_Cycle->Final_Fmoc_Deprotection

Caption: Experimental workflow for SPPS with on-resin modification.

RTK_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation pTyr Phosphorylated Tyrosine (pY) Autophosphorylation->pTyr creates docking site SH2_Protein SH2 Domain Protein (e.g., Grb2) pTyr->SH2_Protein Binding Signaling_Cascade Downstream Signaling Cascade SH2_Protein->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Note and Protocol for the Purification of Peptides Containing Ac-Tyr(tbu)-OH by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of side-chain protecting groups is essential for preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. For the incorporation of tyrosine, the phenolic hydroxyl group is commonly protected with a tert-butyl (tBu) group, yielding Fmoc-Tyr(tbu)-OH. Furthermore, N-terminal acetylation (Ac-) is a frequent modification to mimic native proteins or to enhance peptide stability.

The purification of peptides containing both an N-terminal acetyl group and a Tyr(tbu) residue by reversed-phase high-performance liquid chromatography (RP-HPLC) presents specific considerations. The tBu group significantly increases the hydrophobicity of the peptide, leading to longer retention times and requiring higher concentrations of organic solvent for elution.[1] The N-terminal acetylation removes the positive charge of the N-terminal amine, which can also contribute to a slight increase in overall hydrophobicity.[2]

This application note provides a detailed protocol for the purification of peptides containing the Ac-Tyr(tbu)-OH residue, from initial analytical method development to preparative scale-up. The focus is on achieving high purity and recovery by optimizing the RP-HPLC conditions.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, which is a gradient of aqueous buffer and an organic modifier like acetonitrile (ACN). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution.[3] Peptides are injected onto the column in a low concentration of organic solvent and bind to the stationary phase. As the concentration of the organic solvent in the mobile phase increases, the peptides elute in order of increasing hydrophobicity.[4]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Development and Purity Analysis

This protocol is for analyzing the crude peptide to determine its initial purity and to optimize the separation conditions for preparative purification.

Materials and Equipment:

  • Analytical HPLC system with a UV detector

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[5]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[5]

  • Crude peptide containing this compound

  • Syringe filters (0.22 µm or 0.45 µm)[6]

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50% ACN/water with 0.1% TFA), to a final concentration of approximately 1 mg/mL.[6] Vortex to ensure complete dissolution and filter the sample through a 0.22 µm syringe filter to remove any particulates.[6]

  • System Equilibration: Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Scouting Gradient: Inject 10-20 µL of the prepared sample. Run a broad, linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30 minutes.[6]

  • Gradient Optimization: Based on the retention time from the scouting run, design a shallower gradient around the elution point of the target peptide to improve the resolution between the desired product and any closely eluting impurities. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient could be 30-50% B over 20 minutes.

  • Data Analysis: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue). Integrate the peak areas in the chromatogram to determine the purity of the crude peptide.

Protocol 2: Preparative RP-HPLC for Peptide Purification

This protocol scales up the optimized analytical method to purify larger quantities of the peptide.

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN

  • Crude peptide containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide (e.g., 50-200 mg, depending on column capacity) in a minimal volume of Mobile Phase A or a solvent mixture with a low percentage of ACN. Ensure the peptide is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of the optimized gradient until a stable baseline is achieved. The flow rate should be appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Gradient Elution and Fraction Collection: Inject the prepared sample onto the equilibrated column. Run the optimized preparative gradient. Set the fraction collector to collect fractions across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions to achieve higher purity in the pooled sample.[2]

  • Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of a model peptide containing this compound.

Table 1: Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm
Scouting Gradient 5-95% B in 30 minN/A
Optimized Gradient 35-55% B in 20 min35-55% B in 20 min
Sample Load ~20 µg100 mg

Table 2: Purification Summary for a Model Peptide Containing this compound

ParameterValue
Crude Peptide Purity (%) 65.8
Crude Peptide Amount (mg) 100
Purified Peptide Amount (mg) 58.2
Final Purity (%) >98.5
Recovery (%) 58.2
Retention Time (min) 12.5 (analytical)

Mandatory Visualization

Peptide_Purification_Workflow Crude Crude Peptide (this compound containing) Dissolve Dissolve and Filter Crude Peptide Crude->Dissolve Analytical Analytical HPLC (Method Development) Dissolve->Analytical Preparative Preparative HPLC (Purification) Dissolve->Preparative Load Sample Optimize Optimize Gradient Analytical->Optimize Optimize->Preparative Collect Collect Fractions Preparative->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >98% Lyophilize Lyophilize Pool->Lyophilize Purified Purified Peptide (>98% Purity) Lyophilize->Purified

References

Troubleshooting & Optimization

Preventing side reactions during AC-Tyr(tbu)-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the acid-catalyzed deprotection of Ac-Tyr(tbu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the deprotection of this compound?

A1: The primary side reaction during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyl (tBu) group from tyrosine is the re-alkylation of the deprotected tyrosine's phenolic ring by the released tert-butyl cation.[1][2] This electrophilic carbocation can attack the electron-rich aromatic ring, leading to the formation of a tert-butylated tyrosine byproduct, which reduces the yield of the desired peptide and complicates purification.[1]

Q2: How do scavengers prevent this side reaction?

A2: Scavengers are nucleophilic compounds added to the cleavage cocktail that react with and "trap" the highly reactive tert-butyl cations at a faster rate than the sensitive amino acid residues.[1][3] This prevents the carbocation from alkylating the tyrosine side chain or other susceptible residues in the peptide, such as tryptophan, methionine, and cysteine.[1][3]

Q3: What are the most effective scavengers for Tyr(tbu) deprotection?

A3: A combination of scavengers is generally more effective than a single one.[1] Commonly used and highly effective scavengers include:

  • Triisopropylsilane (TIS): A very efficient scavenger for tert-butyl cations.[1]

  • Water (H₂O): Acts as a scavenger by hydrating the tert-butyl cation.[1]

  • Thioanisole: Protects against re-alkylation and can assist in the removal of other protecting groups.[1]

  • 1,2-Ethanedithiol (EDT): A good scavenger, particularly useful when cysteine is also present in the peptide sequence.[1]

Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tbu)?

A4: A widely used and generally effective cleavage cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[1] For more complex peptides or those with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be employed.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Presence of a +56 Da adduct in Mass Spectrometry Alkylation of the tyrosine phenolic ring by a tert-butyl cation.- Ensure an adequate scavenger cocktail is used (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1] - For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1] - Increase the concentration of scavengers in the cleavage mixture.
Incomplete removal of the tBu protecting group - Insufficient TFA concentration. - Short reaction time.- Increase the TFA concentration in the cleavage cocktail to at least 95%.[1] - Extend the cleavage duration to 2-4 hours, monitoring the reaction periodically by HPLC.[1][4] - If the problem persists, the peptide can be isolated and subjected to a second cleavage treatment.
Low yield of the desired peptide - Incomplete cleavage from the resin. - Significant side-product formation.- Extend the cleavage reaction time to 3-4 hours and monitor progress.[1][4] - Optimize the scavenger cocktail to minimize side reactions.[1] - Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.[5]
Oxidation of sensitive residues (e.g., Methionine, Tryptophan) The acidic cleavage conditions can promote oxidation.- Add a reducing agent like dithiothreitol (DTT) to the cleavage mixture to suppress oxidation.[6]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Tyr(tbu)-Containing Peptide

This protocol is suitable for most routine peptides containing Tyr(tbu) and other standard acid-labile protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1][5]

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.

  • Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.[2][7]

  • Drying: Dry the crude peptide pellet under a stream of inert gas or in a vacuum desiccator.[2]

Protocol 2: Analysis of Crude Peptide by HPLC

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • TFA

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[1][7]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1][7]

    • Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram to assess the purity of the crude peptide and identify any potential side products.

Visualizations

Deprotection_Mechanism This compound This compound Deprotected Ac-Tyr-OH Deprotected Ac-Tyr-OH This compound->Deprotected Ac-Tyr-OH  TFA (H+) tert-Butyl Cation (tBu+) tert-Butyl Cation (tBu+) This compound->tert-Butyl Cation (tBu+)  TFA (H+) TFA (H+) TFA (H+) t-Butylated Side Product t-Butylated Side Product Deprotected Ac-Tyr-OH->t-Butylated Side Product Trapped Cation Trapped Cation tert-Butyl Cation (tBu+)->Trapped Cation Trapping tert-Butyl Cation (tBu+)->t-Butylated Side Product Re-alkylation Scavenger (e.g., TIS) Scavenger (e.g., TIS) Scavenger (e.g., TIS)->Trapped Cation

Caption: Mechanism of this compound deprotection and scavenger action.

Experimental_Workflow A Dry Peptide-Resin B Add Cleavage Cocktail (TFA/TIS/H2O) A->B C Incubate 2-3h at RT B->C D Filter and Collect Filtrate C->D E Add Filtrate to Cold Ether D->E F Centrifuge to Pellet Peptide E->F G Wash Pellet with Cold Ether F->G H Dry Crude Peptide G->H I Dissolve Crude Peptide H->I J Analyze by HPLC/LC-MS I->J

Caption: Experimental workflow for peptide deprotection and analysis.

References

Minimizing racemization of AC-Tyr(tbu)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the coupling of Ac-Tyr(tbu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during coupling?

N-acetylated amino acids, such as this compound, are highly prone to racemization during the activation of their carboxyl group for peptide bond formation. This increased susceptibility is due to the propensity of the activated intermediate to cyclize and form a 5(4H)-oxazolone (also known as an azlactone). The proton on the chiral alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be re-protonated from either side, leading to a mixture of L- and D-isomers.[1][2][3]

Q2: What is the primary mechanism of racemization for this compound?

The dominant mechanism for racemization of this compound during peptide coupling is through the formation of an oxazolone intermediate.[2][3] The process can be summarized in the following steps:

  • Activation: The carboxylic acid of this compound is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes intramolecular cyclization to form a planar oxazolone.

  • Enolization: A base present in the reaction mixture abstracts the acidic proton from the alpha-carbon of the oxazolone, forming an achiral enolate.

  • Racemization: The enolate can be protonated from either face, resulting in a mixture of the original L-enantiomer and the undesired D-enantiomer.

A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid without forming an oxazolone.[3]

Q3: How do different components of the coupling reaction influence racemization?

Several factors in the coupling reaction can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired peptide bond formation, they can also accelerate the formation of the problematic oxazolone intermediate.[2][4]

  • Additives: Racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma), can react with the activated amino acid to form an active ester that is less prone to cyclization.[2][5]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger, less sterically hindered bases can more readily abstract the alpha-proton, leading to increased racemization.[5][6]

  • Solvent: The polarity of the solvent can influence the rates of both the coupling reaction and racemization.

  • Temperature: Higher temperatures can increase the rate of racemization.[7]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the opportunity for oxazolone formation.

Troubleshooting Guide

Issue: High levels of the D-diastereomer of my peptide are detected after coupling this compound.

This is a common problem when working with N-acetylated amino acids. Follow these steps to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_solutions Potential Solutions start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base Step 2: Assess the Base coupling_reagent->base If using carbodiimide alone or a highly reactive uronium salt sol1 Add HOBt or Oxyma to carbodiimide couplings coupling_reagent->sol1 sol2 Switch to a phosphonium-based reagent (e.g., DEPBT) coupling_reagent->sol2 conditions Step 3: Review Reaction Conditions base->conditions If using a strong, non-hindered base (e.g., DIPEA) sol3 Use a weaker or sterically hindered base (e.g., Pyridine, Collidine) base->sol3 solution Implement Optimized Protocol conditions->solution If coupling at elevated temperature or with prolonged pre-activation sol4 Lower reaction temperature and minimize pre-activation time conditions->sol4 sol1->solution sol2->solution sol3->solution sol4->solution

Caption: Troubleshooting workflow for high racemization of this compound.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Carbodiimides (e.g., DIC, DCC): If you are using a carbodiimide coupling reagent without an additive, significant racemization is likely. The O-acylisourea intermediate formed is highly reactive and prone to cyclization.

    • Solution: Always use carbodiimides in combination with a racemization-suppressing additive like HOBt or Oxyma.[4][5]

  • Uronium/Aminium Salts (e.g., HBTU, TBTU, HATU): While generally efficient, these reagents can still cause racemization, especially with N-acetylated amino acids and in the presence of a strong base.

    • Solution: Consider switching to a phosphonium-based reagent like DEPBT, which has been shown to be effective in minimizing racemization for N-acylated tyrosine derivatives.[8]

Step 2: Assess the Base

  • Strong, Non-Hindered Bases (e.g., DIPEA, Triethylamine): These bases are known to promote racemization by readily abstracting the acidic alpha-proton of the oxazolone intermediate.

    • Solution: Switch to a weaker or more sterically hindered base. Pyridine has been shown to significantly reduce racemization when coupling N-acetylated amino acids with TBTU.[9] 2,4,6-Collidine is another excellent, sterically hindered option.[6]

Step 3: Review Reaction Conditions

  • Temperature: Elevated temperatures can accelerate racemization.

    • Solution: Perform the coupling at a lower temperature, for example, at 0°C.[7]

  • Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the risk of racemization.

    • Solution: Minimize the pre-activation time or perform an in situ activation where all components are mixed together.

Data on Racemization Levels

The following table provides a qualitative summary of expected racemization levels for N-acetylated amino acids under various coupling conditions, based on literature findings.

Coupling ReagentAdditiveBaseExpected Racemization
DICNoneDIPEAHigh
DICHOBtDIPEAModerate
DICOxymaDIPEALow
TBTU(HOBt)DIPEAHigh
TBTU(HOBt)PyridineLow
HATU(HOAt)DIPEAModerate to High
DEPBTNoneDIPEAVery Low

Data is inferred from studies on N-acetylated amino acids and related systems.[1][8][9]

Recommended Experimental Protocol

This protocol is designed to minimize racemization during the coupling of this compound in solution-phase synthesis.

ExperimentalWorkflow start Start dissolve Dissolve this compound, coupling reagent, and additive in an appropriate solvent start->dissolve cool Cool the solution to 0°C dissolve->cool add_base Add a weak or hindered base (e.g., Pyridine or Collidine) cool->add_base add_amine Add the amine component add_base->add_amine react Allow the reaction to proceed at 0°C to RT add_amine->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform aqueous workup monitor->workup purify Purify the product by chromatography workup->purify end End purify->end

Caption: Recommended workflow for coupling this compound with minimal racemization.

Materials:

  • This compound (1 equivalent)

  • Amine component (1 equivalent)

  • Coupling reagent (e.g., DEPBT, 1.1 equivalents; or DIC, 1.1 equivalents)

  • Additive (if using DIC, Oxyma, 1.1 equivalents)

  • Base (e.g., Pyridine or 2,4,6-Collidine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the coupling reagent (and additive, if applicable) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Slowly add the base to the cooled solution.

  • In Situ Activation: Stir the mixture for 1-2 minutes. Do not allow for prolonged pre-activation.

  • Coupling: Add the amine component to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.

  • Analysis: Characterize the purified product by NMR and mass spectrometry. Assess the diastereomeric purity by chiral HPLC.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The following information specifically addresses the challenges associated with the incomplete coupling of Ac-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound in SPPS?

Incomplete coupling of this compound is a common challenge in SPPS and can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, in conjunction with the acetyl group at the N-terminus, creates significant steric hindrance. This bulkiness can physically impede the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support, resulting in slower reaction kinetics and incomplete coupling.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can obstruct reactive sites, making the N-terminus inaccessible to the incoming activated this compound. This phenomenon is often sequence-dependent, particularly with hydrophobic residues.

  • Suboptimal Activation: Inadequate activation of the incoming amino acid or the instability of the activated species can lead to incomplete reactions. The choice of coupling reagent and activation time is therefore critical.

  • Poor Resin Swelling: The solid support must be adequately swelled in the chosen solvent for the reagents to efficiently access the growing peptide chain. Poor swelling can significantly limit coupling efficiency.

Q2: How can I detect an incomplete coupling of this compound?

The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (ninhydrin test) . This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete, and you can proceed to the next step in the synthesis.

For a more definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the this compound residue) will confirm incomplete coupling.

Q3: What immediate actions should I take if I detect an incomplete coupling?

If a positive Kaiser test indicates an incomplete coupling, the most direct approach is to perform a second coupling (double coupling) . This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step. If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. Capping is typically done using acetic anhydride.

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete coupling of this compound.

Problem: Positive Kaiser Test after this compound Coupling

Below is a troubleshooting workflow to address this issue.

G Troubleshooting Incomplete this compound Coupling start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling start->recouple optimize Optimize Coupling Conditions start->optimize For future syntheses or if problem persists kaiser_after_recouple Kaiser Test Still Positive? recouple->kaiser_after_recouple After 2nd coupling cap Cap Unreacted Amines with Acetic Anhydride kaiser_after_recouple->cap Yes proceed Proceed to Next Deprotection Step kaiser_after_recouple->proceed No cap->proceed reagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) optimize->reagent time_temp Increase Coupling Time and/or Temperature optimize->time_temp solvent Change Solvent (e.g., NMP, or add chaotropic salts) optimize->solvent G SPPS Cycle for this compound Coupling start Start: Deprotected Peptide-Resin activation Prepare Activated This compound Solution (this compound + Coupling Reagent + Base) start->activation coupling Add Activated Amino Acid to Resin & Agitate (Coupling Reaction) activation->coupling monitoring Monitor Coupling Completion (Kaiser Test) coupling->monitoring wash Wash Resin to Remove Excess Reagents monitoring->wash Negative troubleshoot Incomplete Coupling Detected (See Troubleshooting Guide) monitoring->troubleshoot Positive next_step Proceed to Next Deprotection Step wash->next_step

Technical Support Center: Strategies to Avoid Aggregation of Peptides Containing Tyr(tbu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing tert-butyl-protected tyrosine (Tyr(tbu)).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peptide containing Tyr(tbu) prone to aggregation?

A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, which leads to stable secondary structures like β-sheets.[1] The inclusion of Tyr(tbu) can exacerbate this issue due to the tert-butyl (tBu) protecting group. This bulky, hydrophobic group increases the overall hydrophobicity of the peptide chain, promoting self-association and aggregation, especially in sequences that also contain other hydrophobic residues like Val, Ile, Leu, and Ala.[2]

Q2: How can I detect aggregation during solid-phase peptide synthesis (SPPS)?

A2: On-resin aggregation can be identified through several indicators:

  • Physical Appearance: The peptide-resin may shrink or fail to swell properly in the synthesis solvent.[1][2][3]

  • Reaction Monitoring: In continuous-flow synthesizers, a flattening and broadening of the Fmoc deprotection UV profile is a strong indicator of aggregation.[1] For batch synthesis, standard amine quantification tests like the Kaiser or TNBS test may yield false negatives because the aggregated chains block access to the free N-terminal amines.[1]

  • Synthesis Outcome: The primary consequences of aggregation are low yields of the final peptide and the presence of deletion sequences in the analytical results (e.g., HPLC or Mass Spectrometry).[1]

Q3: What are the initial troubleshooting steps if I suspect on-resin aggregation?

A3: If you suspect on-resin aggregation, start with simple modifications to your protocol before moving to more complex solutions.

  • Modify Solvents: Switch from Dichloromethane (DCM) to more polar, aprotic solvents like N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), or add Dimethyl Sulfoxide (DMSO) to your DMF.[2][3]

  • Increase Temperature: Performing coupling reactions at a higher temperature (e.g., up to 55°C) or using microwave-assisted synthesis can provide enough energy to disrupt intermolecular hydrogen bonds.[1][2][3]

  • Extend Reaction Times: Increase the coupling time for the Tyr(tbu) residue and any subsequent amino acids to ensure the reaction proceeds to completion.[1]

  • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can effectively break up existing secondary structures.[1]

Q4: My crude peptide is insoluble after cleavage and precipitation. What should I do?

A4: Insolubility of the crude peptide is a strong sign of aggregation.

  • Test Different Solvents: Try to dissolve a small amount of the peptide in various organic solvents like DMSO, DMF, or acetonitrile (ACN). Once dissolved, slowly add this solution to your desired aqueous buffer while stirring.[2]

  • Adjust pH: A peptide's solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly increase solubility.[2] Use a basic buffer for acidic peptides and an acidic buffer for basic peptides.

  • Use Denaturants: For peptides intended for use in aqueous solutions, consider using denaturing agents like 6 M guanidine hydrochloride or 8 M urea to achieve solubilization.[2] Note that these agents will likely need to be removed for subsequent biological assays.

Q5: I'm seeing poor peak shape and low recovery during HPLC purification. Could this be aggregation?

A5: Yes, on-column aggregation is a common cause of broad, asymmetrical, or tailing peaks and poor recovery during HPLC.

  • Modify Mobile Phase: Adding a small percentage of a different organic solvent, such as isopropanol, to the mobile phase can improve peptide solubility.[2]

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.[2]

  • Lower Peptide Concentration: Reduce the amount of peptide loaded onto the column in a single injection to prevent concentration-dependent aggregation.[2]

Q6: What advanced strategies can I use for known "difficult" sequences containing Tyr(tbu)?

A6: For sequences that are notoriously difficult to synthesize, proactive strategies are recommended from the outset.

  • Incorporate Backbone Protection: Introduce backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an amino acid residue every six to seven positions.[2][3] These groups physically disrupt the hydrogen bonding that leads to aggregation.

  • Utilize Pseudoproline Dipeptides: At serine (Ser) or threonine (Thr) residues, incorporate pseudoproline dipeptides.[3] These derivatives introduce a "kink" in the peptide backbone, effectively breaking up the formation of β-sheet secondary structures.[4]

  • Choose an Appropriate Resin: Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG, TentaGel), or a resin with a low substitution level to reduce the density of peptide chains and minimize their interaction.[3]

Q7: How can I analytically characterize the aggregation of my final peptide?

A7: A variety of biophysical techniques can be used to detect and quantify peptide aggregates.

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[5][6]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is effective for detecting aggregates from nanometer to micron scale.[6][7][8]

  • Spectroscopic Techniques:

    • UV-Visible Spectroscopy: Simple turbidity measurements can indicate the presence of large, light-scattering aggregates.[9]

    • Fluorescence Spectroscopy: Can monitor changes in the local environment of tryptophan residues or use extrinsic dyes that bind to hydrophobic regions exposed upon aggregation.[5][9][10]

    • Circular Dichroism (CD): Provides information about the secondary structure of the peptide and can detect the transition to β-sheet structures characteristic of aggregation.[9]

Data Presentation

Table 1: Comparison of On-Resin Anti-Aggregation Strategies
StrategyMechanism of ActionTypical Application & Effectiveness
Solvent Modification (e.g., NMP, DMSO) Improves solvation of the growing peptide-resin complex.[3]A first-line approach for moderate aggregation. NMP is often more effective than DMF.[11]
Elevated Temperature / Microwave Provides thermal energy to disrupt intermolecular hydrogen bonds, increasing reaction kinetics.[1][3]Highly effective for difficult couplings and deprotections. Microwave synthesis significantly reduces synthesis time.[4]
Chaotropic Salts (e.g., LiCl, NaClO₄) Ions disrupt the hydrogen bonding network responsible for the formation of secondary structures.[1][3]Applied as a wash before coupling or added directly to the coupling mixture for severe aggregation.
Low-Loading Resins Increases the distance between peptide chains on the solid support, reducing intermolecular interactions.[3]Recommended for the synthesis of long or known aggregation-prone sequences.
Backbone Protection (Hmb, Dmb) Sterically hinders the formation of inter-chain hydrogen bonds by modifying the backbone amide nitrogen.[3]A very effective but more costly strategy. Recommended for sequences >20 amino acids or those with high hydrophobicity.
Pseudoproline Dipeptides Introduces a kink-like structure that disrupts the formation of regular secondary structures like β-sheets.[3][4]Used at specific Ser or Thr residues within a difficult sequence to break aggregation potential.

Experimental Protocols

Protocol 1: Use of a Chaotropic Salt Wash to Disrupt On-Resin Aggregation

This protocol describes a wash step using Lithium Chloride (LiCl) to disrupt peptide secondary structure before a difficult coupling step.

  • Perform Fmoc Deprotection: Follow your standard protocol for removing the N-terminal Fmoc protecting group from the peptide-resin.

  • Standard Washes: Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove piperidine.

  • Prepare Chaotropic Solution: Prepare a 1 M solution of LiCl in DMF. Ensure the LiCl is fully dissolved.

  • Chaotropic Wash: Add the 1 M LiCl/DMF solution to the resin and agitate for 15-30 minutes.

  • Drain and Wash: Drain the LiCl solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to completely remove the salt.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol.[1] The pre-wash should have improved the accessibility of the N-terminus.

Protocol 2: General Protocol for Peptide Solubilization Screening

This protocol provides a systematic approach to finding a suitable solvent system for an aggregated peptide.

  • Preparation: Aliquot approximately 1 mg of your lyophilized peptide into several separate microcentrifuge tubes.

  • Initial Aqueous Screen:

    • To the first tube, add 100 µL of deionized water. Vortex and observe solubility.

    • To the second tube, add 100 µL of 10% (v/v) acetic acid in water. Vortex and observe.

    • To the third tube, add 100 µL of 0.1 M ammonium bicarbonate. Vortex and observe.[2]

  • Organic Co-Solvent Test: If the peptide remains insoluble in the aqueous solutions:

    • To a new tube, add a minimal amount (e.g., 20-50 µL) of an organic solvent such as DMSO or DMF.

    • Vortex or sonicate until the peptide is fully dissolved.

    • Slowly add this concentrated solution dropwise to a stirred aqueous buffer of your choice (e.g., PBS or Tris buffer).

    • Observe carefully for any signs of precipitation. If the solution remains clear, the peptide is soluble under these conditions.[2]

Visualizations

Aggregation_Causes_Solutions main Peptide Aggregation cause1 Intermolecular H-Bonding main->cause1 cause2 Increased Hydrophobicity (from Tyr(tbu) & sequence) main->cause2 sol1 Chaotropic Salts cause1->sol1 Disrupts sol2 Backbone Protection (Hmb, Dmb) cause1->sol2 Blocks sol3 Pseudoprolines cause1->sol3 Disrupts sol4 High-Polarity Solvents (NMP, DMSO) cause2->sol4 Improves Solvation sol5 Low-Loading Resin cause2->sol5 Reduces Proximity

References

Technical Support Center: Optimizing Cleavage Conditions to Prevent t-Butylation of Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of tryptophan (Trp) t-butylation during peptide cleavage from solid-phase resins.

Troubleshooting Guide

Issue: My final peptide product shows a mass addition of +56 Da on tryptophan residues after cleavage.

This mass increase is characteristic of t-butylation, a common side reaction where a tert-butyl group is added to the indole ring of tryptophan. This occurs when carbocations, generated from the cleavage of t-butyl-based protecting groups (like Boc) or from the resin linker, react with the electron-rich indole side chain of tryptophan.

Q1: What is causing the t-butylation of my tryptophan residue?

A1: The primary cause is the presence of reactive tert-butyl cations in the cleavage cocktail.[1] These cations are generated during the acidic cleavage (e.g., with Trifluoroacetic Acid - TFA) of tert-butyl-based protecting groups used for amino acid side chains like Boc, tBu, and Trt.[2][3] Without proper "scavengers" to trap these reactive species, they can electrophilically attack the indole ring of tryptophan.[1][4]

Q2: How can I prevent this t-butylation side reaction?

A2: There are two main strategies to prevent tryptophan t-butylation:

  • Protecting the Tryptophan Indole Ring: Using a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) during peptide synthesis is highly effective.[5] This modification reduces the nucleophilicity of the indole ring, making it less susceptible to alkylation.[2]

  • Using Effective Scavengers: Incorporating scavengers into your cleavage cocktail is crucial to quench the reactive carbocations.[4][6]

Q3: What are the most effective scavengers for preventing tryptophan t-butylation?

A3: The choice of scavenger is critical. Trialkylsilanes, such as Triisopropylsilane (TIS) and Triethylsilane (TES), are highly effective and are recommended for peptides containing Arg(Pmc) and Trp(Boc). Other commonly used scavengers include:

  • 1,2-Ethanedithiol (EDT): A common scavenger, particularly useful for peptides containing cysteine.[1]

  • Thioanisole: Effective in preventing S-alkylation of methionine and can also be used to scavenge sulfonyl groups released from arginine protecting groups.[1][2]

  • Phenol: Can offer some protection to tyrosine and tryptophan residues.

A combination of scavengers is often used in "cleavage cocktails" for peptides with multiple sensitive residues.[5][7]

Q4: I am still observing t-butylation even with scavengers. What else could be going wrong?

A4: Several factors could still contribute to this issue:

  • Insufficient Scavenger Concentration: Ensure you are using an adequate concentration of scavengers in your cleavage cocktail. A common starting point is a 95:2.5:2.5 ratio of TFA:Water:TIS.[4][5]

  • Cleavage Time: Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. Optimize your cleavage time; for many peptides, 1-3 hours at room temperature is sufficient.[6]

  • Resin Linker: Some resin linkers can fragment during cleavage and contribute to alkylation.[8] For tryptophan-containing peptides, especially those prepared on PAL or BAL resins, specific cleavage cocktails like Reagent R are recommended.[7][9]

  • Incomplete Deprotection of Other Residues: The cations generated from the deprotection of other amino acid side chains can also alkylate tryptophan. Ensure your cleavage conditions are sufficient to deprotect all residues while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q5: What is a standard "cleavage cocktail" for a tryptophan-containing peptide?

A5: A widely used and effective general-purpose cocktail is TFA/TIS/Water in a 95:2.5:2.5 (v/v/v) ratio .[4][5] This is a good starting point for peptides without other highly sensitive residues.

Q6: My peptide contains multiple sensitive residues (Trp, Cys, Met, Arg). What cleavage cocktail should I use?

A6: For complex peptides with multiple sensitive residues, a more robust cocktail like Reagent K is recommended.[5][7] Its composition is typically TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) .[5][6]

Q7: Are there any non-odorous alternatives to thiol-based scavengers like EDT?

A7: Yes, trialkylsilanes like TIS and TES are effective, non-odorous substitutes for EDT. They are particularly efficient at quenching the highly stabilized cations liberated from Trt groups and the Rink Amide linker.

Q8: Can the position of the tryptophan residue in the peptide sequence affect the likelihood of t-butylation?

A8: Yes, the surrounding amino acid sequence can influence the susceptibility of tryptophan to modification.[10] However, the primary factors remain the presence of carbocations and the effectiveness of the scavenger cocktail. A C-terminal tryptophan can sometimes be more prone to reattachment to the resin linker cation.

Q9: How do I remove the scavengers from my peptide after cleavage and precipitation?

A9: After precipitating your peptide with cold diethyl ether, the scavengers will typically remain in the ether supernatant. Washing the peptide pellet with cold ether two to three times is usually sufficient to remove residual scavengers and TFA.[5]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Tryptophan

Reagent NameComposition (v/v)Recommended UseReference(s)
Standard CocktailTFA / Water / TIS (95:2.5:2.5)General purpose for peptides without multiple highly sensitive residues.[4][5]
Reagent KTFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Robust cocktail for complex peptides with multiple Arg, Trp, Cys, and Met residues.[5][6][7]
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)Particularly suited for peptides containing arginine protected with sulfonyl groups (e.g., Pmc) and for Trp-containing peptides on PAL or BAL resins.[5][9]

Experimental Protocols

Detailed Methodology: Standard TFA Cleavage of a Tryptophan-Containing Peptide

  • Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.[4]

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, combine Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare 2 mL of the cocktail.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 1-3 hours. The resin will swell.[6]

  • Peptide Isolation: Filter the resin from the TFA solution containing the cleaved peptide. Collect the filtrate in a collection tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates to ensure complete recovery.[4][5]

  • Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.[6]

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.[5]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[5]

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation start Start: Dried Peptide-Resin cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) cleavage Cleavage Reaction (1-3 hours, RT) cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash Wash Peptide Pellet with Cold Ether (x3) precipitation->wash dry Dry Peptide Pellet wash->dry end End: Crude Peptide dry->end

Caption: A typical workflow for peptide cleavage and isolation.

TButylation_Mechanism cluster_cleavage Acidic Cleavage (TFA) cluster_reaction Side Reaction vs. Scavenging boc_pg t-Butyl Protecting Group (e.g., Boc, tBu) tbutyl_cation tert-Butyl Cation (+C(CH3)3) boc_pg->tbutyl_cation Generates trp Tryptophan Indole Ring (Nucleophilic) tbutyl_cation->trp Attacks scavenger Scavenger (e.g., TIS) tbutyl_cation->scavenger Reacts with tbutylated_trp t-Butylated Tryptophan (+56 Da Side Product) trp->tbutylated_trp Forms trapped_cation Trapped Cation scavenger->trapped_cation Forms

Caption: Mechanism of tryptophan t-butylation and scavenger action.

References

Technical Support Center: Efficient Removal of the t-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the t-butyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of t-butyl group removal and why are scavengers necessary?

The t-butyl group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds through an acid-catalyzed cleavage of the C-O bond, generating a stable tert-butyl cation and the deprotected molecule (e.g., a carboxylic acid or a free amine).[1][2][3][4] The primary issue is that this tert-butyl cation is a highly reactive electrophile.[3][5][6] It can attack nucleophilic sites on the desired product, leading to unwanted side reactions, most notably t-butylation.[5][7][8] Scavengers are nucleophilic agents added to the reaction mixture to trap these reactive t-butyl cations before they can cause undesired modifications to the substrate.[3][5][8]

Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the t-butyl cation?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation.[3][6][8][9] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to t-butylation.[3][8]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6][8]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for S-tert-butylation.[3][8][10]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3][8]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[8]

Q3: What are the most common scavengers used for t-butyl group deprotection?

A variety of scavengers are used, often in combination as "scavenger cocktails," to address specific side reactions.[5] The choice of scavenger is critical and depends on the sensitive functional groups present in the substrate.[5][8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and dithiothreitol (DTT).[7] TIS is a very effective scavenger that readily captures the t-butyl cation.[7]

Troubleshooting Guide

Issue 1: My t-butyl deprotection with TFA is incomplete.

  • Possible Cause 1: Insufficient Acid. The amount or concentration of TFA may be too low to drive the reaction to completion, especially if your substrate has other acid-sensitive groups that consume the acid.[7][8]

    • Solution: While the reaction is catalytic in principle, using an excess of TFA (e.g., a 50% TFA/DCM solution) is common to ensure the reaction goes to completion.[7] If issues persist, a stronger acid like 4M HCl in dioxane can be considered, though this requires the use of an effective scavenger cocktail.[6]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The deprotection may require longer reaction times or gentle heating for stubborn substrates.[7][8] Most deprotections are run at room temperature.[7]

    • Solution: Extend the reaction time from a few hours to overnight, monitoring progress by TLC or LC-MS.[7] If the reaction is still slow, gently warming the mixture (e.g., to 40°C) can help, but be aware this may also promote side reactions.[7]

  • Possible Cause 3: Steric Hindrance. A sterically hindered t-butyl group may require more forcing conditions for complete removal.[7][8]

    • Solution: Increase the reaction time and/or temperature. For highly hindered substrates, a stronger acid may be necessary.[5]

Issue 2: I am observing unexpected side products, often with a mass increase of +56 Da.

  • Cause: This mass increase is a strong indicator of t-butylation, where the reactive t-butyl cation has alkylated a nucleophilic site on your molecule.[8][9]

    • Solution: Use of Scavengers. The most effective way to mitigate these side reactions is to use scavengers.[1][7] These compounds are more reactive towards the t-butyl cation than your substrate and will effectively trap it.[9] The choice of scavenger depends on the specific sensitive residues present in your compound.[8] A common "cocktail" might include a combination of scavengers to protect various functional groups.[7]

Data Presentation

Table 1: Common Scavengers for t-Butyl Deprotection and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5–5% (v/v)A highly effective and common carbocation scavenger.[9]
Water (H₂O)General carbocations2.5–5% (v/v)Traps t-butyl cations and helps hydrolyze t-butyl trifluoroacetate; a common component of many scavenger cocktails.[5][9]
ThioanisoleMet, Trp5% (v/v)Effective in preventing S-alkylation of methionine.[9] Also useful when working with sulfur-containing amino acids.[7]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[9]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[7][9]
AnisoleGeneral nucleophiles-A general scavenger for various nucleophilic residues.[9]
PhenolTyr5% (v/v)Acts as a decoy for the t-butyl cation, protecting tyrosine residues.[3]

Table 2: Common TFA-Based Scavenger Cocktails ("Reagents")

Cleavage MixtureCompositionPrimary Application/Target Residues
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose, effective for most sequences without highly sensitive residues.[11]
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)Minimizing acid-catalyzed alkylation of Trp residues.[10]
Reagent R TFA/thioanisole/EDT/anisoleEffective for a broad range of sensitive residues including Arg, Trp, Met, and Cys.[1]
Reagent B TFA/phenol/H₂O/TIS (88:5:5:2)General purpose with protection for phenolic groups.[10]

Mandatory Visualizations

Deprotection_Mechanism Substrate R-COO-tBu (t-Butyl Protected Substrate) Protonated R-C(OH+)-O-tBu (Protonated Ester) Substrate->Protonated + H+ (from TFA) Product R-COOH (Deprotected Product) Protonated->Product Cleavage tBu_cation tBu+ (tert-Butyl Cation) Protonated->tBu_cation Cleavage Side_Product Alkylated Side Product (e.g., Trp-tBu) tBu_cation->Side_Product Alkylation of Nucleophilic Residue Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapping Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+ Trapped Trapped Cation (e.g., TIS-tBu) Scavenger->Trapped

Caption: Mechanism of acid-catalyzed t-butyl deprotection and scavenger action.

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No CheckSideProducts Check for Side Products (+56 Da) Complete->CheckSideProducts Yes IncreaseTime Increase Time/ Temperature Incomplete->IncreaseTime IncreaseAcid Increase TFA Conc. Incomplete->IncreaseAcid IncreaseTime->Monitor IncreaseAcid->Monitor NoSideProducts Work-up & Purify CheckSideProducts->NoSideProducts No SideProductsFound Side Products Detected CheckSideProducts->SideProductsFound Yes End End NoSideProducts->End AddScavenger Add/Optimize Scavenger Cocktail SideProductsFound->AddScavenger AddScavenger->Start

Caption: Troubleshooting workflow for t-butyl group deprotection.

Experimental_Workflow A 1. Dissolve Substrate in DCM B 2. Add Scavenger Cocktail (e.g., 2.5% TIS, 2.5% H₂O) A->B C 3. Add TFA (e.g., to 95% final conc.) B->C D 4. Stir at Room Temp (1-4 hours) C->D E 5. Monitor by LC-MS or TLC D->E E->D Incomplete F 6. Concentrate Under Reduced Pressure E->F Complete G 7. Precipitate Product (e.g., with cold ether) F->G H 8. Purify as Needed G->H

Caption: Standard experimental workflow for TFA-mediated deprotection.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with Scavengers

This protocol is suitable for the deprotection of t-butyl esters or other t-butyl protected groups on substrates sensitive to alkylation.

  • Preparation: Dissolve the t-butyl-protected compound in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[1]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For a general-purpose cleavage, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v) is widely used.[4]

  • Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture to achieve the final desired concentration (e.g., 50% TFA/DCM or up to 95% for a cleavage cocktail).[7]

  • Reaction: Stir the reaction at room temperature for 1-4 hours.[7]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[2][7]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

  • Purification: The crude product can be purified by precipitation (e.g., with cold diethyl ether), filtration, and/or chromatography as necessary.[2]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

This protocol is designed for solid-phase peptide synthesis (SPPS) where the final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including t-butyl groups.

  • Resin Preparation: Swell the peptide-resin in an appropriate solvent like DCM.[9]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail based on the amino acid composition of the peptide (refer to Table 2). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Agitate the mixture at room temperature for 2-3 hours.[9]

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Work-up: Combine the filtrates and concentrate the volume under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and decantation of the ether. Wash the peptide pellet with cold ether several times to remove scavengers and organic-soluble impurities.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

References

Technical Support Center: Overcoming Solubility Challenges of Peptides Containing Ac-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with synthetic peptides, particularly those containing N-acetyl-O-tert-butyl-tyrosine (Ac-Tyr(tbu)-OH).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound difficult to dissolve?

A1: The solubility of a peptide is largely determined by its amino acid composition and modifications. The presence of this compound contributes significantly to the hydrophobicity of your peptide due to two main factors:

  • N-terminal Acetylation (Ac): The acetyl group caps the N-terminus, removing the positive charge that would typically be present at neutral or acidic pH. This neutralization reduces the peptide's overall polarity and its ability to interact with aqueous solvents.

  • Tert-butyl (tbu) Protecting Group: The tBu group on the tyrosine side chain is a bulky, non-polar moiety that increases the hydrophobicity of the amino acid.[1]

Peptides with a high proportion of hydrophobic residues (like those with this compound) and a lack of charged amino acids (Lys, Arg, His, Asp, Glu) tend to have poor solubility in aqueous solutions like water or buffers.[2][3]

Q2: What is the first step I should take when my this compound peptide won't dissolve in my experimental buffer?

A2: For a hydrophobic, neutral peptide, direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a common starting point due to its high solubilizing power and general compatibility with many biological assays at low concentrations.[2]

Q3: Can I use sonication or heat to improve the solubility of my peptide?

A3: Yes, both techniques can be beneficial, but should be used with caution.

  • Sonication: A brief period of sonication in a water bath can help break up peptide aggregates and facilitate dissolution.[2] It is advisable to use short bursts (e.g., 3 cycles of 10 seconds) and to keep the sample on ice between sonications to prevent excessive heating.[2]

  • Gentle Warming: Warming the peptide solution to a temperature below 40°C can also aid in solubilization.[3] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.

Q4: How does the overall charge of my peptide sequence affect solubility, even with the this compound modification?

A4: The overall net charge of your peptide is a critical factor in determining the best solubilization strategy. You can estimate the charge at a neutral pH (around 7) by assigning a value of +1 to each basic residue (Lys, Arg, His, and the N-terminal amine, if not acetylated) and -1 to each acidic residue (Asp, Glu, and the C-terminal carboxyl, if not amidated).[2]

  • Acidic Peptides (Net Negative Charge): These may be soluble in basic buffers (e.g., 0.1% aqueous ammonia or 10% ammonium bicarbonate).[4]

  • Basic Peptides (Net Positive Charge): These are more likely to dissolve in acidic solutions (e.g., 10% acetic acid or 0.1% trifluoroacetic acid).[4]

  • Neutral Peptides: Peptides with this compound and no other charged residues will be neutral. For these, organic solvents are the primary choice for initial dissolution.[2][4]

Troubleshooting Guides

Problem: My this compound peptide precipitates when I dilute the organic stock solution into my aqueous buffer.

This is a common issue when the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous buffer.

Troubleshooting Steps:

  • Decrease the Final Peptide Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.

  • Increase the Final Organic Solvent Concentration: Check if your experiment can tolerate a higher percentage of the organic solvent. Many cell-based assays can tolerate up to 1% DMSO.

  • Stepwise Dilution: Instead of a single dilution, add the aqueous buffer to your peptide stock solution drop-wise while gently vortexing. This can prevent localized high concentrations of the peptide that may lead to precipitation.

  • Test Different Organic Solvents: If DMSO is not effective or is incompatible with your assay, consider other solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[4] Note that DMSO should be avoided for peptides containing Cys or Met residues due to potential oxidation.[2]

  • Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the sample to remove the solvent and start the solubilization process again with a different solvent or at a lower concentration.[2]

Problem: My peptide seems to form a gel rather than a clear solution.

Gel formation is often a sign of peptide aggregation, where peptide molecules interact with each other to form insoluble networks. This is common for peptides with a high propensity for forming secondary structures like beta-sheets.

Troubleshooting Steps:

  • Use Stronger Solvents: Solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are known to disrupt secondary structures and can be effective in dissolving aggregated peptides. However, these are harsh solvents and must be removed before use in most biological experiments.

  • Incorporate Chaotropic Agents: Denaturing agents like 6M guanidine hydrochloride or 8M urea can be used to solubilize aggregated peptides by disrupting hydrogen bonds. These are generally not compatible with biological assays and would need to be removed through methods like dialysis or size-exclusion chromatography.

  • Optimize the Peptide Sequence: If solubility issues are persistent and prevent experimental progress, consider redesigning the peptide. This could involve shortening the sequence, substituting hydrophobic residues with more hydrophilic ones, or adding charged residues to increase polarity.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Notes and Considerations
Water 10.2100Generally a poor solvent for neutral, hydrophobic peptides.
Dimethyl Sulfoxide (DMSO) 7.2189Excellent solubilizing power for a wide range of peptides. Hygroscopic. Can be toxic to cells at higher concentrations (>1%). May oxidize Met and Cys residues.[2]
N,N-Dimethylformamide (DMF) 6.4153Good solvent for hydrophobic peptides. Can be used as an alternative to DMSO.
Acetonitrile (ACN) 5.882Useful for dissolving hydrophobic peptides and is a common solvent in reverse-phase HPLC.
Isopropanol 3.982.5A less polar alcohol that can be effective for some hydrophobic peptides.
Acetic Acid (dilute) -~118Used for basic peptides to increase their net positive charge.[4]
Ammonium Bicarbonate (dilute) --Used for acidic peptides to increase their net negative charge.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide with this compound

This protocol outlines a systematic approach to finding a suitable solvent for a novel peptide containing this compound.

Materials:

  • Lyophilized peptide

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Solvents: Sterile deionized water, DMSO, DMF, Acetonitrile

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aliquot the Peptide: To avoid repeated freeze-thaw cycles of the entire batch, aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Test - Water: Add a small volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If the peptide does not dissolve, proceed to the next step.

  • Organic Solvent Dissolution:

    • To a fresh, dry aliquot of the peptide, add a minimal volume of 100% DMSO (e.g., 20-50 µL for 1 mg of peptide).

    • Vortex gently. If the peptide dissolves completely, you have a high-concentration stock solution.

    • If the peptide does not dissolve in DMSO, try DMF or acetonitrile with a fresh aliquot.

  • Aiding Dissolution (Optional):

    • If the peptide is still not fully dissolved, sonicate the tube in a water bath for 3 x 10-second intervals, chilling on ice in between.

    • Alternatively, gently warm the solution to 30-40°C for a few minutes.

  • Dilution into Aqueous Buffer:

    • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution drop-wise while gently vortexing.

    • Visually monitor for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.

Protocol 2: On-Resin N-Terminal Acetylation of a Peptide

This protocol is for the N-terminal capping of a peptide during solid-phase peptide synthesis (SPPS) to introduce the acetyl group.

Materials:

  • Peptide-resin with a free N-terminus

  • DMF (peptide synthesis grade)

  • Acetic anhydride

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

Procedure:

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the standard Fm-deprotection protocol (e.g., treatment with 20% piperidine in DMF) to expose the N-terminal amine.

  • Resin Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Acetylation Reaction:

    • Prepare the acetylation solution: a mixture of acetic anhydride and DIPEA in DMF. A common ratio is 10% acetic anhydride and 5% DIPEA in DMF (v/v/v).

    • Add the acetylation solution to the washed peptide-resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Monitoring the Reaction: Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates that the N-terminal amine has been successfully capped. If the test is positive, the acetylation step can be repeated.

  • Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum before proceeding to cleavage.

Visualizations

experimental_workflow Experimental Workflow for Peptide Solubilization start Lyophilized Peptide test_water Attempt to dissolve in Water/Aqueous Buffer start->test_water dissolved_aq Soluble: Use Solution test_water->dissolved_aq Yes add_organic Add minimal amount of Organic Solvent (e.g., DMSO) test_water->add_organic No test_organic Completely Dissolved? add_organic->test_organic sonicate_heat Apply Sonication / Gentle Heat test_organic->sonicate_heat No dilute Slowly dilute with Aqueous Buffer test_organic->dilute Yes sonicate_heat->test_organic check_precipitate Precipitation? dilute->check_precipitate final_solution Final Soluble Peptide Solution check_precipitate->final_solution No troubleshoot Troubleshoot: Lower Concentration / Different Solvent check_precipitate->troubleshoot Yes

Caption: A step-by-step workflow for the solubilization of hydrophobic peptides.

logical_relationship Factors Influencing Peptide Solubility peptide Peptide with This compound hydrophobicity Increased Hydrophobicity peptide->hydrophobicity charge Neutral Overall Charge (in absence of other charged residues) peptide->charge solubility Poor Aqueous Solubility hydrophobicity->solubility charge->solubility aggregation Potential for Aggregation solubility->aggregation

Caption: Relationship between this compound and peptide solubility issues.

References

Identifying and minimizing deletion sequences in peptides with Tyr(tbu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on identifying and minimizing deletion sequences in peptides containing O-tert-butyl-L-tyrosine (Tyr(tbu)).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving the formation of deletion sequences, particularly when incorporating Tyr(tbu). The guides are in a question-and-answer format to directly address specific experimental issues.

Issue: Mass spectrometry analysis of my cleaved peptide shows a significant peak corresponding to a deletion of a Tyr residue.

This indicates a failure to incorporate the Fmoc-Tyr(tbu)-OH building block during synthesis. This can be due to either incomplete Fmoc deprotection of the preceding amino acid or inefficient coupling of the Fmoc-Tyr(tbu)-OH itself.

Systematic Troubleshooting Workflow

To diagnose the root cause, a stepwise investigation is recommended. The following workflow can help pinpoint the problematic step.

start Deletion Sequence Detected (Mass Spectrometry) reagent_quality Step 1: Verify Reagent Quality - Fmoc-Tyr(tbu)-OH purity - Solvent grade and freshness - Coupling reagent activity start->reagent_quality protocol_review Step 2: Review Synthesis Protocol - Deprotection time and repetitions - Coupling time and reagent equivalents - Choice of coupling reagent reagent_quality->protocol_review Reagents OK corrective_actions Step 4: Implement Corrective Actions reagent_quality->corrective_actions Impurity Detected in_process_monitoring Step 3: Analyze In-Process Monitoring Data - Kaiser test results after deprotection - Kaiser test results after coupling protocol_review->in_process_monitoring Protocol Correct protocol_review->corrective_actions Protocol Error in_process_monitoring->corrective_actions Issue Identified end Minimized Deletion Sequences corrective_actions->end

Caption: A stepwise workflow for troubleshooting deletion sequences in SPPS.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences in SPPS?

A1: Deletion sequences are primarily caused by two main issues during the SPPS cycle:

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to its omission from the sequence.[1]

  • Inefficient Coupling: Even with a free N-terminus, the incoming amino acid may not couple efficiently, resulting in a portion of the peptide chains lacking that specific residue.[1] This can be due to steric hindrance, peptide aggregation, or suboptimal activation of the amino acid.

Q2: Is Tyr(tbu) particularly prone to causing deletion sequences?

A2: The bulky tert-butyl (tBu) protecting group on the tyrosine side chain can contribute to steric hindrance.[1] This can potentially slow down both the deprotection of the preceding residue and the coupling of the Fmoc-Tyr(tbu)-OH itself, increasing the risk of deletion sequences if standard protocols are not optimized.[2]

Q3: How can I improve the coupling efficiency of Fmoc-Tyr(tbu)-OH?

A3: To improve coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagent: Use a highly efficient coupling reagent. Uronium/aminium salt activators like HATU or HBTU are generally recommended for sterically hindered amino acids.[3][4]

  • Double Coupling: If a difficult coupling is anticipated, performing the coupling step twice with fresh reagents can help drive the reaction to completion.

  • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or more can improve the yield.

  • Monitoring the Reaction: Use the Kaiser test to confirm the absence of free primary amines after coupling. A positive (blue) result indicates incomplete coupling, and a recoupling is necessary.[1][5]

Q4: What adjustments should I make to the deprotection step when dealing with sequences containing Tyr(tbu)?

A4: To ensure complete Fmoc removal before coupling Fmoc-Tyr(tbu)-OH, or when deprotecting Fmoc-Tyr(tbu)-OH itself:

  • Increase Deprotection Time: Extend the second piperidine treatment to 15-20 minutes to ensure complete removal of the Fmoc group.[6]

  • Use Fresh Deprotection Solution: Always use a freshly prepared solution of 20% piperidine in DMF. Over time, piperidine solutions can degrade, reducing their efficacy.

  • Ensure Proper Mixing: Adequate agitation of the resin is crucial to ensure the deprotection solution reaches all sites.

Q5: Can peptide aggregation lead to Tyr(tbu) deletion sequences?

A5: Yes, peptide aggregation is a significant cause of incomplete reactions in SPPS.[7] If the growing peptide chain aggregates, it can physically block access to the N-terminus, preventing both deprotection and coupling. This is not specific to Tyr(tbu) but can be exacerbated by hydrophobic sequences. To mitigate aggregation, consider using NMP instead of DMF as the solvent or incorporating pseudoproline dipeptides in your sequence design.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Tyr(tbu)-OH Incorporation

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
CarbodiimideDICHOBt, OxymaPure-Cost-effective, but slower reaction times. Base-free conditions can minimize racemization.[4][8]
Uronium/AminiumHBTU/TBTUHOBtDIPEA, NMMRobust and widely used for standard couplings. Fast reaction times.[3][4]
Uronium/AminiumHATUHOAtDIPEA, CollidineHighly efficient, especially for sterically hindered or difficult couplings.[3][8] Recommended to minimize racemization.[8]
PhosphoniumPyBOP-DIPEA, NMMEffective coupling with reduced risk of side reactions compared to some uronium reagents.[8]

Table 2: Recommended Reagent Stoichiometry for a Standard (0.1 mmol) Fmoc-Tyr(tbu)-OH Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Tyr(tbu)-OH2 - 5Amino acid to be coupled[4]
Coupling Reagent (e.g., HATU)1.9 - 4.9Uronium/Aminium salt activator[4]
Base (e.g., DIPEA)4 - 10Tertiary amine base for activation[4]

Experimental Protocols

Protocol 1: HPLC Analysis for Peptide Purity and Deletion Sequence Identification

This protocol outlines the general steps for analyzing a crude peptide sample to identify the target peptide and any deletion sequences.

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized crude peptide.
  • Dissolve the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 220 nm and 280 nm (for tyrosine-containing peptides).

3. Data Analysis:

  • The target peptide will appear as a major peak in the chromatogram.
  • Deletion sequences, being more polar, will typically elute earlier than the full-length peptide.
  • Integrate the peak areas to determine the relative purity of the target peptide.
  • Collect fractions corresponding to the main peak and any significant impurity peaks for subsequent mass spectrometry analysis to confirm their identities.

Protocol 2: Optimized Coupling of Fmoc-Tyr(tbu)-OH using HATU

This protocol describes an optimized coupling procedure for incorporating Fmoc-Tyr(tbu)-OH, particularly for sequences where steric hindrance may be a concern.

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin in DMF for 30-60 minutes.
  • Drain the DMF and perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (once for 5 minutes, then a second time for 15 minutes).
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Tyr(tbu)-OH (3 equivalents), HATU (2.9 equivalents), and a hindered base such as 2,4,6-collidine (6 equivalents) in DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.

3. Monitoring and Washing:

  • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with fresh reagents.
  • Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Mandatory Visualizations

cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Deletion Deletion Sequence Formation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Incomplete_Deprotection Incomplete Fmoc Deprotection Deletion_Product Deletion Sequence (-1 Amino Acid) Incomplete_Deprotection->Deletion_Product Inefficient_Coupling Inefficient Coupling Inefficient_Coupling->Deletion_Product

Caption: The iterative cycle of SPPS and the points at which deletion sequences can occur.

References

Impact of AC-Tyr(tbu)-OH on peptide stability and shelf-life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptides containing N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guides, and frequently asked questions regarding the impact of this modified amino acid on peptide stability and shelf-life.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tert-butyl (tBu) group on tyrosine in peptide synthesis?

The tert-butyl (tBu) group serves as a temporary protecting group for the hydroxyl moiety of the tyrosine side chain during solid-phase peptide synthesis (SPPS).[1] Its main purpose is to prevent unwanted side reactions, such as O-acylation, at the tyrosine hydroxyl group during the coupling of subsequent amino acids.[2] This ensures the correct peptide sequence is assembled with high fidelity. The tBu group is designed to be stable under the basic conditions used for Fmoc deprotection but is readily removable with strong acids, like trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[3]

Q2: Is the Tyr(tbu) residue typically present in the final peptide product?

No, the tBu group on tyrosine is almost always removed during the final cleavage and deprotection step. The presence of Tyr(tbu) in a final peptide product is generally considered an impurity resulting from incomplete deprotection.[4] The bulky and hydrophobic nature of the tBu group can negatively impact the peptide's structure, solubility, and biological activity.

Q3: How does N-terminal acetylation (Ac-) impact peptide stability?

N-terminal acetylation is a common modification that can significantly enhance peptide stability.[5][6] By acetylating the N-terminal amino group, the positive charge is neutralized, and the peptide is protected from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus.[7] This modification can mimic the structure of native proteins and increase the peptide's in-vivo half-life.[7]

Q4: What is the expected impact of a residual Tyr(tbu) on peptide stability and shelf-life?

While not a standard feature of a final peptide, the unintentional presence of a Tyr(tbu) residue would likely have the following impacts:

  • Increased Hydrophobicity: The tBu group is very hydrophobic, which could decrease the peptide's solubility in aqueous buffers and potentially lead to aggregation.

  • Steric Hindrance: The bulky nature of the tBu group could interfere with proper peptide folding and binding to its biological target, likely reducing or eliminating its activity.

  • Protection from Oxidation: The tBu group would protect the tyrosine phenol group from oxidation, which is a potential degradation pathway for peptides containing unprotected tyrosine.[8][9]

Q5: How should lyophilized peptides containing AC-Tyr be stored for optimal shelf-life?

For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect from moisture.[10][11] Peptides with residues like Asp, Glu, Lys, and Arg are particularly prone to moisture absorption.[12] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.[13]

Q6: What are the best practices for storing peptide solutions?

Peptide solutions are significantly less stable than their lyophilized form.[14] For maximum stability, peptide solutions should be prepared in sterile buffers at a pH of 5-6, aliquoted to avoid repeated freeze-thaw cycles, and stored frozen at -20°C or colder. Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation, and the use of deoxygenated buffers is recommended.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and stability testing of peptides intended to be N-acetylated and contain a tyrosine residue.

Issue 1: Low yield or purity of the target peptide after cleavage and deprotection.

  • Potential Cause: Incomplete removal of the Tyr(tbu) protecting group.

  • Recommended Solution:

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains a sufficient concentration of TFA (typically 95%).[4]

    • Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours to ensure complete deprotection.[4]

    • Use Scavengers: The cleavage of the tBu group generates reactive tert-butyl cations that can re-attach to sensitive residues like tyrosine or tryptophan.[4] Including scavengers such as triisopropylsilane (TIS) and water (e.g., a cocktail of TFA/TIS/H₂O at 95:2.5:2.5 v/v/v) is crucial to trap these cations and prevent the formation of t-butylated byproducts.[4]

    • Analytical Verification: Use HPLC and Mass Spectrometry (MS) to analyze the crude peptide. The presence of a mass adduct of +56 Da on the tyrosine-containing peptide fragment is indicative of a remaining tBu group.[4]

Issue 2: The peptide shows poor solubility in aqueous buffers.

  • Potential Cause 1: The peptide sequence is inherently hydrophobic.

  • Recommended Solution:

    • pH Optimization: Determine the isoelectric point (pI) of the peptide and adjust the buffer pH to be at least 2 units away from the pI to increase solubility.[16]

    • Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary before dilution with an aqueous buffer.[13] Note that DMSO can promote disulfide bridge formation in cysteine-containing peptides.[13]

    • Chaotropic Agents: In cases of severe aggregation, adding agents like 6 M guanidine hydrochloride or 8 M urea can help to break up hydrogen bonds.[13]

  • Potential Cause 2: Incomplete deprotection has resulted in a more hydrophobic peptide due to the presence of Tyr(tbu).

  • Recommended Solution: Re-evaluate the cleavage and deprotection protocol as described in Issue 1. If necessary, the crude peptide can be subjected to a second cleavage treatment.[4]

Issue 3: Inconsistent results in serum/plasma stability assays.

  • Potential Cause: Variability in the enzymatic activity of different serum/plasma batches or improper sample handling.

  • Recommended Solution:

    • Consistent Serum Source: Use a pooled serum/plasma source for all experiments to ensure consistency.[17]

    • Effective Quenching: Ensure rapid and effective termination of enzymatic degradation at each time point. This is typically achieved by adding a quenching solution like 10% trichloroacetic acid or cold acetonitrile to precipitate serum proteins.[17]

    • Validated Analytical Method: Validate the HPLC or LC-MS method for linearity, precision, and accuracy for the quantification of the peptide.[17]

Data Presentation

Table 1: Impact of N-terminal Acetylation on Peptide Stability in Human Plasma

Peptide SequenceModificationHalf-life in Human PlasmaKey FindingReference
Anionic Peptide (PD)None< 6 hoursRapid degradation observed.[18]
Anionic Peptide (PD)N-terminal AcetylationSignificantly increased stability over 24 hoursN-terminal acetylation markedly reduces proteolysis rate in plasma.[18]
Cationic Peptide (PK)None< 0.5 hoursVery rapid degradation.[18]
Cationic Peptide (PK)N-terminal AcetylationMarginally increased stability (< 0.5 hours)The stabilizing effect of acetylation is sequence and charge-dependent.[18]
L163NoneEasily degradedHighly susceptible to plasma and trypsin degradation.[5]
L163N-terminal AcetylationEnhanced stabilityAcetylation improved stability against pH, plasma, and trypsin degradation.[5][6]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol is designed to assess the stability of a peptide in human plasma over time.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Human plasma (commercially sourced, pooled).

    • Quenching solution (e.g., 10% trichloroacetic acid in water).

    • HPLC or LC-MS system.

  • Procedure: a. Pre-warm an aliquot of human plasma to 37°C. b. Spike the plasma with the test peptide to a final concentration (e.g., 10 µM). c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture. d. Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate plasma proteins. e. Vortex the mixture and incubate on ice for 20 minutes. f. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. g. Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method. h. Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).[16][17]

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[19][20]

  • Materials:

    • Test peptide.

    • Acidic solution (e.g., 0.1 M HCl).

    • Basic solution (e.g., 0.1 M NaOH).

    • Oxidizing agent (e.g., 3% H₂O₂).

    • High-intensity light source (for photostability).

    • Temperature-controlled oven.

    • HPLC or LC-MS system.

  • Procedure:

    • Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidation: Treat a solution of the peptide with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid peptide to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid peptide or a solution of the peptide to a controlled light source.

    • Analysis: At appropriate time points, neutralize the acidic and basic samples and analyze all stressed samples by HPLC or LC-MS to identify and quantify degradation products.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final_steps Final Steps Start Start Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Washing Washing Step Fmoc_Deprotection->Washing AA_Coupling Amino Acid Coupling (e.g., Fmoc-Tyr(tbu)-OH) Washing->AA_Coupling Washing_2 Washing Step AA_Coupling->Washing_2 Cycle Repeat Cycle Washing_2->Cycle Cycle->Fmoc_Deprotection for next amino acid N_Acetylation N-terminal Acetylation (Optional) Cycle->N_Acetylation Final_Cleavage Final Cleavage & Deprotection (TFA + Scavengers) N_Acetylation->Final_Cleavage Precipitation Peptide Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Final Ac-Peptide-OH Purification->Final_Product Troubleshooting_Deprotection Start Low Purity/Yield After Cleavage? Check_MS Check Mass Spec for +56 Da Adduct Start->Check_MS Adduct_Found Adduct Found? Check_MS->Adduct_Found Incomplete_Deprotection Diagnosis: Incomplete Tyr(tbu) Deprotection Adduct_Found->Incomplete_Deprotection Yes Other_Issue Investigate Other Issues: - Incomplete Coupling - Aggregation during Synthesis - Degradation during Cleavage Adduct_Found->Other_Issue No Solution Solution: 1. Increase Cleavage Time 2. Optimize Scavengers 3. Re-cleave Crude Peptide Incomplete_Deprotection->Solution

References

Managing steric hindrance during the coupling of AC-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-acetyl-L-tyrosine(tert-butyl)-OH (AC-Tyr(tbu)-OH). The inherent steric hindrance from the N-terminal acetyl group and the bulky tert-butyl side-chain protection can lead to suboptimal coupling efficiencies. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary challenge in coupling this compound stems from steric hindrance. The combination of the N-terminal acetyl group and the bulky tert-butyl (tBu) ether protecting the tyrosine side chain creates significant spatial obstruction. This bulkiness can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, resulting in slower reaction rates and incomplete coupling.[1]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DIC.[2][3] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often considered the most efficient for difficult couplings.[3][4]

Q3: How can I minimize racemization during the coupling of this compound?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during amino acid activation.[5] To minimize this side reaction:

  • Use additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective at suppressing racemization.[5][6]

  • Choose the right coupling reagent: Modern coupling reagents like COMU, which have an Oxyma moiety incorporated, or phosphonium-based reagents like PyBOP, are associated with lower levels of racemization.[6][7]

  • Control the base: Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[5][8]

  • Optimize reaction conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can also reduce the risk of racemization.[5]

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion, especially when dealing with sterically hindered residues like this compound. It is recommended if a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines after the first coupling.[9]

Q5: Can the choice of solvent impact the coupling efficiency?

Yes, the solvent plays a crucial role in solvating the resin and the growing peptide chain, which is essential for a successful coupling reaction.[10] For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for its superior solvating properties. In some cases, solvent mixtures can also be beneficial.[7][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficiently reactive coupling reagent: Standard carbodiimides (e.g., DIC) may not be potent enough.Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[7]
Steric Hindrance: The bulky nature of this compound slows down the reaction.1. Extend the reaction time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or overnight).[1][9]2. Perform a "double coupling": Repeat the coupling step with fresh reagents.[9]3. Increase the temperature: Gentle heating (e.g., to 40-50°C) can help overcome the activation energy barrier, but use caution to avoid racemization.[1]
Peptide Aggregation on Resin: The growing peptide chain may be poorly solvated, hindering access to the reaction site.1. Change the solvent: Use a more effective solvating solvent like NMP or a mixture of DMF/DCM.[7][10]2. Use chaotropic salts: The addition of salts like LiCl can help disrupt secondary structures.[11]
Significant Racemization Detected Over-activation of the carboxylic acid: Prolonged pre-activation time increases the opportunity for racemization.Reduce the pre-activation time to the minimum necessary before adding the solution to the resin (typically 1-5 minutes).[5][9]
Inappropriate base: Strong bases like DIPEA can promote racemization.Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][8]
Suboptimal coupling reagent/additive combination: HOBt is less effective at suppressing racemization compared to newer additives.Use additives like HOAt or OxymaPure. [5][6] Consider switching to a coupling reagent that incorporates these additives, such as HATU or COMU.[3][4]
Low Peptide Yield After Cleavage Cumulative incomplete coupling: Minor inefficiencies at each coupling step can lead to a significant loss of the final product.Ensure complete coupling at each step by using the strategies outlined above (e.g., more potent reagents, double coupling, monitoring with a Kaiser test).
Degraded Reagents: Moisture or improper storage can degrade coupling reagents and the amino acid derivative.Use fresh, high-purity reagents and anhydrous solvents for all reactions.[11]

Data Presentation

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent Reagent Class Common Additives Relative Efficiency Key Considerations
DIC CarbodiimideHOBt, HOAt, OxymaPureGoodCost-effective but generally slower. The diisopropylurea byproduct is soluble in DMF and DCM.[11]
HBTU Aminium/Uronium SaltHOBt (internally)Very GoodA reliable and commonly used reagent, faster than carbodiimide methods.[4][11]
HATU Aminium/Uronium SaltHOAt (internally)ExcellentHighly efficient and fast, recommended for difficult couplings.[4][11] Can be more expensive.
PyBOP Phosphonium SaltNone requiredVery GoodEfficient coupling that avoids potential guanidinylation side reactions associated with uronium salts.[12]
COMU Aminium/Uronium SaltOxymaPure (internally)ExcellentOffers coupling efficiency comparable to HATU with improved safety and solubility profiles.[3][4]
Impact of Additives on Racemization
Coupling System Base Observed Racemization
DICDIPEAHigh (>5%)
DIC / HOBtDIPEA~1.5%
DIC / OxymaPureDIPEA<0.5%
HBTUDIPEA~1.2%
HATUDIPEA~0.8%
COMUDIPEA<0.2%
Data adapted from studies on racemization-prone amino acids, with principles directly applicable to Tyrosine derivatives.[6]

Experimental Protocols

The following protocols begin after the N-terminal protecting group (e.g., Fmoc) of the preceding amino acid on the resin has been removed and the resin has been thoroughly washed.

Protocol 1: Coupling using HATU

This method is highly recommended for sterically hindered couplings.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like collidine or NMM (6 equivalents) in DMF.[9]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[9]

Protocol 2: Coupling using PyBOP

This phosphonium-based method is an excellent alternative, particularly to avoid side reactions like guanidinylation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Reagent Preparation: In a separate vessel, dissolve this compound (1.1 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid solution to the resin, followed by a 1.0 M solution of PyBOP (1.1 equivalents) and DIPEA (2.2 equivalents). For enhanced racemization suppression, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[12]

  • Reaction Time: Agitate the mixture for 10-60 minutes, or until a Kaiser test is negative.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF.

Protocol 3: Coupling using DIC/OxymaPure

This carbodiimide-based method is a cost-effective option with excellent racemization suppression.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[5]

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[5]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[5]

  • Washing and Monitoring: Wash the resin with DMF and confirm reaction completion with a Kaiser test.[5]

Visualizations

Experimental Workflow: Standard Coupling Cycle

G start Start: Deprotected Peptide-Resin prep_activation Prepare Activation Mix: This compound + Activator + Base start->prep_activation coupling Coupling Reaction (1-4 hours) prep_activation->coupling wash1 DMF Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle troubleshoot Troubleshoot: Double Couple or Cap incomplete->troubleshoot troubleshoot->coupling Recouple

Caption: Workflow for a single this compound coupling cycle in SPPS.

Troubleshooting Logic for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) check_reagent Is a high-activity coupling reagent being used? (e.g., HATU, COMU) start->check_reagent switch_reagent Action: Switch to a more potent coupling reagent. check_reagent->switch_reagent No double_couple Action: Perform a 'Double Coupling'. check_reagent->double_couple Yes re_evaluate Re-evaluate After Action switch_reagent->re_evaluate extend_time Action: Extend reaction time. double_couple->extend_time increase_temp Action: Increase reaction temperature (with caution). extend_time->increase_temp check_solvent Consider Solvent Effects: Switch to NMP or use chaotropic salts. increase_temp->check_solvent check_solvent->re_evaluate

Caption: Decision-making flowchart for troubleshooting incomplete coupling.

Signaling Pathway Involvement of Tyrosine

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Autophosphorylation (pTyr) & Docking SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Nuclear Translocation Gene Gene Expression TF->Gene Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.[13]

References

Validation & Comparative

Confirming AC-Tyr(tbu)-OH Incorporation in Synthetic Peptides: A Comparative HPLC Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the correct incorporation of each amino acid derivative is critical for the synthesis of the target peptide. This guide provides a comprehensive comparison of analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), to confirm the successful incorporation of N-acetyl-O-tert-butyl-tyrosine (AC-Tyr(tbu)-OH). Experimental data and detailed protocols are presented to facilitate accurate analysis and interpretation.

The tert-butyl (tBu) protecting group is widely used in Fmoc-based solid-phase peptide synthesis to protect the side-chain hydroxyl group of tyrosine.[1] Its removal is typically achieved during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[1][2] Incomplete removal of the tBu group results in a significant impurity that can be challenging to separate from the desired peptide and can impact biological activity. Therefore, robust analytical methods are essential to verify its complete removal.

Comparative Analysis of Analytical Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of synthetic peptides.[3][4] It separates molecules based on their hydrophobicity.[5] The presence of the bulky and hydrophobic tBu group on the tyrosine residue significantly increases the overall hydrophobicity of the peptide. This characteristic forms the basis for using RP-HPLC to distinguish between the desired, fully deprotected peptide and the incompletely deprotected species.

When coupled with Mass Spectrometry (MS), HPLC provides an even more powerful analytical tool (LC-MS), confirming both the purity and the identity of the synthesized peptide by its mass-to-charge ratio.[4][6] While other techniques like quantitative amino acid analysis and Edman degradation can provide information about amino acid composition and sequence, they are less direct for confirming the presence or absence of a protecting group.[3]

Here, we compare the utility of different analytical methods for confirming this compound incorporation and subsequent deprotection.

Analytical TechniquePrimary FunctionInformation Provided on this compound IncorporationAdvantagesLimitations
RP-HPLC Purity assessment and quantification.[3]Indirect confirmation by comparing the retention times of the crude and purified peptide. The tBu-protected peptide will have a longer retention time.[1]High resolution, reproducible, and allows for purification.[5]Indirect evidence of incorporation; requires a reference standard of the deprotected peptide for definitive confirmation.
LC-MS Purity assessment and molecular weight determination.[4]Direct confirmation of the molecular weight of the peptide. The mass will differ by 56.1 Da for each remaining tBu group.[1]High sensitivity and specificity; provides both purity and identity in a single run.[4]Ionization efficiency can vary between the protected and deprotected peptide, potentially affecting quantification.
Tandem MS (MS/MS) Amino acid sequencing.Can pinpoint the location of the modification (the tBu group on tyrosine) through fragmentation analysis.Provides definitive structural information.More complex data analysis; may not be necessary for routine purity checks.
Amino Acid Analysis Determines the amino acid composition of the peptide.[7]Confirms the presence of tyrosine but does not provide information on the protecting group.Accurate quantification of amino acid ratios.Destructive method; does not distinguish between protected and unprotected residues.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) General Workflow

The synthesis of a peptide containing this compound typically follows the standard Fmoc/tBu strategy.[8] This involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. The N-terminal acetylation is performed after the final amino acid coupling, and the peptide is then cleaved from the resin with simultaneous removal of the side-chain protecting groups, including the tBu group from tyrosine.

HPLC Analysis Protocol

This protocol outlines the steps for analyzing the purity of a synthetic peptide and confirming the removal of the tBu group from the Tyr residue.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[9]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9][10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9][10]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient can be optimized to achieve better separation.[5]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).[3][11]

  • Column Temperature: 35-40°C.[10]

3. Data Analysis and Interpretation:

  • The primary peak in the chromatogram of the purified peptide should correspond to the fully deprotected target peptide.

  • In the chromatogram of the crude peptide, a later-eluting peak relative to the main product peak is indicative of the peptide with the tBu group still attached. This is due to the increased hydrophobicity conferred by the tBu group.[1]

  • For confirmation, the collected fractions can be subjected to mass spectrometry. The mass of the tBu-protected peptide will be 56.1 Da higher than the fully deprotected peptide.[1]

Data Presentation

The following table illustrates the expected results from an HPLC analysis of a hypothetical peptide, Ac-Gly-Tyr-Ala-NH2, where the synthesis utilized this compound.

SampleMain Peak Retention Time (min)Purity (%)Secondary Peak (tBu-protected) Retention Time (min)Expected Mass (Da)Observed Mass (Da)
Crude Peptide15.27518.5335.35335.4 (Main Peak) 391.5 (Secondary Peak)
Purified Peptide15.2>98Not Detected335.35335.4

Visualizations

SPPS_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Solid Support Coupling1 Fmoc-Ala-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Tyr(tbu)-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Gly-OH Coupling Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Acetylation N-terminal Acetylation Deprotection3->Acetylation Cleavage Cleavage & Deprotection (TFA) Acetylation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Pure_Peptide Purified Peptide (>98%) HPLC->Pure_Peptide Main Peak Impurity Impurity (tBu-protected) HPLC->Impurity Later Eluting Peak MS Mass Spectrometry Pure_Peptide->MS Confirm Mass Impurity->MS Confirm Mass (+56 Da)

Workflow from peptide synthesis to HPLC analysis and confirmation.

Chemical structure of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Tyr(tbu)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate mass spectrometric analysis of synthetic peptides is a critical step in ensuring product quality and advancing research. The use of protecting groups, such as the tert-butyl (tBu) group for tyrosine (Tyr), is standard practice in solid-phase peptide synthesis (SPPS). However, the Tyr(tbu) modification introduces unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of the MS performance of Tyr(tbu)-containing peptides with their unprotected counterparts, supported by experimental data and detailed protocols to aid in method development and data interpretation.

The tert-butyl group is employed to protect the hydroxyl group of tyrosine during peptide synthesis, preventing unwanted side reactions. While essential for synthesis, its presence significantly alters the behavior of the peptide in the mass spectrometer. Understanding these differences is paramount for accurate molecular weight confirmation and sequence analysis.

Performance Comparison: Tyr(tbu) vs. Unprotected Tyr Peptides

The presence of the Tyr(tbu) protecting group primarily impacts ionization efficiency and fragmentation patterns in mass spectrometry.

ParameterPeptide with Tyr(tbu)Unprotected PeptideRationale
Ionization Efficiency (ESI) Generally lowerGenerally higherThe bulky and hydrophobic nature of the tBu group can lead to reduced ionization efficiency in electrospray ionization (ESI), resulting in lower signal intensity compared to the unprotected peptide.
Signal Intensity Potentially weaker signalTypically stronger signalLower ionization efficiency directly translates to a weaker signal for the protected peptide, which can be a critical factor in quantitative analyses.
In-source Fragmentation Prone to facile loss of the tBu group (56 Da)Not applicableThe lability of the tBu group can lead to its cleavage in the ion source before mass analysis, resulting in the observation of an ion corresponding to the unprotected peptide.
MS/MS Fragmentation (CID/HCD) Dominated by the neutral loss of the tBu group, which can suppress backbone fragmentation.Characteristic b- and y-ion series from peptide backbone cleavage.The low bond energy of the ether linkage in Tyr(tbu) makes the neutral loss of isobutylene (56 Da) a highly favored fragmentation pathway. This can consume a significant portion of the ion energy, reducing the efficiency of backbone fragmentation required for sequence confirmation.
Spectral Complexity Increased complexity due to the prominent neutral loss peak and potential for other side-chain related fragments.Cleaner spectra dominated by sequence-informative b- and y-ions.The presence of the dominant neutral loss peak can complicate spectral interpretation, especially for automated sequencing algorithms.

Experimental Protocols

Accurate and reproducible analysis of Tyr(tbu)-containing peptides requires optimized experimental conditions. Below are detailed methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: LC-MS/MS Analysis of Tyr(tbu)-Containing Peptides

This protocol is designed for the analysis of a purified synthetic peptide containing a Tyr(tbu) residue using a standard reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Dissolve the purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 µM.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Collision Energy: A stepped collision energy approach is recommended. Start with a lower energy (e.g., 15-25 eV) to observe the precursor ion and the neutral loss of the tBu group, and a higher energy (e.g., 30-45 eV) to induce backbone fragmentation. Optimization for the specific peptide is crucial.

Protocol 2: MALDI-TOF MS Analysis of Tyr(tbu)-Containing Peptides

This protocol is suitable for rapid mass confirmation of Tyr(tbu)-protected peptides. Minimizing in-source decay of the labile tBu group is a key consideration.

1. Matrix Selection and Preparation:

  • To minimize the premature loss of the acid-labile tBu group, use of a less acidic matrix is recommended.[1]

  • Recommended Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB). Prepare a saturated solution in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).

  • Alternative for Labile Groups: For particularly labile protecting groups, consider using matrices like sinapinic acid, which can offer better protection from in-source decay.[2][3]

2. Sample Preparation:

  • Mix the peptide solution (1 mg/mL in a suitable solvent like 50% acetonitrile/water) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

3. MALDI-TOF Mass Spectrometry:

  • Instrument: A MALDI-TOF/TOF mass spectrometer.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which helps to reduce in-source fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the protected peptide.

  • Reflector Mode: Use reflector mode for higher mass accuracy.

Mandatory Visualizations

To further clarify the experimental process and the key analytical challenge, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Tyr(tbu) Peptide Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide_Synthesis Peptide Synthesis with Tyr(tbu) Purification HPLC Purification Peptide_Synthesis->Purification Sample_Dissolution Dissolution in ACN/Water/FA Purification->Sample_Dissolution LC_Separation LC Separation (C18) Sample_Dissolution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion) ESI_Ionization->MS1_Scan MS2_Fragmentation MS2 Fragmentation (CID/HCD) MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis MS2_Fragmentation->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Tyr(tbu) peptides.

Fragmentation_Pathway Fragmentation of Tyr(tbu)-Containing Peptides Precursor [Peptide-Tyr(tbu)+H]+ Neutral_Loss [Peptide-Tyr+H]+ + C4H8 (56 Da) Precursor->Neutral_Loss Dominant Pathway (Neutral Loss of tBu) Backbone_Fragments b- and y-ions Precursor->Backbone_Fragments Less Favored Pathway (Backbone Fragmentation)

Caption: Dominant fragmentation pathway for Tyr(tbu) peptides.

Conclusion

The mass spectrometry analysis of peptides containing Tyr(tbu) requires careful consideration of the protecting group's influence on ionization and fragmentation. While the tBu group can suppress signal intensity and lead to a dominant neutral loss in MS/MS, optimized experimental conditions can mitigate these challenges. By employing appropriate LC-MS/MS parameters, such as stepped collision energy, and selecting suitable matrices for MALDI-TOF analysis, researchers can obtain high-quality data for the accurate characterization of these important synthetic molecules. This guide provides a framework for developing robust analytical methods and interpreting the resulting data, ultimately ensuring the confident validation of Tyr(tbu)-containing peptides in research and drug development.

References

Interpreting MS/MS Fragmentation of Peptides with a Tyr(tbu) Residue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. For the tyrosine (Tyr) residue, the tert-butyl (tbu) group is a commonly used protecting group for its phenolic hydroxyl function. While effective during synthesis, the presence of the Tyr(tbu) modification significantly alters the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS) analysis. This guide provides a comparative analysis of the MS/MS fragmentation patterns of peptides containing a Tyr(tbu) residue versus their unmodified Tyr counterparts, supported by experimental considerations and visual pathway diagrams to aid in spectral interpretation.

The lability of the tert-butyl group under common collision-induced dissociation (CID) conditions presents a unique challenge for peptide characterization. Understanding these fragmentation differences is crucial for accurate sequence confirmation and quality control of synthetic peptides.

Performance Comparison: Tyr(tbu) vs. Unmodified Tyr Peptides

The most prominent difference in the MS/MS fragmentation of a peptide containing a Tyr(tbu) residue compared to its unmodified analog is the propensity for a dominant neutral loss of the tert-butyl group. This facile cleavage can significantly impact the generation of informative backbone fragment ions.

Data Presentation: Predicted Fragmentation of a Model Peptide

To illustrate the differences in fragmentation patterns, the following tables present the predicted dominant fragment ions for a hypothetical model peptide, H-Gly-Tyr-Ala-Val-OH , and its Tyr(tbu) modified counterpart, H-Gly-Tyr(tbu)-Ala-Val-OH , upon low-energy CID.

Table 1: Predicted MS/MS Fragmentation for H-Gly-Tyr-Ala-Val-OH

Ion Typem/zRelative Intensity (Predicted)
y1118.0865Moderate
y2189.1234High
y3352.1873High
b2221.0926Moderate
b3292.1295High
Precursor424.2087Low

Table 2: Predicted MS/MS Fragmentation for H-Gly-Tyr(tbu)-Ala-Val-OH

Ion Typem/zRelative Intensity (Predicted)
Precursor - 56 Da (Neutral Loss) 424.2087 Very High
y1118.0865Very Low
y2189.1234Low
y3 (from precursor-56)352.1873Low to Moderate
b2277.1548Low
b3348.1917Low
Precursor480.2713Very Low

Note: The relative intensities are illustrative predictions. Actual intensities will vary based on instrument parameters and the specific peptide sequence.

The key takeaway is the dominance of the neutral loss of 56 Da (the mass of the tert-butyl group) in the MS/MS spectrum of the Tyr(tbu)-containing peptide.[1] This phenomenon can suppress the formation of the characteristic b- and y-ion series, which are fundamental for de novo sequencing and sequence confirmation.[1] In some cases, in-source fragmentation may also lead to the observation of the deprotected peptide ion even when analyzing the protected species.[1]

Experimental Protocols

Accurate interpretation of MS/MS data relies on appropriate experimental design. The following is a general protocol for the analysis of peptides with and without the Tyr(tbu) protecting group using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis of Peptides

1. Sample Preparation:

  • Unmodified Peptide: Dissolve the lyophilized peptide in 0.1% formic acid in LC-MS grade water to a final concentration of 1-10 pmol/µL.

  • Tyr(tbu) Protected Peptide: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/50% LC-MS grade water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The organic solvent helps to solubilize the more hydrophobic protected peptide.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptides.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a collision energy ramp appropriate for the precursor ion's m/z and charge state. For peptides, a normalized collision energy in the range of 25-35% is a good starting point.

  • Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions from the MS1 scan are selected for MS/MS fragmentation.

Fragmentation Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways for the model peptide with and without the Tyr(tbu) modification.

Unmodified_Tyr_Fragmentation cluster_peptide H-Gly-Tyr-Ala-Val-OH cluster_b_ions b-ions cluster_y_ions y-ions P [G-Y-A-V+H]+ b2 b2 [G-Y]+ P->b2 Cleavage y3 y3 [Y-A-V]+ P->y3 Cleavage b3 b3 [G-Y-A]+ b2->b3 Cleavage y1 y1 [V]+ y2 y2 [A-V]+ y2->y1 Cleavage y3->y2 Cleavage

Fragmentation of Unmodified Tyr Peptide

Tyr_tbu_Fragmentation cluster_peptide H-Gly-Tyr(tbu)-Ala-Val-OH cluster_neutral_loss Dominant Neutral Loss cluster_b_ions b-ions (Suppressed) cluster_y_ions y-ions (Suppressed) P_tbu [G-Y(tbu)-A-V+H]+ NL [G-Y-A-V+H]+ (Precursor - 56 Da) P_tbu->NL Loss of tBu b2_tbu b2 [G-Y(tbu)]+ P_tbu->b2_tbu Cleavage y2_tbu y2 [A-V]+ P_tbu->y2_tbu Cleavage

Fragmentation of Tyr(tbu) Peptide

Conclusion

The presence of a Tyr(tbu) residue in a peptide leads to a distinct and predictable fragmentation pattern in MS/MS analysis, characterized by a dominant neutral loss of the tert-butyl group. This often results in a less informative spectrum for sequence confirmation due to the suppression of backbone b- and y-ions. Researchers and drug development professionals should be aware of this behavior when analyzing synthetic peptides containing Tyr(tbu). By utilizing appropriate LC-MS/MS methods and being cognizant of the potential for neutral loss, accurate characterization of these modified peptides can be achieved. For unambiguous sequence confirmation of peptides where the Tyr(tbu) modification is present, alternative fragmentation methods that are less prone to neutral loss, such as Electron Transfer Dissociation (ETD), may be considered if available.

References

A Comparative Guide to AC-Tyr(tbu)-OH and Fmoc-Tyr(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the precise selection of amino acid derivatives is paramount to achieving high-purity, high-yield peptides. This guide provides an objective comparison of two tert-butyl protected tyrosine derivatives: N-acetyl-L-tyrosine(tbu) (AC-Tyr(tbu)-OH) and N-(9-fluorenylmethoxycarbonyl)-L-tyrosine(tbu) (Fmoc-Tyr(tbu)-OH). While both share the same side-chain protection, their N-terminal protecting groups dictate their distinct and non-interchangeable roles in peptide synthesis. Fmoc-Tyr(tbu)-OH serves as a fundamental building block for elongating the peptide chain, whereas this compound is primarily utilized for N-terminal modification of the final peptide.

Differentiating Roles in Peptide Synthesis

Fmoc-Tyr(tbu)-OH is a cornerstone of Fmoc-based SPPS. The Fmoc group is a temporary protecting group for the alpha-amino group of the tyrosine. Its base-lability allows for its selective removal under mild conditions, typically with a piperidine solution, enabling the stepwise addition of subsequent amino acids to the growing peptide chain.[1] The acid-labile tert-butyl (tBu) group on the tyrosine side chain remains intact during Fmoc deprotection, preventing unwanted side reactions.

This compound , on the other hand, is not a building block for chain elongation in the same manner. The N-terminal acetyl group is a permanent modification. Therefore, this compound is used in the final step of peptide synthesis to introduce an acetyl group at the N-terminus of the completed peptide sequence. This N-terminal acetylation is a common post-translational modification that can enhance a peptide's stability against enzymatic degradation and mimic the structure of native proteins.[2]

Performance and Application Insights

The "performance" of these two reagents must be evaluated based on their intended applications. For Fmoc-Tyr(tbu)-OH, key performance indicators are its coupling efficiency and the purity of the resulting peptide. For this compound, the primary measure of performance is the efficiency of the N-terminal acetylation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Fmoc-Tyr(tbu)-OH and N-terminal acetylation in peptide synthesis.

Table 1: Stability of Fmoc-Tyr(tbu)-OH in DMF Solution

Time (days)HPLC Purity (%) of Fmoc-Tyr(tbu)-OH
099.6
199.2
299.7
399.7
499.4
799.0

Data adapted from a stability study of Fmoc-amino acid solutions in DMF.[3]

Table 2: Purity of a Model Peptide with and without N-Terminal Acetylation

PeptideCrude Purity (%)
Non-acetylated Peptide78
N-terminally Acetylated Peptide72

Data from a study on automated microwave-enhanced SPPS.[4] The slightly lower purity of the acetylated peptide may be attributed to an additional reaction step and subsequent workup.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Tyr(tbu)-OH in SPPS

This protocol outlines the manual coupling of Fmoc-Tyr(tbu)-OH to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tbu)-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[5]

    • Thoroughly wash the resin with DMF (5-7 times), followed by DCM (3 times) and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tbu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF.[5]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor reaction completion.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF to remove excess reagents.

Protocol 2: N-Terminal Acetylation of a Resin-Bound Peptide

This protocol describes the on-resin N-terminal acetylation of a synthesized peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Acetic anhydride

  • Base (e.g., DIPEA or piperidine)

  • DMF

Procedure:

  • Resin Preparation: Ensure the final Fmoc group has been removed from the N-terminus of the peptide-resin as described in Protocol 1, step 2.

  • Acetylation Reaction:

    • Prepare an acetylation solution, for example, 10% acetic anhydride in DMF.[4]

    • Add the acetylation solution to the peptide-resin.

    • Add a base such as DIPEA (e.g., 2 equivalents).

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing:

    • Drain the acetylation solution.

    • Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: The acetylated peptide can then be cleaved from the resin and the side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Mandatory Visualization

SPPS_Workflow cluster_spps_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final_steps Final Steps Start Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-Tyr(tbu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection synthesis complete Acetylation N-Terminal Acetylation (Acetic Anhydride/Base) [Optional - using this compound logic] Final_Deprotection->Acetylation Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage if not acetylated Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow of SPPS highlighting the distinct stages for using Fmoc-Tyr(tbu)-OH and N-terminal acetylation.

Tyrosine_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK binds Dimerization Dimerization & Autophosphorylation (on Tyrosine residues) RTK->Dimerization activates Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor recruits Ras Ras Activation Adaptor->Ras MAPK_Cascade MAP Kinase Cascade (Raf -> MEK -> ERK) Ras->MAPK_Cascade Transcription_Factor Transcription Factor Activation MAPK_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factor->Cellular_Response regulates gene expression

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway, where tyrosine phosphorylation is a key event.

References

A Tale of Two Tyrosines: A Comparative Guide to Ac-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical step in the successful synthesis of peptides. This guide provides an objective comparison of two tert-butyl protected tyrosine derivatives, Ac-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH, highlighting their distinct applications, supported by experimental data and detailed protocols.

At the heart of peptide synthesis lies the need for precise control over chemical reactions. Protecting groups are the chemist's essential tools to ensure that amino acids are linked in the correct sequence and that their reactive side chains do not interfere with the formation of the peptide backbone. This guide delves into the specific uses of N-α-acetyl-O-tert-butyl-L-tyrosine (this compound) and N-α-tert-butoxycarbonyl-O-tert-butyl-L-tyrosine (Boc-Tyr(tbu)-OH), two derivatives of the amino acid tyrosine that, despite their structural similarities, play fundamentally different roles in peptide chemistry.

Executive Summary: Distinct Roles in Peptide Synthesis

While both molecules feature a tert-butyl (tBu) group protecting the hydroxyl function of the tyrosine side chain, the crucial difference lies in the protection of the α-amino group. Boc-Tyr(tbu)-OH employs the acid-labile tert-butoxycarbonyl (Boc) group, making it an ideal building block for the stepwise assembly of peptides using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. In contrast, this compound possesses a highly stable N-acetyl (Ac) group, which is not suitable for temporary protection during chain elongation. Instead, this compound is utilized to introduce a permanent N-terminal acetyl group, a modification that can significantly enhance the stability and biological activity of a peptide by mimicking native proteins.

This guide will explore the distinct applications of these two molecules, providing a head-to-head comparison of their performance in their respective roles, supported by quantitative data and detailed experimental protocols.

Performance Comparison: Building Block vs. Modifying Agent

The performance of this compound and Boc-Tyr(tbu)-OH cannot be directly compared in the same application, as they are designed for different synthetic purposes. Boc-Tyr(tbu)-OH is a cornerstone of peptide chain elongation in Boc-SPPS, while this compound serves as a specialized reagent for N-terminal modification.

Boc-Tyr(tbu)-OH: The Reliable Building Block

Boc-Tyr(tbu)-OH is a well-established and reliable building block for incorporating tyrosine residues into a peptide sequence during Boc-SPPS. The Boc group is efficiently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the sequential addition of further amino acids. The tBu group on the side chain remains stable during these deprotection steps and is removed during the final, harsh acidolytic cleavage from the resin.

Performance Metric Boc-Tyr(tbu)-OH in Boc-SPPS Supporting Data/Observations
Coupling Efficiency Typically >99%High coupling efficiency is routinely achieved with standard coupling reagents like HBTU/HATU.[1]
Deprotection (Boc) Clean and efficientRemoval with TFA is a standard and well-characterized step in Boc-SPPS.
Side Reaction Profile Low during chain elongationThe robust tBu side-chain protection minimizes O-acylation. Potential for side-chain alkylation during final cleavage can be mitigated with scavengers.[2]
Overall Peptide Yield & Purity HighThe Boc/Bzl strategy is known for its robustness, particularly for long or "difficult" sequences.[3]
This compound: The Specialist in N-Terminal Acetylation

N-terminal acetylation is a common post-translational modification in nature and is often introduced into synthetic peptides to increase their stability against enzymatic degradation and to mimic the structure of native proteins.[4] This can be achieved either by coupling this compound as the final amino acid in the synthesis or by acetylating the free N-terminus of the resin-bound peptide using a reagent like acetic anhydride.

While direct coupling of this compound is a valid strategy, on-resin acetylation with acetic anhydride is a more common and often more economical approach. Comparative data on the purity of a model peptide, RRWQWR-NH2, showed that the non-acetylated version was synthesized at 78% crude purity, while the N-terminally acetylated version (using acetic anhydride) was synthesized at 72% crude purity, indicating a slight decrease in purity with the acetylation step.[5]

Application Method Performance Characteristics
N-Terminal Acetylation Direct Coupling of this compound Advantages: Introduces the acetylated residue in a single coupling step. Disadvantages: Requires the synthesis of the specialized this compound building block.
On-Resin Acetylation with Acetic Anhydride Advantages: Utilizes readily available and inexpensive reagents. Can be easily automated.[5] Disadvantages: An additional reaction step is required after peptide assembly. May lead to a slight decrease in overall purity.[5]

Experimental Protocols

Protocol 1: Incorporation of Boc-Tyr(tbu)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of Boc-Tyr(tbu)-OH into a growing peptide chain on a solid support.[6]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(tbu)-OH

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes and drain.

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 5% DIEA in DCM for 2 minutes. Drain and repeat.

    • Wash the resin with DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Tyr(tbu)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to initiate activation.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling, requiring a repeat of the coupling step.[6]

Protocol 2: N-Terminal Acetylation of a Resin-Bound Peptide

This protocol describes a common method for the N-terminal acetylation of a completed peptide sequence on the solid support using acetic anhydride.[7]

Materials:

  • Peptide-resin with a free N-terminus

  • 10% Acetic Anhydride in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: After the final deprotection of the N-terminal amino acid, wash the resin with DCM.

  • Acetylation Reaction:

    • Add the 10% acetic anhydride in DMF solution to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the reaction solution.

  • Washing:

    • Wash the resin with DCM (3x).

    • Wash the resin with Methanol (3x).

    • Wash the resin with DCM (3x).

  • Repeat Acetylation (Optional but Recommended): Repeat steps 2 and 3 to ensure complete acetylation.

Applications in Signaling Pathways and Drug Development

The choice between incorporating a standard tyrosine residue or an N-terminally acetylated one is driven by the desired properties and function of the final peptide.

  • Boc-Tyr(tbu)-OH is fundamental for the synthesis of peptides used in a vast array of research areas, including the study of signaling pathways. Peptides containing tyrosine are crucial for investigating the activity of protein tyrosine kinases, enzymes that play a central role in cellular communication.[8]

  • This compound (or on-resin acetylation) is employed when the goal is to create peptides with enhanced stability or to mimic the N-terminus of native proteins. This is particularly important in the development of peptide-based therapeutics, where resistance to degradation by proteases is a key factor in determining the drug's half-life and efficacy.[5] N-terminal acetylation can also be a feature in the design of peptide-based biosensors and probes where a neutral N-terminus is required for specific binding interactions.[9][10]

Visualizing the Synthetic Workflows

To better understand the distinct roles of these two tyrosine derivatives, the following diagrams illustrate their respective synthetic workflows.

Boc_SPPS_Workflow cluster_cycle Iterative SPPS Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (DIEA) Coupling Coupling of Boc-Tyr(tbu)-OH Neutralization->Coupling Washing2 Washing Coupling->Washing2 Washing1->Neutralization Resin_Next Resin-AA(n)-Tyr(tbu) Washing2->Resin_Next Final_Cleavage Final Cleavage & Deprotection (HF) Resin_Next->Final_Cleavage Repeat for next amino acid Start Start: Resin-AA Start->Resin Final_Peptide Final Peptide with Tyr Final_Cleavage->Final_Peptide

Caption: General workflow for incorporating Boc-Tyr(tbu)-OH in Boc-SPPS.

N_Acetylation_Workflow cluster_synthesis Peptide Synthesis cluster_acetylation N-Terminal Acetylation SPPS Standard SPPS (Boc or Fmoc) Final_Deprotection Final N-terminal Deprotection SPPS->Final_Deprotection Acetylation On-Resin Acetylation (Acetic Anhydride) OR Coupling of this compound Final_Deprotection->Acetylation Final_Cleavage Final Cleavage & Side-Chain Deprotection Acetylation->Final_Cleavage Final_Peptide N-Acetylated Peptide Final_Cleavage->Final_Peptide

Caption: Workflow for N-terminal acetylation of a synthetic peptide.

Conclusion

References

A Comparative Guide: The t-Butyl Group as the Superior Choice for Tyrosine Side-Chain Protection Over the Benzyl Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, effective side-chain protection is critical to prevent unwanted side reactions such as O-acylation and alkylation, ensuring the integrity and purity of the final peptide.[1] Historically, the benzyl (Bzl) group has been a mainstay, particularly within the Boc/Bzl synthesis strategy. However, with the ascendancy of the milder and more efficient Fmoc/tBu strategy, the tert-butyl (tBu) group has emerged as the standard and superior choice for tyrosine protection. This guide provides an objective, data-supported comparison of the t-butyl and benzyl protecting groups, highlighting the distinct advantages of the t-butyl ether in modern peptide synthesis.

Data Presentation: Quantitative Comparison of Protecting Groups

The choice between the t-butyl and benzyl protecting groups is fundamentally linked to the overall SPPS strategy employed—either the orthogonal Fmoc/tBu approach or the quasi-orthogonal Boc/Bzl method.[2] The performance and potential side reactions of each group are dictated by the chemical conditions inherent to these strategies.

Parametert-Butyl (tBu) GroupBenzyl (Bzl) Group
Associated Strategy Fmoc/tBu (Standard)Boc/Bzl (Classic)
Nα-Protection Base-labile Fmoc (9-fluorenylmethoxycarbonyl)Acid-labile Boc (tert-butoxycarbonyl)
Side-Chain Stability Stable to weak bases (e.g., 20% piperidine in DMF) used for Fmoc removal.[3]Generally stable to moderate acids (e.g., 50% TFA in DCM) for Boc removal, but partial lability is a known issue.[3][4]
Deprotection Conditions Strong acid: Trifluoroacetic acid (TFA), typically in a cocktail with scavengers (e.g., 95% TFA).[3]Very strong acids (e.g., anhydrous HF, TFMSA) or catalytic hydrogenolysis.[3][5]
Orthogonality True Orthogonality : Nα-Fmoc group is removed by base, while the side-chain tBu group is removed by strong acid.[6][7]Quasi-Orthogonality : Both Nα-Boc and side-chain Bzl groups are acid-labile, relying on differential acid strengths for selective removal.[5][7]
Primary Side Reaction Alkylation : The tert-butyl cation released during deprotection can alkylate the tyrosine ring. This is reported at 0.5-1.0% but is effectively suppressed by scavengers.[3]O- to C-Migration : Acid-catalyzed rearrangement of the benzyl group to form 3-benzyltyrosine, a persistent impurity that is difficult to separate.[8][9]
Cleavage Byproducts Volatile isobutylene.Toluene (from hydrogenation) or benzyl-modified scavengers.
Compatibility Standard for synthesizing acid-sensitive peptides like O-glycosylated or sulfated peptides.[6]Advantageous for certain base-sensitive peptides (e.g., depsipeptides).[6]

Core Advantages of the t-Butyl Group

The superiority of the t-butyl protecting group for tyrosine in the context of the prevalent Fmoc-SPPS strategy is clear and multifaceted.

  • True Orthogonality: The Fmoc/tBu strategy is a truly orthogonal system. The base-labile Fmoc group can be removed repeatedly without affecting the acid-labile tBu side-chain protection.[7] This prevents cumulative damage to the side chain throughout the synthesis of long peptides, a significant drawback of the Boc/Bzl strategy where the benzyl group is partially labile to the TFA used for Boc removal.[3][4]

  • Milder Final Cleavage: While the tBu group requires strong acid for removal, TFA is considerably milder and easier to handle than the highly toxic and corrosive anhydrous hydrogen fluoride (HF) required for complete benzyl group cleavage.[10] This simplifies the final deprotection step and reduces equipment requirements.

  • Reduced Side Reactions: The primary side reaction for the tBu group, ring alkylation, is well-characterized and can be effectively minimized by using standard scavenger cocktails containing reagents like triisopropylsilane (TIS) and water.[3] In contrast, the acid-catalyzed O- to C-migration of the benzyl group is a more insidious problem. This rearrangement can occur not only during the final HF cleavage but also gradually during the repeated TFA-mediated deprotection of the Nα-Boc group, leading to accumulation of the 3-benzyltyrosine impurity.[8][9]

Mandatory Visualizations

G Protecting Group Strategy for Tyrosine cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_N Nα-Fmoc Protection Tyr_tBu Side-Chain Tyr(tBu) Piperidine 20% Piperidine (Base) Fmoc_N->Piperidine Deprotection TFA Strong Acid (TFA) Final Cleavage Tyr_tBu->TFA Deprotection Boc_N Nα-Boc Protection Tyr_Bzl Side-Chain Tyr(Bzl) Mod_TFA Moderate Acid (TFA) Boc_N->Mod_TFA Deprotection Strong_HF Very Strong Acid (HF) Final Cleavage Tyr_Bzl->Strong_HF Deprotection

Caption: Orthogonality comparison of Fmoc/tBu and Boc/Bzl strategies.

G Tyrosine Deprotection Pathways cluster_tBu Tyr(tBu) Deprotection cluster_Bzl Tyr(Bzl) Deprotection Tyr_tBu_start Tyr(tBu) tBu_cation tBu+ Cation Tyr_tBu_start->tBu_cation TFA Cleavage Tyr_OH_tBu Desired Product: Tyrosine Tyr_Alkylated Side Product: 3-tBu-Tyrosine tBu_cation->Tyr_OH_tBu Desired Path tBu_cation->Tyr_Alkylated Side Reaction (Ring Alkylation) Scavenger_tBu Scavengers (e.g., TIS, H2O) tBu_cation->Scavenger_tBu Trapped Tyr_Bzl_start Tyr(Bzl) Tyr_OH_Bzl Desired Product: Tyrosine Tyr_Bzl_start->Tyr_OH_Bzl HF or H2/Pd Desired Path Tyr_Rearranged Side Product: 3-Benzyl-Tyrosine Tyr_Bzl_start->Tyr_Rearranged Acid-Catalyzed O- to C-Migration

Caption: Key deprotection pathways and potential side reactions.

Experimental Protocols

The following are representative protocols for the protection and deprotection steps involving t-butyl and benzyl ethers of tyrosine.

This synthesis typically starts from L-tyrosine and involves multiple steps. A key step is the protection of the hydroxyl group.

  • Objective: To synthesize O-tert-butyl-L-tyrosine.

  • Materials: L-Tyrosine, Dioxane, Sulfuric Acid, Isobutylene (liquefied).

  • Methodology:

    • Suspend L-tyrosine in dioxane in a pressure vessel.

    • Cool the suspension in a dry ice/acetone bath.

    • Carefully add concentrated sulfuric acid as a catalyst.

    • Add liquefied isobutylene to the vessel.

    • Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

    • Cool the vessel again before carefully venting the excess isobutylene.

    • Neutralize the reaction mixture with an appropriate base (e.g., ammonium hydroxide) to precipitate the product.

    • Collect the crude O-tert-butyl-L-tyrosine by filtration, wash with water and ether, and dry.

    • The resulting product is then used in a subsequent step for Nα-Fmoc protection to yield Fmoc-Tyr(tBu)-OH.[3]

This protocol involves the benzylation of the hydroxyl group of N-Boc-L-tyrosine.

  • Objective: To synthesize N-Boc-O-benzyl-L-tyrosine.

  • Materials: N-Boc-L-tyrosine, Sodium methoxide, Benzyl bromide, Methanol, Toluene.

  • Methodology:

    • Dissolve N-Boc-L-tyrosine in methanol.

    • Add a solution of sodium methoxide in methanol to deprotonate the phenolic hydroxyl group.

    • Add benzyl bromide to the solution. The reaction may be heated gently to proceed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the product by crystallization or column chromatography.[3]

  • Objective: To cleave the peptide from the resin and remove all side-chain protecting groups, including Tyr(tBu).

  • Materials: Peptide-resin, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Cleavage Cocktail (Reagent R): 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).

  • Methodology:

    • Wash the synthesized peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

    • Dry the final peptide pellet under vacuum.[1]

  • Objective: To selectively remove the Nα-Boc group while minimizing the acid-catalyzed O- to C-migration of the benzyl group.

  • Materials: Peptide-resin with N-terminal Boc-Tyr(Bzl), Trifluoroacetic acid (TFA), Acetic acid.

  • Methodology:

    • Instead of using 50% TFA in DCM, use a 7:3 mixture of TFA and acetic acid for the Boc deprotection step.[8]

    • Treat the peptide-resin with this mixture for the standard deprotection time (e.g., 20-30 minutes).

    • This modified acidic condition has been shown to suppress the loss of the O-benzyl group and the subsequent formation of 3-benzyltyrosine.[8]

Conclusion

While the benzyl group was foundational in the development of peptide chemistry within the Boc/Bzl framework, the t-butyl group offers undeniable advantages in the context of modern Fmoc-based solid-phase peptide synthesis. Its complete stability to the basic conditions of Fmoc removal provides true orthogonality, leading to higher purity and yield, especially for longer and more complex peptides.[3] Furthermore, the avoidance of highly toxic reagents like HF and the effective management of its primary side reaction through well-established scavenger protocols make the t-butyl group a safer, more reliable, and more efficient choice for protecting the tyrosine side chain. For researchers aiming for the highest quality synthetic peptides, Fmoc-Tyr(tBu)-OH is the unequivocal industry standard.[11]

References

A Comparative Guide to the Validation of Complete t-Butyl Group Removal from Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is essential for achieving the desired peptide sequence with high fidelity. For tyrosine, a crucial amino acid in many biologically active peptides, its reactive phenolic hydroxyl group is commonly protected with a tert-butyl (tBu) ether. The final, and critical, step of the synthesis is the global deprotection, where all side-chain protecting groups, including the t-butyl group from tyrosine, are removed. Incomplete deprotection can lead to impurities that are difficult to separate from the target peptide, affecting its structure, function, and overall yield. Therefore, robust analytical methods are required to validate the complete removal of the t-butyl group.

This guide provides a comprehensive comparison of common analytical techniques used to confirm the complete deprotection of the tyrosine side chain. It offers detailed experimental protocols, quantitative comparisons, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their specific needs.

Performance Comparison of Validation Methods

The choice of analytical method depends on the required level of sensitivity, the desired quantitative accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most definitive and widely used methods for this validation.

Method Principle Type Sensitivity Specificity Key Advantage Limitation
RP-HPLC Separates the cleaved peptide from impurities based on hydrophobicity. The t-butylated peptide has a longer retention time.QuantitativeHigh (ng-µg)HighProvides quantitative purity data and allows for isolation of impurities.[1][2]Requires a well-developed separation method; may not distinguish isomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the peptide. The t-butylated peptide has a mass increase of +56.1 Da.Quantitative/ QualitativeVery High (pg-ng)Very HighProvides unambiguous confirmation of molecular weight.[3][4]Can be suppressed by complex matrices; does not provide quantitative purity without standards.
NMR Spectroscopy Detects the presence of the nine equivalent protons of the t-butyl group as a characteristic singlet in the ¹H NMR spectrum.Quantitative/ QualitativeModerate (mg)Very HighProvides detailed structural information about the peptide.Lower sensitivity compared to MS and HPLC; requires larger sample amounts.
Kaiser Test (Ninhydrin) Colorimetric test for free primary amines. Used to monitor N-terminal deprotection during synthesis.QualitativeHighLow (for side chains)Fast, simple, and inexpensive for monitoring N-terminal deprotection.[5][6][7]Does not directly validate side-chain deprotection. A negative result after coupling is expected.[1][5]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols outline the necessary steps from sample preparation to data analysis.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is used to analyze the crude peptide after cleavage and deprotection to assess its purity and identify any remaining t-butylated species.[1]

  • Sample Preparation: a. After cleavage from the resin and precipitation (e.g., with cold diethyl ether), dry the crude peptide pellet under vacuum.[8] b. Dissolve a small amount of the crude peptide (approx. 1 mg) in a suitable solvent (e.g., 1 mL of 50% acetonitrile/water with 0.1% Trifluoroacetic Acid - TFA).[1] c. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A typical linear gradient is 5% to 95% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Monitor the elution profile at 220 nm and 280 nm (for tyrosine-containing peptides).[1] g. Injection Volume: 10-20 µL.

  • Data Analysis: a. Integrate the peak areas in the chromatogram. b. The completely deprotected peptide will be the main peak. c. The t-butylated peptide, being more hydrophobic, will have a longer retention time. d. Calculate the percentage of remaining protected peptide relative to the total peptide content.

Protocol 2: Mass Spectrometry (MS)

This protocol confirms the molecular weight of the synthesized peptide, providing direct evidence of t-butyl group removal.

  • Sample Preparation: a. Prepare the crude peptide sample as described in the RP-HPLC protocol (Step 1a & 1b). b. The sample can be analyzed directly via infusion or by LC-MS. For LC-MS, use the HPLC conditions described above.

  • Mass Spectrometry Analysis (ESI-MS): a. Ionization Mode: Electrospray Ionization (ESI), positive ion mode. b. Mass Analyzer: Program the mass spectrometer to scan a mass range that includes the expected mass of the deprotected peptide and the mass of the t-butylated peptide (+56.1 Da). c. For complex mixtures, tandem MS (MS/MS) can be used to fragment the peptide and confirm its sequence.[3]

  • Data Analysis: a. Deconvolute the resulting mass spectrum to determine the molecular weights of the species present. b. Compare the observed molecular weight with the theoretical molecular weight of the fully deprotected peptide. c. The presence of a mass corresponding to [M+56.1]⁺ indicates incomplete removal of the t-butyl group.

Protocol 3: Kaiser (Ninhydrin) Test

This qualitative test is performed on the peptide-resin to monitor the completion of N-terminal Fmoc group deprotection before the next coupling step.[5][6] It is an indirect indicator in the context of side-chain deprotection, confirming that the synthesis cycles are proceeding correctly.

  • Reagent Preparation: a. Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of water, then dilute 1.0 mL of this solution with 49 mL of pyridine.[6] b. Reagent B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[6] c. Reagent C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[6]

  • Test Procedure: a. Place a small sample of the peptide-resin (a few beads) into a small glass test tube. b. Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[6] c. Heat the tube at 100-110°C for 5 minutes.[6]

  • Result Interpretation: a. After Fmoc-deprotection: An intense blue color in the solution and on the beads indicates the presence of a free primary amine, confirming successful deprotection.[5] b. After Amino Acid Coupling: A colorless or yellow solution indicates that the coupling reaction is complete and there are no remaining free amines.[1][5]

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the validation processes.

cluster_SPPS SPPS Final Steps cluster_Validation Validation Workflows Resin Peptide-Resin Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Precipitate Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitate Crude Crude Peptide Pellet Precipitate->Crude HPLC HPLC Analysis Crude->HPLC MS Mass Spec Analysis Crude->MS Result Validation Result HPLC->Result MS->Result

Caption: General workflow for peptide cleavage and subsequent validation.

cluster_HPLC RP-HPLC Validation Workflow Start Crude Peptide Dissolve Dissolve in Acetonitrile/Water/TFA Start->Dissolve Inject Inject on C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Result Single Peak? Analyze->Result Pass Deprotection Complete Result->Pass Yes Fail Incomplete Deprotection (Post-peak indicates t-butyl presence) Result->Fail No

Caption: Detailed workflow for RP-HPLC analysis.

cluster_MS Mass Spectrometry Validation Workflow Start Crude Peptide Solution Infuse Infuse into ESI Source Start->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Deconvolute Deconvolute Spectrum Acquire->Deconvolute Compare Compare Observed Mass vs. Theoretical Mass Deconvolute->Compare Result Mass Match? Compare->Result Pass Deprotection Complete Result->Pass Yes Fail Incomplete Deprotection (Mass +56.1 Da observed) Result->Fail No

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides Containing Ac-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of methods for assessing the purity of synthetic peptides containing N-acetyl-L-tyrosine(tert-butyl), or Ac-Tyr(tBu)-OH. We will delve into common impurities, analytical methodologies, and strategies to minimize impurity formation, supported by experimental data.

The Challenge of Impurities in Peptides with this compound

The use of a tert-butyl (tBu) protecting group on the tyrosine side chain is a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. However, the acid-labile nature of the tBu group presents a significant challenge during the final cleavage step from the resin. The primary issue is the generation of reactive tert-butyl (tBu) cations, which are electrophilic and can re-attach to nucleophilic residues in the peptide chain. The phenolic ring of the deprotected tyrosine is particularly susceptible to this alkylation, leading to the formation of t-butylated byproducts. This not only reduces the yield of the target peptide but also introduces impurities that can be difficult to separate.

Common impurities in synthetic peptides, including those containing this compound, can be categorized as follows:

  • Process-Related Impurities: These arise from incomplete reactions during synthesis and include deletion sequences (missing an amino acid), truncated sequences, and insertion sequences (an extra amino acid).

  • Side-Reaction Impurities: These are byproducts of chemical reactions occurring during synthesis and cleavage. For peptides with this compound, the most significant is the t-butylation of the tyrosine side chain , resulting in a mass increase of +56 Da. Other common side reactions include oxidation (especially of methionine, cysteine, and tryptophan), deamidation (of asparagine and glutamine), and racemization.

  • Incomplete Deprotection: Residual protecting groups, including the tBu group on tyrosine, that are not fully removed during cleavage result in peptide-protecting group adducts.

  • Reagent-Related Impurities: These include residual solvents, salts (like trifluoroacetate from HPLC purification), and other reagents used in the synthesis process.

Comparative Analysis of Tyrosine Protecting Groups

The choice of protecting group for the tyrosine side chain can significantly impact the purity of the crude peptide. The most common alternative to the tert-butyl (tBu) group is the trityl (Trt) group.

Protecting Group StrategyModel Peptide SequenceDeprotection ConditionsCrude Peptide Purity (%)Key Observations
Fmoc/tBu Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin65% TFA in DCM, 2h43%The strong acidic conditions required for tBu removal can lead to significant side reactions, particularly alkylation of sensitive residues by the tBu cation.
Fmoc/Trt Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin1.1% TFA in DCM, 2h92%The Trt group is cleaved under much milder acidic conditions, reducing the formation of side products and resulting in a significantly purer crude peptide.

Data derived from a comparative study by Barlos et al.

The Critical Role of Scavengers in Cleavage

To minimize the formation of t-butylated side products during the trifluoroacetic acid (TFA)-mediated cleavage, the use of "scavengers" is essential. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the reactive tBu cations before they can modify the peptide.

Cleavage Cocktail Composition (TFA/Scavengers)% Desired Peptide (Cys-containing)% S-tert-butylated PeptideEfficacy in Protecting Tyrosine
95:5 (TFA:Water)81.418.6Low: Water alone is a poor scavenger for tBu cations.
95:2.5:2.5 (TFA:Water:TIS)96.63.4High: Triisopropylsilane (TIS) is a very effective scavenger for tBu cations.
90:5:5 (TFA:Water:Thioanisole)91.28.8Moderate: Thioanisole is a moderately effective scavenger.
90:5:5 (TFA:Water:DMS)89.910.1Moderate: Dimethyl sulfide (DMS) shows moderate effectiveness.

Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in the synthesis and analysis of peptides containing this compound.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Fmoc_AA_Loading First Fmoc-Amino Acid Loading Resin->Fmoc_AA_Loading Synthesis_Cycle Iterative Synthesis Cycles Fmoc_AA_Loading->Synthesis_Cycle Deprotection Fmoc Deprotection (Base) Synthesis_Cycle->Deprotection Start Cycle Final_Deprotection N-terminal Acetylation (this compound) Synthesis_Cycle->Final_Deprotection Final Cycle Coupling Fmoc-Amino Acid Coupling Deprotection->Coupling Coupling->Synthesis_Cycle Repeat for next AA Cleavage Cleavage & Side-Chain Deprotection (TFA + Scavengers) Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Analysis Purity & Identity Analysis (HPLC, MS) Pure_Peptide->Analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Tyr(tBu) Deprotection and Side Reaction Peptide_Tyr_tBu Peptide-Tyr(tBu) Protonation Protonation of tBu ether Peptide_Tyr_tBu->Protonation TFA TFA (Strong Acid) TFA->Protonation Cleavage Cleavage of tBu group Protonation->Cleavage Desired_Peptide Desired Peptide-Tyr Cleavage->Desired_Peptide tBu_Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) Cleavage->tBu_Cation Side_Reaction Electrophilic Attack on Tyr ring Desired_Peptide->Side_Reaction tBu_Cation->Side_Reaction Trapping Cation Trapping tBu_Cation->Trapping Side_Product t-Butylated Peptide-Tyr (+56 Da Impurity) Side_Reaction->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapping Trapped_Cation Trapped tBu-Scavenger Trapping->Trapped_Cation

Deprotection of Tyr(tBu) and the role of scavengers.

Purity Assessment Workflow Crude_Peptide Crude Peptide Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Other_Methods Orthogonal Methods Crude_Peptide->Other_Methods RP_HPLC Reversed-Phase HPLC Analysis Sample_Prep->RP_HPLC LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis RP_HPLC->Data_Analysis LC_MS->Data_Analysis Purity_Report Purity Report (% Area) Data_Analysis->Purity_Report Impurity_ID Impurity Identification (Mass) Data_Analysis->Impurity_ID Comprehensive_Report Comprehensive Purity Profile Purity_Report->Comprehensive_Report Impurity_ID->Comprehensive_Report AAA Amino Acid Analysis Other_Methods->AAA Chiral_HPLC Chiral HPLC Other_Methods->Chiral_HPLC CE Capillary Electrophoresis Other_Methods->CE AAA->Comprehensive_Report Chiral_HPLC->Comprehensive_Report CE->Comprehensive_Report

Workflow for comprehensive peptide purity assessment.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible purity assessment.

Protocol 1: Peptide Cleavage from Resin

This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

  • Resin Preparation: After completion of the synthesis and N-terminal acetylation, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A standard and effective cocktail for peptides containing Tyr(tBu) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides also containing other sensitive residues like Met or Trp, a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for determining the purity of synthetic peptides.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically Mobile Phase A or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient is typically used. An example for a moderately hydrophobic peptide is 5% to 60% Mobile Phase B over 30 minutes. The gradient should be optimized based on the peptide's hydrophobicity; shallower gradients provide better resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine).

    • Column Temperature: 30-40°C.

  • Data Analysis: The purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area in the chromatogram.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the desired peptide and to identify impurities.

  • LC-MS System: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the RP-HPLC protocol, but often using 0.1% formic acid instead of TFA as the mobile phase additive to improve MS signal intensity.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI mode.

    • Scan Range: A range appropriate to detect the expected charge states of the peptide (e.g., m/z 400-2000).

    • Data Acquisition: Acquire full scan (MS1) data to determine the molecular weight of the intact peptide and its impurities. The presence of a +56 Da peak relative to the main product is indicative of t-butylation.

    • Tandem MS (MS/MS): To confirm the peptide sequence, select the precursor ion of the main peak and fragment it using collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to verify the amino acid sequence.

Alternative and Complementary Analytical Methods

While RP-HPLC and LC-MS are the workhorses of peptide purity analysis, other methods provide valuable orthogonal information.

Analytical MethodPrincipleInformation Provided
Amino Acid Analysis (AAA) Acid hydrolysis of the peptide followed by quantification of the constituent amino acids.Confirms the amino acid composition and provides the most accurate measure of net peptide content .
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Determines the enantiomeric purity of the peptide and detects any racemization that may have occurred during synthesis.
Capillary Electrophoresis (CE) Separation of molecules based on their charge-to-size ratio in an electric field.Provides an orthogonal separation mechanism to HPLC, which is useful for resolving impurities that may co-elute in RP-HPLC.

Conclusion

The purity assessment of synthetic peptides containing this compound requires a multi-faceted approach. While the tBu protecting group is effective during synthesis, it necessitates careful consideration during the final cleavage step to minimize the formation of t-butylated impurities. The use of an optimized scavenger cocktail, particularly one containing TIS, is crucial for obtaining high-purity crude peptides. For applications requiring the highest purity, utilizing an alternative protecting group for tyrosine, such as Trt, may be advantageous.

A combination of RP-HPLC for purity quantification and LC-MS for identity confirmation and impurity identification forms the cornerstone of a robust quality control strategy. Complementary techniques like Amino Acid Analysis and Chiral HPLC should be employed to provide a comprehensive purity profile, ensuring the reliability and validity of research and development outcomes.

A Comparative Analysis of Cleavage Cocktails for Tyr(tbu) Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Purity

In the realm of solid-phase peptide synthesis (SPPS), the successful deprotection of amino acid side chains is a critical final step that significantly influences the purity and yield of the target peptide. For tyrosine, the tert-butyl (tBu) ether is a commonly employed protecting group for its phenolic hydroxyl function due to its stability during the base-labile Fmoc deprotection cycles. However, its removal during the final acidic cleavage step presents a significant challenge: the generation of reactive tert-butyl (tBu) cations.[1] These electrophilic species can re-alkylate the deprotected tyrosine ring, leading to the formation of a +56 Da adduct, a persistent impurity that complicates purification.[1]

This guide provides a comparative analysis of commonly used cleavage cocktails for the deprotection of Tyr(tBu), offering experimental data to support the selection of the optimal cleavage strategy.

The Role of Scavengers in Preventing Tyrosine Alkylation

The key to preventing the unwanted t-butylation of tyrosine lies in the addition of "scavengers" to the cleavage cocktail.[1] These nucleophilic agents effectively "trap" or "quench" the reactive tBu cations at a faster rate than their reaction with the tyrosine side chain.[1] Commonly used scavengers include:

  • Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]

  • Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]

  • Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[1]

  • Phenol: Its aromatic ring can be alkylated by tBu cations, thus protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations, particularly useful in peptides also containing cysteine.[1]

Comparative Performance of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the purity of the crude peptide. While direct quantitative comparisons for Tyr(tBu) deprotection are not always published, data from studies on peptides containing other sensitive residues, such as cysteine, provide valuable insights into the efficiency of scavenger cocktails in preventing t-butylation. The principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.[1]

Below is a summary of the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products.

Cleavage Cocktail Composition (v/v/v)Desired Peptide (%)t-Butylated Side Product (%)Reference
TFA / H₂O / TIS (95:2.5:2.5)92.57.5Adapted from[1]
TFA / H₂O / TIS / EDT (90:2.5:2.5:5)97.22.8Adapted from[1]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5)>98<2[2]

Note: The data presented is adapted from studies on model peptides and serves as a representative comparison. Actual results may vary depending on the peptide sequence and synthesis conditions.

The data indicates that while the standard TFA/TIS/H₂O cocktail is effective, the inclusion of additional or more potent scavengers like EDT, or the use of a comprehensive cocktail like Reagent K, can significantly reduce the formation of t-butylated side products, leading to higher crude peptide purity.

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for routine peptides containing Tyr(tBu) and other standard protected amino acids.[1]

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[1]

  • Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[1]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[1]

Protocol 2: Robust Cleavage with Reagent K

This protocol is recommended for complex peptides or those containing multiple sensitive residues alongside Tyr(tBu).[2]

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Reaction: Suspend the resin in Reagent K (10 mL to 40 mL per gram of peptide resin). Stir at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[2]

  • Peptide Isolation and Precipitation: Follow steps 4-7 from Protocol 1.

Visualizations

Experimental Workflow for Peptide Cleavage

G cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_workup Peptide Isolation start Peptide-Resin (with Tyr(tBu)) wash Wash with DCM start->wash dry Dry Resin wash->dry reaction Agitate at RT (2-3 hours) dry->reaction cocktail Prepare Cleavage Cocktail (TFA + Scavengers) cocktail->reaction filter Filter Resin reaction->filter precipitate Precipitate in Cold Diethyl Ether filter->precipitate wash_pellet Wash Pellet precipitate->wash_pellet dry_pellet Dry Crude Peptide wash_pellet->dry_pellet end Crude Peptide for Purification dry_pellet->end

Caption: General workflow for peptide cleavage and deprotection.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine residues are fundamental to cellular signaling, often acting as phosphorylation sites in pathways such as the one initiated by Receptor Tyrosine Kinases (RTKs).

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (Inactive Monomer) RTK_dimer RTK Dimer (Active) RTK->RTK_dimer 2. Dimerization & Autophosphorylation (pY) Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK_dimer->Adaptor 3. Recruitment PI3K PI3K RTK_dimer->PI3K PI3K/Akt Pathway Ras Ras-GDP (Inactive) Adaptor->Ras 4. Activation Ras_GTP Ras-GTP (Active) Ras->Ras_GTP Raf Raf Ras_GTP->Raf MAPK Pathway MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt Response Cellular Response (Growth, Proliferation) Akt->Response Transcription->Response Ligand Ligand (e.g., EGF) Ligand->RTK 1. Ligand Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

References

Navigating the N-Terminus: A Comparative Guide to Sequencing Peptides with N-terminal Ac-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise sequencing of peptides is a critical step in verifying the structure and function of therapeutic candidates and research molecules. The presence of N-terminal modifications, such as an acetylated and tert-butyl-protected tyrosine (Ac-Tyr(tbu)-OH), presents a significant analytical hurdle for traditional protein sequencing methodologies. This guide provides an objective comparison of Edman degradation and mass spectrometry-based approaches for sequencing these challenging peptides, complete with supporting experimental data and detailed protocols to inform your analytical strategy.

The N-terminal blocking of a peptide, in this case by both an acetyl (Ac) group and a tert-butyl (tbu) group on the tyrosine (Tyr) residue, renders the peptide resistant to standard Edman degradation, which requires a free N-terminal amine.[1][2] This necessitates either a deblocking strategy prior to Edman sequencing or the use of alternative techniques such as mass spectrometry that are more tolerant of such modifications.

Methodological Showdown: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for sequencing peptides with a modified N-terminus depends on a variety of factors including the desired depth of sequence information, sample purity, and throughput requirements.

Edman Degradation Sequencing: This classical method offers a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus.[3][4] For N-terminally blocked peptides, a deblocking step is an essential prerequisite. Chemical methods, such as alcoholytic deblocking with trifluoroacetic acid and methanol, can be employed to remove the acetyl group.[1] However, the efficiency of this deblocking can be variable and may lead to sample loss.

Mass Spectrometry-Based Sequencing: Tandem mass spectrometry (MS/MS) has become a powerful tool for peptide sequencing due to its high sensitivity, speed, and ability to handle complex mixtures and modified peptides.[2][5] In a typical workflow, the peptide is ionized and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence (de novo sequencing).[6][7] This method does not inherently require a free N-terminus, making it suitable for analyzing peptides like this compound directly.

Performance Comparison at a Glance

To illustrate the practical differences between these two approaches, the following table summarizes key performance metrics based on expected outcomes for a model peptide with an N-terminal this compound.

Performance MetricEdman Degradation (with Deblocking)Mass Spectrometry (LC-MS/MS)
N-terminal Accessibility Requires successful chemical or enzymatic deblockingNot required
Sequence Coverage Typically provides unambiguous sequence for the first 10-30 residues post-deblocking[8]Can potentially provide full sequence coverage
Sensitivity Picomole range[9]Femtomole to attomole range
Throughput Low; one sample at a time, with an added deblocking stepHigh; compatible with autosamplers for multiple samples
Sample Purity Requirement High purity required[10]Tolerant of complex mixtures
Data Interpretation Direct identification of PTH-amino acidsRequires specialized software for de novo sequencing and spectral interpretation[6]
Modification Analysis Confirms the N-terminal residue after deblockingCan identify and locate the Ac and tbu groups through mass shifts
Illustrative Yield 50-80% (post-deblocking and sequencing)>90% (sequence coverage)
Illustrative Cost per Sample Higher due to reagents, instrument time, and manual stepsLower for high-throughput analysis, though initial instrument cost is high

Note: The illustrative yield and cost are estimates and can vary significantly based on the specific peptide, instrumentation, and laboratory protocols.

Experimental Corner: Detailed Protocols

Edman Degradation Sequencing Protocol (with Chemical Deblocking)

This protocol outlines the necessary steps for sequencing a peptide with N-terminal this compound using Edman degradation, incorporating a chemical deblocking procedure.

1. Chemical Deblocking of the N-acetyl Group:

  • Reagents: Trifluoroacetic acid (TFA), Methanol.

  • Procedure:

    • Dissolve the lyophilized peptide in a mixture of TFA and methanol (e.g., 1:1 v/v).

    • Incubate at room temperature for a specified period (optimization may be required, e.g., 1-4 hours).[1]

    • Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the deblocked peptide in a solvent compatible with the Edman sequencer.

2. Automated Edman Degradation:

  • Instrumentation: Automated Protein Sequencer (e.g., Shimadzu PPSQ series).[9]

  • Procedure:

    • Apply the reconstituted, deblocked peptide solution to the sequencer's sample cartridge.

    • Initiate the automated sequencing protocol. The instrument will perform the following steps cyclically:

      • Coupling: The free N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions.

      • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using TFA.

      • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • The PTH-amino acid from each cycle is automatically injected into an integrated HPLC system for identification based on its retention time compared to known standards.

Mass Spectrometry Sequencing Protocol (LC-MS/MS)

This protocol describes a general workflow for de novo sequencing of a peptide with N-terminal this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Reagents: 0.1% Formic acid in water (Solvent A), 0.1% Formic acid in acetonitrile (Solvent B).

  • Procedure:

    • Dissolve the peptide in Solvent A to a final concentration of approximately 1 µg/µL.

    • Centrifuge the sample to pellet any insoluble material.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-flow HPLC system.[5]

  • Procedure:

    • Inject the sample onto a C18 reverse-phase nano-HPLC column.

    • Elute the peptide using a gradient of Solvent B.

    • The eluting peptide is ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode:

      • A full MS scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.

      • The most abundant precursor ions are selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

      • MS/MS spectra of the fragment ions are acquired.

3. Data Analysis:

  • Software: De novo sequencing software (e.g., PEAKS Studio, Novor).

  • Procedure:

    • The acquired MS/MS spectra are processed by the de novo sequencing software.

    • The software identifies series of fragment ions (typically b- and y-ions) and calculates the mass differences between them to deduce the amino acid sequence.

    • The masses of the Ac (42.01 Da) and tbu (56.07 Da) groups on the N-terminal tyrosine will be accounted for in the fragmentation analysis. The t-butyl group is known to be a labile protecting group and may be lost as a neutral fragment during CID, which can be a diagnostic indicator.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Edman degradation of a blocked peptide and mass spectrometry-based sequencing.

Edman_Degradation_Workflow cluster_Deblocking Deblocking Step cluster_Sequencing Edman Sequencing Cycle start N-terminally Blocked Peptide (this compound...) deblock Chemical Deblocking (TFA/Methanol) start->deblock coupling Coupling with PITC deblock->coupling cleavage Cleavage with TFA coupling->cleavage conversion Conversion to PTH-amino acid cleavage->conversion hplc HPLC Identification conversion->hplc hplc->coupling Repeat for next residue end Sequence Determined hplc->end

Caption: Workflow for Edman degradation of N-terminally blocked peptides.

MS_Sequencing_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Analysis Data Analysis start_ms Peptide with This compound lc Reverse-Phase HPLC Separation start_ms->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Mass) esi->ms1 fragment Fragmentation (CID/HCD) ms1->fragment ms2 MS2 Scan (Fragment Ion Masses) fragment->ms2 denovo De Novo Sequencing Software ms2->denovo sequence Deduced Peptide Sequence denovo->sequence

Caption: Workflow for de novo peptide sequencing by LC-MS/MS.

Making the Right Choice

The decision of which sequencing method to employ for peptides with N-terminal this compound is multifaceted.

Decision_Tree start Need to sequence a peptide with N-terminal this compound? q1 Is unambiguous N-terminal sequence confirmation the primary goal? start->q1 q2 Is high throughput and sensitivity required? q1->q2 No edman Use Edman Degradation (with deblocking) q1->edman Yes q3 Is the sample a complex mixture? q2->q3 No ms Use Mass Spectrometry (LC-MS/MS) q2->ms Yes q3->edman No (purify first) q3->ms Yes

Caption: Decision tree for selecting a peptide sequencing method.

For applications requiring absolute certainty of the N-terminal sequence, particularly for regulatory submissions, Edman degradation, despite its complexities with blocked peptides, provides direct and unambiguous results.[8] However, for discovery research, high-throughput screening, and the analysis of complex samples or when full sequence coverage is desired, mass spectrometry is the superior choice. It offers unparalleled sensitivity and can provide valuable information on the nature and location of the modifications themselves. In many cases, a hybrid approach, where mass spectrometry is used for initial characterization and Edman degradation is employed for orthogonal validation of the N-terminus, can provide the most comprehensive and reliable data.

References

Safety Operating Guide

Proper Disposal of AC-Tyr(tbu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for N-Acetyl-O-(tert-butyl)-L-tyrosine

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized laboratory chemicals like AC-Tyr(tbu)-OH (N-Acetyl-O-(tert-butyl)-L-tyrosine) are paramount for ensuring a secure work environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, emphasizing immediate safety protocols and logistical planning.

Chemical and Physical Properties

PropertyValueSource
Chemical Name N-Acetyl-O-(tert-butyl)-L-tyrosineAAPPTec[1]
CAS Number 201292-99-1AAPPTec[1]
Molecular Formula C15H21NO4AAPPTec[1]
Molecular Weight 279.3 g/mol AAPPTec[1]
Appearance White powderAAPPTec[1]
Melting Point 162-168 °CSigma-Aldrich[2]
Solubility Slightly soluble in chloroform, DMSO, and methanol.ChemicalBook
Toxicological Data No data availableAAPPTec[1]
Ecotoxicity Data No data availableAAPPTec[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) should be worn.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: A lab coat or full suit is necessary to prevent skin contact.

  • Respiratory Protection: While generally not required in a well-ventilated area, a dust mask (e.g., N95 or P1) should be used if there is a risk of generating dust.[1]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Place all solid this compound waste into a designated, clearly labeled, and sealable chemical waste container.

    • Any materials used for cleaning up spills, such as absorbent pads or contaminated gloves, must also be placed in this container.

  • Spill Management:

    • Small Spills: Carefully use a spatula or brush to transfer the spilled solid material into the designated waste container. Avoid creating dust.

    • Large Spills: Use a shovel to place the material into a suitable waste container. It is advisable to have a spill kit readily available in the laboratory.

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-Acetyl-O-(tert-butyl)-L-tyrosine".

    • Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's approved EHS waste management vendor. Adhere to all federal, state, and local environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Assess Waste Type ppe->assess_spill solid_waste Solid Waste or Contaminated Materials assess_spill->solid_waste Routine Waste spill Spill Occurs assess_spill->spill Accidental Spill collect_waste Place in Labeled, Sealable Hazardous Waste Container solid_waste->collect_waste small_spill Small Spill Cleanup: Use spatula/brush spill->small_spill Minor large_spill Large Spill Cleanup: Use shovel spill->large_spill Major small_spill->collect_waste large_spill->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup by Approved Vendor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling AC-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture.[1] However, it is recommended to follow standard laboratory safety practices when handling this compound. The powdered form of the chemical may present a risk of aerosolization, warranting a cautious approach.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesStandard laboratory practice to protect eyes from any potential splashes or airborne particles.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions.[1]If handling large quantities or if dust generation is significant, a NIOSH-approved particulate respirator may be considered. Work should ideally be conducted in a well-ventilated area or a fume hood to minimize dust inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer :

    • Conduct weighing and transferring of the solid compound in a well-ventilated area or a chemical fume hood to minimize potential dust inhalation.

    • Use appropriate tools, such as a spatula, for handling the solid.

    • Close the container tightly after use to prevent contamination and exposure.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the experimental procedure and other reagents.

  • Post-Handling :

    • Clean the work area thoroughly after handling is complete.

    • Wash hands with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with institutional and local regulations.

Waste Segregation and Collection

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound Labeled hazardous waste containerDispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department.[3]
Contaminated Solid Waste (Gloves, weigh boats, paper towels, etc.) Designated, labeled hazardous waste containerCollect in a sealed bag or container and dispose of as chemical waste.[2][3]
Solutions Containing this compound Appropriate, labeled hazardous waste container for liquid chemical wasteDo not pour down the drain.[1] Collect and dispose of through your institution's EHS department.

Spill Management

  • Minor Spills : For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Major Spills : For larger spills, consult your institution's EHS for guidance on proper cleanup and disposal procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve dispose_solid Dispose of Solid Waste dissolve->dispose_solid Proceed to Cleanup clean_area Clean Work Area dispose_solid->clean_area dispose_liquid Dispose of Liquid Waste dispose_liquid->clean_area remove_ppe Remove PPE clean_area->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.